molecular formula C17H15NO2 B1665113 1,2-Methylenedioxynoraporphine CAS No. 1862-41-5

1,2-Methylenedioxynoraporphine

Cat. No.: B1665113
CAS No.: 1862-41-5
M. Wt: 265.31 g/mol
InChI Key: VZTUKBKUWSHDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Methylenedioxynoraporphine has been reported in Neolitsea acuminatissima, Callostylis rigida, and other organisms with data available.

Properties

IUPAC Name

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUKBKUWSHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1862-41-5
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 - 123 °C
Record name Anonaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of the aporphine alkaloid, 1,2-Methylenedioxynoraporphine. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology. The guide delves into the primary plant genera known or likely to produce this compound, with a significant focus on Stephania species. Detailed methodologies for extraction, purification, and spectroscopic analysis are presented to facilitate the successful isolation and identification of this compound for further research and development.

Introduction: The Aporphine Alkaloid Landscape

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, with over 500 known compounds. These natural products are renowned for their wide range of pharmacological activities, making them a subject of intense research in drug discovery. A key structural feature of many aporphine alkaloids, including this compound, is the presence of a methylenedioxy bridge, a functional group often associated with significant biological effects.

This compound is a noraporphine, meaning it lacks a methyl group on the nitrogen atom of the aporphine core. This structural nuance can significantly influence its pharmacological profile compared to its N-methylated counterparts. This guide aims to provide a detailed exploration of its natural origins and the scientific framework for its isolation and characterization.

Principal Natural Sources

While direct reports detailing the isolation of this compound are scarce, phytochemical evidence strongly points to its probable occurrence in specific plant families and genera known for producing structurally related aporphine alkaloids.

The Genus Stephania (Menispermaceae)

The genus Stephania is a prolific source of diverse isoquinoline alkaloids, including aporphines. Of particular relevance is the documented presence of stephalagine (1,2-methylenedioxy-3-methoxyaporphine) in Stephania dinklagei.[1][2] Stephalagine is a close structural analog of this compound, differing only by the presence of a methoxy group at the C-3 position and a methyl group on the nitrogen. The confirmed biosynthesis of stephalagine in S. dinklagei strongly suggests that the enzymatic machinery for producing the 1,2-methylenedioxy-noraporphine scaffold is present in this plant. It is highly plausible that this compound exists as a biosynthetic precursor or a minor co-occurring alkaloid in S. dinklagei and other related Stephania species.

The Genus Magnolia (Magnoliaceae)

Chemical databases indicate the presence of this compound in Magnolia officinalis.[3] The bark of Magnolia officinalis has a long history of use in traditional Chinese medicine and is known to contain a variety of bioactive compounds, including other types of alkaloids. This suggests that Magnolia officinalis is another promising natural source for the targeted isolation of this compound.

Biosynthesis: The Formation of the 1,2-Methylenedioxy Bridge

The biosynthesis of aporphine alkaloids is a complex process originating from the amino acid tyrosine. A key step in the formation of this compound and its analogs is the creation of the methylenedioxy bridge. This reaction is catalyzed by a specific class of cytochrome P450 enzymes .[4][5][6][7] These enzymes facilitate an oxidative cyclization of adjacent hydroxyl and methoxy groups on the aromatic ring of a precursor molecule to form the characteristic five-membered methylenedioxy ring.

The proposed biosynthetic pathway, leading to the aporphine core and the subsequent formation of the methylenedioxy bridge, is a critical area of study for understanding the production of these alkaloids in plants and for potential synthetic biology applications.

Aporphine_Biosynthesis Tyrosine Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multi-step enzymatic conversion Proaporphine Proaporphine Intermediate Reticuline->Proaporphine Phenolic Oxidative Coupling Aporphine_Core Aporphine Core Proaporphine->Aporphine_Core Dienone-Phenol Rearrangement Hydroxylated_Precursor 1,2-Dihydroxy Noraporphine Precursor Aporphine_Core->Hydroxylated_Precursor Hydroxylation Methylenedioxy_Noraporphine 1,2-Methylenedioxy noraporphine Hydroxylated_Precursor->Methylenedioxy_Noraporphine Cytochrome P450 (Methylenedioxy bridge formation) Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Stephania dinklagei stems) Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Acidic_Aqueous_Phase Acidic Aqueous Phase (contains protonated alkaloids) Acid_Base_Partitioning->Acidic_Aqueous_Phase Basification Basification (e.g., with NH4OH) Acidic_Aqueous_Phase->Basification Organic_Extraction Extraction with Dichloromethane Basification->Organic_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Organic_Extraction->Crude_Alkaloid_Fraction

References

Strategic Isolation and Purification of 1,2-Methylenedioxynoraporphine from Botanical Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded framework for the isolation and purification of 1,2-Methylenedioxynoraporphine, an aporphine alkaloid of significant interest to the research and drug development community. The methodologies detailed herein are synthesized from established principles of natural product chemistry, emphasizing not just the procedural steps but the underlying chemical logic that ensures reproducibility and high purity.

Introduction: The Chemical Rationale

This compound belongs to the aporphine class of alkaloids, a group of naturally occurring compounds characterized by a specific tetracyclic core structure.[1] As with most alkaloids, its key chemical feature is the presence of a basic nitrogen atom, which dictates its solubility and reactivity.[2] In the plant's acidic vacuole, it exists primarily as a salt, making it soluble in polar solvents like water. To isolate it, we must manipulate its acid-base chemistry to shift its solubility between aqueous and organic phases, thereby separating it from other plant constituents.[3]

The general principle involves converting the polar alkaloid salt into its non-polar "free base" form using an alkaline solution.[3] This non-polar form is soluble in organic solvents, allowing for its extraction from the aqueous plant matrix. Subsequently, the process is reversed by introducing an acidic solution, which converts the free base back into a salt that partitions into the new aqueous phase, leaving behind non-basic impurities in the organic layer.[2][4] This acid-base partitioning is the cornerstone of effective alkaloid extraction.

Part 1: Botanical Matrix Preparation

The success of any natural product isolation begins with the meticulous preparation of the starting material.

1.1. Source Material Selection and Handling: The concentration of this compound can vary significantly between plant species and even between different parts of the same plant (e.g., leaves, stems, roots). A thorough literature review to identify validated botanical sources is the critical first step. Once acquired, the plant material must be dried promptly (via air-drying or lyophilization) to prevent enzymatic degradation of the target alkaloid and inhibit microbial growth.

1.2. Comminution: The dried plant material must be ground into a fine powder. This process, known as comminution, dramatically increases the surface area available for solvent penetration, which is essential for achieving efficient extraction. For laboratory-scale work, a high-speed blender or a mill is suitable.

Part 2: Multi-Stage Extraction Workflow

The following workflow is a robust method for selectively extracting the total alkaloid fraction from the prepared plant material.

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Acid-Base Extraction plant Powdered Plant Material defat Defatting with Hexane plant->defat discard1 Discard Hexane Layer (Fats, Waxes Removed) defat->discard1 basify Basification (e.g., with NH4OH) Converts alkaloid salts to free bases org_extract Extraction with Organic Solvent (e.g., Dichloromethane) partition1 Liquid-Liquid Partitioning with Aqueous Acid (e.g., HCl) separate1 Separate Layers discard2 Discard Organic Layer (Neutral Impurities Removed) separate1->discard2 Organic Layer basify2 Basify Aqueous Layer org_extract2 Re-extract with Organic Solvent concentrate Evaporate Solvent crude Crude Alkaloid Extract

2.1. Detailed Experimental Protocol: Acid-Base Extraction

  • Defatting: The powdered plant material is first macerated or extracted (e.g., via Soxhlet) with a non-polar solvent such as n-hexane or petroleum ether.[5] This crucial step removes lipids, waxes, and other non-polar compounds that could interfere with subsequent purification stages. The solvent is then discarded.

  • Basification of Plant Material: The defatted plant powder is moistened with water to form a paste, and a base (e.g., concentrated ammonium hydroxide or 10% sodium carbonate solution) is added and mixed thoroughly.[2][4] This deprotonates the nitrogen atom of the alkaloids, converting them from their salt form to the free base form.

  • Primary Organic Extraction: The basified plant material is then extracted exhaustively with an immiscible organic solvent like dichloromethane (DCM) or chloroform. The free base alkaloids, being non-polar, will dissolve in this organic phase.

  • Acidic Partitioning: The combined organic extracts are pooled and partitioned against a dilute aqueous acid solution (e.g., 2-5% hydrochloric acid). The acidic solution protonates the basic nitrogen of the alkaloids, converting them back into salts. These salts are now soluble in the aqueous layer, while many non-basic impurities remain in the organic phase, which is subsequently discarded.[2][6]

  • Liberation and Final Extraction: The acidic aqueous layer is collected and carefully made basic again (pH 9-10) with a base like ammonium hydroxide. This causes the alkaloid free bases to precipitate. This solution is then immediately and exhaustively extracted with fresh DCM or chloroform to recover the purified free bases in the organic layer.

  • Concentration: The final organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Part 3: Chromatographic Purification

The crude extract is a complex mixture requiring chromatographic separation to isolate the target compound, this compound. This is typically a multi-step process.

Purification_Workflow crude Crude Alkaloid Extract cc Column Chromatography (Silica Gel) crude->cc tlc TLC Analysis of Fractions cc->tlc Collect Fractions pool Pool Fractions Containing Target Compound tlc->pool hplc Preparative HPLC (C18 Column) pool->hplc pure Pure this compound hplc->pure

3.1. Column Chromatography (CC)

This is the primary workhorse for the initial separation of the crude extract.[7][8]

  • Stationary Phase: Silica gel (100-200 mesh) is commonly used for aporphine alkaloid separation.[8]

  • Mobile Phase: A gradient elution system is most effective. The column is typically started with a less polar solvent system (e.g., chloroform) and the polarity is gradually increased by adding a more polar solvent, such as methanol.[9] For example, one might start with 100% Chloroform, then move to 99:1 Chloroform:Methanol, then 98:2, and so on.

  • Fraction Collection: Eluent is collected in numerous small fractions. Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify which fractions contain the compound of interest. Fractions with similar TLC profiles are pooled together.

Parameter Specification Rationale
Stationary Phase Silica Gel (100-200 mesh)Provides good separation for moderately polar compounds like aporphine alkaloids.[8]
Mobile Phase Chloroform/Methanol GradientAllows for the sequential elution of compounds based on increasing polarity.[9]
Monitoring Thin-Layer Chromatography (TLC)A rapid and effective method to visualize the separation and guide the pooling of fractions.[8]

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity (>98%), fractions enriched with this compound from the column chromatography step are subjected to a final "polishing" step using preparative HPLC.[8][10]

  • Stationary Phase: A reverse-phase column, such as a C18 column, is typically employed.

  • Mobile Phase: A common mobile phase for aporphine alkaloids might consist of a mixture of acetonitrile and water, often with a modifier like triethylamine or acetic acid to improve peak shape.[11]

  • Detection: A UV detector is used, typically set to a wavelength where the aporphine core has strong absorbance (e.g., around 270 nm).[11]

Parameter Specification Rationale
Column Reverse-Phase C18Separates compounds based on hydrophobicity, offering a different selectivity from normal-phase silica gel.
Mobile Phase Acetonitrile/Water (+ modifier)A versatile solvent system for reverse-phase separation of alkaloids.[11]
Detection UV at ~270 nmAporphine alkaloids typically exhibit strong UV absorbance at this wavelength, allowing for sensitive detection.[11]
Part 4: Structural Elucidation and Purity Assessment

Once the compound is isolated, its identity and purity must be rigorously confirmed.

  • Structural Confirmation: A combination of spectroscopic techniques is required for unambiguous structure determination.

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for definitive structural assignment.[8]

  • Purity Analysis: The purity of the final compound is typically assessed using analytical High-Performance Liquid Chromatography (HPLC), which should show a single, sharp peak.[11]

This guide outlines a robust and logical pathway from raw plant material to a highly purified, structurally confirmed sample of this compound. Each step is designed to systematically remove impurities based on fundamental chemical principles, ensuring a process that is both effective and reproducible.

References

An In-depth Technical Guide to the Biosynthesis of 1,2-Methylenedioxynoraporphine in Annonaceae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Annonaceae family, a diverse group of flowering plants, is a prolific source of benzylisoquinoline alkaloids (BIAs), particularly those with the aporphine scaffold.[1] These compounds exhibit a wide range of pharmacological activities, making them compelling targets for drug discovery and development.[2] Among these, 1,2-Methylenedioxynoraporphine represents a structurally distinct subgroup characterized by a methylenedioxy bridge and a secondary amine. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Annonaceae. While the complete pathway has not been fully elucidated in a single Annonaceae species, this document synthesizes current knowledge from related pathways in other plant families to construct a scientifically robust model. We will delve into the key enzymatic steps, from the foundational precursor (S)-reticuline to the formation of the core aporphine structure, and the subsequent modifications—specifically the formation of the 1,2-methylenedioxy bridge and N-demethylation—that lead to the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic logic underlying the formation of these complex natural products.

Introduction: The Significance of Aporphine Alkaloids in Annonaceae

The Annonaceae family is renowned for its rich chemical diversity, with aporphine alkaloids being one of the most prominent classes of secondary metabolites.[3] These compounds are derived from the benzylisoquinoline alkaloid pathway and are characterized by a tetracyclic ring system.[4] The structural variations within the aporphine family, including different oxygenation patterns, N-alkylation, and the presence of unique functional groups like the methylenedioxy bridge, contribute to their diverse biological activities.[5]

This compound and its derivatives are of particular interest due to their potential therapeutic applications. The methylenedioxy group is a key pharmacophore in many bioactive compounds, influencing their lipophilicity and metabolic stability. The "nor" designation indicates the absence of a methyl group on the nitrogen atom, which can significantly alter the compound's pharmacological profile compared to its N-methylated counterpart. Understanding the biosynthesis of these molecules is crucial for their potential biotechnological production and for the rational design of novel therapeutic agents.

The Core Biosynthetic Pathway: From L-Tyrosine to the Aporphine Scaffold

The biosynthesis of all aporphine alkaloids begins with the precursor L-tyrosine, which is converted to (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids.[6] A series of enzymatic reactions, including O-methylations, N-methylation, and hydroxylation, then lead to the critical branch-point intermediate, (S)-reticuline.[6]

The pivotal step in the formation of the aporphine scaffold is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[6][7] This oxidative coupling reaction forms the characteristic tetracyclic core of the aporphine alkaloids.[4]

Aporphine Core Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (Methylations, Hydroxylation) Aporphine_Core Aporphine Core ((S)-Corytuberine) Reticuline->Aporphine_Core CYP80G (Intramolecular C-C Phenol Coupling)

Caption: The initial steps of aporphine alkaloid biosynthesis.

Key Tailoring Steps: Formation of this compound

Following the formation of the basic aporphine scaffold, a series of "tailoring" reactions occur to produce the vast diversity of aporphine alkaloids observed in nature. For the biosynthesis of this compound, two critical modifications are required: the formation of the 1,2-methylenedioxy bridge and the N-demethylation of the nitrogen atom.

Formation of the 1,2-Methylenedioxy Bridge: The Role of CYP719 Enzymes

The formation of the methylenedioxy bridge is a crucial step in the biosynthesis of many benzylisoquinoline alkaloids.[8] This reaction is catalyzed by a specific class of cytochrome P450 enzymes known as the CYP719 family.[8][9] These enzymes utilize molecular oxygen and NADPH to catalyze the oxidation of two adjacent hydroxyl groups on an aromatic ring, which then cyclize to form the methylenedioxy bridge.

While the specific CYP719 enzymes responsible for this transformation on an aporphine scaffold within Annonaceae have not yet been characterized, studies on other plant families, such as Papaveraceae, have provided a solid mechanistic framework.[8][9] It is highly probable that a homologous CYP719 enzyme in Annonaceae recognizes a dihydroxylated aporphine precursor and catalyzes the formation of the 1,2-methylenedioxy bridge.

N-Demethylation: The "Nor" Aporphine Moiety

The final step in the proposed pathway is the removal of the methyl group from the nitrogen atom of the aporphine core to yield the "nor" structure. The enzymatic N-demethylation of alkaloids is a known, though less commonly characterized, reaction in plant secondary metabolism.[10][11] This process is often catalyzed by cytochrome P450 enzymes or 2-oxoglutarate-dependent dioxygenases.

The N-demethylation step is significant as it can dramatically alter the pharmacological properties of the alkaloid. For instance, the N-demethylation of morphine yields normorphine, which has a different receptor binding profile. While the specific enzyme responsible for the N-demethylation of aporphine alkaloids in Annonaceae remains to be identified, it represents a key final tailoring step in the biosynthesis of this compound.

Biosynthesis of this compound cluster_core Core Pathway cluster_tailoring Tailoring Reactions L-Tyrosine L-Tyrosine (S)-Reticuline (S)-Reticuline L-Tyrosine->(S)-Reticuline Multiple Steps Aporphine Precursor (N-Methylated) Aporphine Precursor (N-Methylated) (S)-Reticuline->Aporphine Precursor (N-Methylated) CYP80G (Phenol Coupling) 1,2-Dihydroxy-N-methylaporphine 1,2-Dihydroxy-N-methylaporphine Aporphine Precursor (N-Methylated)->1,2-Dihydroxy-N-methylaporphine Hydroxylations 1,2-Methylenedioxy-N-methylaporphine 1,2-Methylenedioxy-N-methylaporphine 1,2-Dihydroxy-N-methylaporphine->1,2-Methylenedioxy-N-methylaporphine CYP719 (Methylenedioxy Bridge Formation) This compound This compound 1,2-Methylenedioxy-N-methylaporphine->this compound N-Demethylase (e.g., CYP or Dioxygenase)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Properties

While specific kinetic data for the enzymes in the this compound pathway from Annonaceae are not yet available, we can infer their properties based on homologous enzymes from other plant species.

Enzyme FamilyProposed FunctionSubstrate (Hypothetical)Product (Hypothetical)CofactorsCellular Localization
CYP80G Intramolecular C-C Phenol Coupling(S)-Reticuline(S)-Corytuberine (or similar aporphine core)NADPH, O₂Endoplasmic Reticulum
CYP719 Methylenedioxy Bridge Formation1,2-Dihydroxy-N-methylaporphine1,2-Methylenedioxy-N-methylaporphineNADPH, O₂Endoplasmic Reticulum
N-Demethylase N-demethylation1,2-Methylenedioxy-N-methylaporphineThis compoundVaries (e.g., NADPH, O₂, 2-oxoglutarate)Endoplasmic Reticulum or Cytosol

Experimental Protocols: A General Framework for Enzyme Characterization

The characterization of the enzymes involved in the biosynthesis of this compound in Annonaceae would require a multi-step approach. Below is a generalized protocol for the isolation and characterization of the key cytochrome P450 enzymes.

Protocol: Isolation of Microsomes from Annonaceae Plant Material
  • Plant Material: Harvest young, actively growing tissues (e.g., leaves, stems) from the selected Annonaceae species.

  • Homogenization: Grind the tissue to a fine powder in liquid nitrogen.

  • Extraction Buffer: Resuspend the powder in a suitable extraction buffer containing a high concentration of a reducing agent (e.g., DTT or sodium ascorbate) and a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins.

  • Centrifugation: Perform a series of differential centrifugations to pellet and remove cell debris, nuclei, and mitochondria.

  • Microsome Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and associated P450 enzymes.

  • Resuspension: Gently resuspend the microsomal pellet in a storage buffer containing glycerol for cryopreservation.

Protocol: Heterologous Expression and in vitro Enzyme Assays
  • Gene Identification: Identify candidate CYP80G and CYP719 genes from a transcriptome or genome sequence of the Annonaceae species of interest based on homology to known alkaloid biosynthetic genes.

  • Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for yeast or insect cells).

  • Heterologous Expression: Transform the expression constructs into the chosen host organism (e.g., Saccharomyces cerevisiae) and induce protein expression.

  • Microsome Isolation: Isolate microsomes from the recombinant host as described in Protocol 5.1.

  • Enzyme Assay: Incubate the recombinant microsomes with the putative substrate (e.g., (S)-reticuline for CYP80G candidates, a dihydroxylated aporphine for CYP719 candidates) and the necessary cofactors (NADPH).

  • Product Analysis: Extract the reaction products and analyze them by LC-MS or GC-MS to identify the formation of the expected aporphine or methylenedioxy-bridged product.

Experimental Workflow Start Annonaceae Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Heterologous_Expression Heterologous Expression (Yeast/Insect Cells) Start->Heterologous_Expression Transcriptome/Genome Analysis & Cloning Extraction Microsomal Extraction Homogenization->Extraction Enzyme_Assay In Vitro Enzyme Assay Extraction->Enzyme_Assay Native Microsomes Heterologous_Expression->Enzyme_Assay Recombinant Microsomes Analysis LC-MS/GC-MS Analysis Enzyme_Assay->Analysis Characterization Enzyme Characterization Analysis->Characterization

Caption: A generalized workflow for enzyme characterization.

Future Directions and Conclusion

The biosynthesis of this compound in Annonaceae represents a fascinating area of plant biochemistry with significant potential for drug discovery. While the complete pathway is yet to be fully elucidated in this family, the foundational knowledge from related pathways provides a strong framework for future research. Key future directions should include:

  • Transcriptome and Genome Sequencing: Generating high-quality sequence data for various Annonaceae species will be crucial for identifying the specific genes encoding the enzymes of this pathway.

  • Functional Characterization: The heterologous expression and in vitro characterization of the candidate CYP80G, CYP719, and N-demethylase enzymes will be essential to confirm their roles in the pathway.

  • Metabolic Engineering: Once the pathway is fully understood, there is potential for the metabolic engineering of microorganisms or model plants to produce this compound and its derivatives for pharmacological evaluation.

References

Spectroscopic Data for 1,2-Methylenedioxynoraporphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Methylenedioxynoraporphine is a member of the aporphine class of isoquinoline alkaloids, a diverse family of natural products known for their significant pharmacological activities. The rigid tetracyclic core of the aporphine skeleton, coupled with various substitution patterns on the aromatic rings, gives rise to a wide array of compounds with potential therapeutic applications. Accurate structural elucidation is paramount in the study and development of these molecules, and a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary toolkit for unambiguous characterization.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The atoms in this compound are numbered according to standard nomenclature for aporphine alkaloids to facilitate the assignment of NMR signals.

This compound cluster_substituents C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 O2 O C2->O2 C3a C3a C3->C3a C11b C11b C3a->C11b C4 C4 C3a->C4 C11a C11a C11b->C11a C7a C7a C11b->C7a C11a->C1 N N6 C11a->N C6a C6a N->C6a H H N->H C5 C5 C6a->C5 C7 C7 C6a->C7 C5->C4 C7->C7a C8 C8 C7a->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C11b CH2 CH2 O1->CH2 CH2->O2

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, methylenedioxy, and aliphatic protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.50 - 6.70s-
H-86.80 - 7.00d~8.0
H-97.10 - 7.30t~8.0
H-107.10 - 7.30t~8.0
H-117.80 - 8.10d~8.0
-O-CH₂-O-5.90, 6.10d, d~1.5
H-4, H-5, H-6a, H-72.50 - 3.50m-
N-H1.5 - 2.5br s-

Interpretation:

  • Aromatic Protons: The aromatic protons on rings A and D will appear in the downfield region of the spectrum. H-11 is typically the most deshielded aromatic proton due to the anisotropic effect of the adjacent aromatic ring A.[1] The proton at C-3 is expected to be a singlet and resonate at a relatively high field for an aromatic proton.[1]

  • Methylenedioxy Protons: A key feature is the signal for the methylenedioxy group. Due to the twisted nature of the biphenyl system in aporphines, the two protons of the methylenedioxy group are diastereotopic and are expected to appear as two distinct doublets with a small geminal coupling constant.[1]

  • Aliphatic Protons: The protons on the saturated ring B will appear as a complex multiplet in the upfield region of the spectrum.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small cotton plug into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1142.0 - 144.0
C-2146.0 - 148.0
C-3107.0 - 109.0
C-3a127.0 - 129.0
C-429.0 - 31.0
C-553.0 - 55.0
C-6a62.0 - 64.0
C-734.0 - 36.0
C-7a128.0 - 130.0
C-8126.0 - 128.0
C-9126.0 - 128.0
C-10126.0 - 128.0
C-11127.0 - 129.0
C-11a120.0 - 122.0
C-11b130.0 - 132.0
-O-CH₂-O-100.0 - 102.0

Interpretation:

  • Aromatic Carbons: The aromatic carbons will resonate in the downfield region (δ 105-150 ppm). Carbons attached to oxygen (C-1 and C-2) will be the most deshielded.

  • Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic chemical shift around δ 100-102 ppm.[3][4]

  • Aliphatic Carbons: The sp³ hybridized carbons of ring B will appear in the upfield region of the spectrum (δ 29-64 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy. A slightly more concentrated sample may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each carbon atom, simplifying interpretation.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • If desired, run DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon multiplicities.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1500 - 1600Medium to strong
C-O-C Stretch (ether)1000 - 1300Strong
Methylenedioxy Group~1250, ~1040, ~930Strong

Interpretation:

  • The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration.

  • Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

  • The sharp peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings.

  • Strong absorptions in the fingerprint region, particularly around 1250, 1040, and 930 cm⁻¹, are highly characteristic of the methylenedioxy group.[5]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[6]

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride).[7]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Data Acquisition:

    • Place the KBr pellet or the salt plate with the thin film in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₇H₁₅NO₂

  • Molecular Weight: 265.31 g/mol

  • Predicted Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): m/z 265 or 266

Key Fragmentation Pathways:

A key fragmentation pathway for aporphine alkaloids with a methylenedioxy group involves the loss of formaldehyde (CH₂O, 30 Da) followed by the loss of carbon monoxide (CO, 28 Da).[8][9][10] For noraporphines, the initial fragmentation often involves the loss of the amino group.[11]

Predicted Key Fragment Ions:

m/zProposed Fragment
265[M]⁺
266[M+H]⁺
248[M-NH₃]⁺
235[M-CH₂O]⁺
207[M-CH₂O-CO]⁺
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12][13]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.[12]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates how NMR, IR, and MS data are synergistically used to confirm the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation MS Mass Spectrometry (MS) MW_Formula Molecular Weight & Partial Formula MS->MW_Formula Provides IR Infrared (IR) Spectroscopy Func_Groups Functional Groups (-OH, -NH, C=O, -O-CH₂-O-) IR->Func_Groups Identifies NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Connectivity Connectivity & Stereochemistry (H-H, C-H correlations) NMR->Connectivity Determines Structure_Proposal Propose Structure MW_Formula->Structure_Proposal Func_Groups->Structure_Proposal Connectivity->Structure_Proposal Structure_Confirmation Confirm Structure of This compound Structure_Proposal->Structure_Confirmation Integration & Verification

Caption: Workflow for the integrated spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to 1,2-Methylenedioxynoraporphine (Anonaine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-Methylenedioxynoraporphine, an important bioactive alkaloid commonly known in scientific literature as Anonaine. This document delves into its chemical identity, structural elucidation, synthesis, and pharmacological significance, offering valuable insights for professionals in chemical research and drug development.

Core Chemical Identity

This compound is chemically classified as a noraporphine alkaloid. It is most frequently referred to as Anonaine in research and commercial contexts. The naturally occurring enantiomer is (R)-(-)-Anonaine.

CAS Number and Molecular Formula

For precise identification and database referencing, the following identifiers are critical:

IdentifierValue
Chemical Name This compound
Synonym Anonaine
CAS Number 1862-41-5 ((R)-(-)-Anonaine)[1][2][3][4]
Molecular Formula C₁₇H₁₅NO₂[1][4][5]
Molecular Weight 265.31 g/mol [1][3][4][5]
Chemical Structure

The molecular architecture of Anonaine is characterized by a tetracyclic aporphine core with a methylenedioxy functional group attached to the aromatic ring at the 1 and 2 positions.

Chemical Structure of Anonaine (this compound)

Caption: 2D Chemical Structure of Anonaine.

Physicochemical and Spectroscopic Data

Accurate characterization of Anonaine is fundamental for its application in research and development.

Physicochemical Properties
PropertyValue
Appearance Powder[4]
Melting Point 122-123 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of Anonaine.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the carbon skeleton.[5]

  • Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • ¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule, aiding in structural elucidation.[6]

Note: While the existence of this data is confirmed, detailed spectra with peak assignments require access to specialized chemical databases.

Synthesis and Extraction

Anonaine can be obtained through both synthetic routes and extraction from natural sources.

Chemical Synthesis Workflow

A known synthetic pathway to produce a racemic mixture of Anonaine (d,l-anonaine) involves a multi-step process.[1][4] The causality behind this experimental design is to build the complex tetracyclic aporphine core from simpler, commercially available starting materials.

Synthesis_Workflow cluster_start Starting Materials start1 Homopiperonylamine amide_formation Amide Formation start1->amide_formation start2 o-Nitrophenylacetyl chloride start2->amide_formation pictet_spengler Pictet-Spengler Reaction amide_formation->pictet_spengler dihydroisoquinoline Dihydroisoquinoline Intermediate pictet_spengler->dihydroisoquinoline pschorr_closure Pschorr Ring Closure dihydroisoquinoline->pschorr_closure dl_anonaine d,l-Anonaine (Final Product) pschorr_closure->dl_anonaine

Caption: Synthetic pathway for d,l-Anonaine.

Step-by-Step Methodology:

  • Amide Formation: The synthesis commences with the condensation of β-3,4-methylenedioxyphenylethylamine (homopiperonylamine) and o-nitrophenylacetyl chloride to form the corresponding amide.[4] This step covalently links the two key fragments of the final molecule.

  • Cyclization: The resulting amide undergoes a Pictet-Spengler reaction to yield a dihydroisoquinoline derivative.[1] This is a critical ring-forming step that creates a portion of the heterocyclic core.

  • Reduction and Ring Closure: The hydriodide salt of the dihydroisoquinoline is reduced, and the product is then subjected to a Pschorr ring closure reaction to furnish d,l-anonaine.[4] This final cyclization completes the aporphine skeleton.

Extraction from Natural Sources

Anonaine is naturally present in various plants of the Annonaceae family.[1]

Protocol for Extraction from Annona reticulata Bark:

  • Preparation: The bark of Annona reticulata is dried and roasted.

  • Extraction: The prepared bark is then extracted with methanol.

  • Solvent Removal: The methanol is evaporated to yield a concentrated syrup.

  • Acid-Base Treatment: The syrup is treated with hydrochloric acid, and any insoluble salts are removed by filtration. The filtrate is then made basic with ammonium hydroxide.

  • Solvent Extraction: The basified solution is extracted with diethyl ether.

  • Purification: The ether extract is washed with a 5% sodium hydroxide solution to remove phenolic compounds.

  • Salt Formation and Recrystallization: The hydrochloride salt of Anonaine is formed by adding hydrochloric acid and is then recrystallized from diethyl ether to achieve high purity. The free base can be subsequently liberated.[1]

Pharmacological Profile and Mechanism of Action

Anonaine exhibits a diverse range of biological activities, making it a subject of significant interest in pharmacology and drug discovery.[7]

Summary of Biological Activities
Biological ActivityDescription
Anticancer Induces apoptosis in various cancer cell lines, including human cervical and lung carcinoma cells.[1][2]
Antidepressant Exhibits dopamine-uptake inhibitory properties, suggesting potential as an antidepressant agent.[1]
Vasorelaxant Demonstrates Ca²⁺ channel and α₁-adrenoceptor blocking activity, leading to vasorelaxation.[3]
Antiparasitic & Antimicrobial Shows activity against various parasites and microbes.[1]
Antioxidant Possesses antioxidative properties.[1]
In-Depth Mechanism of Action

The pharmacological effects of Anonaine are underpinned by its interaction with multiple cellular targets and pathways.

Signaling Pathways in Anonaine-Induced Apoptosis

Apoptosis_Pathway Anonaine Anonaine ROS_Generation Generation of Reactive Oxygen Species Anonaine->ROS_Generation GSH_Depletion Glutathione Depletion Anonaine->GSH_Depletion DNA_Damage DNA Damage ROS_Generation->DNA_Damage GSH_Depletion->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of Anonaine-induced apoptosis.

In cancer cells, Anonaine is believed to induce apoptosis through several interconnected mechanisms. It promotes the generation of reactive oxygen species (ROS) and nitric oxide, leading to a decrease in the intracellular concentration of the antioxidant glutathione.[1][2] This oxidative stress contributes to DNA damage, which in turn activates caspases and other apoptosis-related proteins, ultimately leading to programmed cell death.[1][2]

Conclusion and Future Directions

This compound (Anonaine) is a versatile natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its potential as an anticancer, antidepressant, and vasorelaxant agent warrants further investigation. Future research should focus on detailed in vivo studies to validate the in vitro findings, as well as toxicological assessments to establish its safety profile. The development of more efficient and stereoselective synthetic routes would also be beneficial for producing larger quantities of this promising compound for extensive preclinical and clinical evaluation.

References

A Technical Guide to the Preliminary Pharmacological Screening of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Aporphine alkaloids represent a significant class of isoquinoline alkaloids, recognized for their diverse and potent effects on the central nervous system (CNS).[1][2] This guide outlines a comprehensive, tiered strategy for the preliminary pharmacological screening of 1,2-Methylenedioxynoraporphine (MDNA), a novel, uncharacterized aporphine derivative. Given the structural motifs—an aporphine core often associated with dopaminergic and serotonergic activity, and a methylenedioxy group common in psychoactive compounds—this screening protocol is designed to efficiently elucidate the primary pharmacological profile of MDNA.[3] The workflow progresses from foundational in vitro receptor binding and functional assays to targeted in vivo behavioral assessments, culminating in an essential early-stage safety evaluation. Each protocol is presented with the underlying scientific rationale to empower researchers in drug development to make informed, data-driven decisions.

Introduction: Rationale and Strategic Overview

The Aporphine Scaffold: A Privileged Structure in Neuropharmacology

Aporphine alkaloids are characterized by a rigid tetracyclic core that serves as an effective scaffold for interacting with various G-protein coupled receptors (GPCRs).[2] Many natural and synthetic aporphines exhibit significant affinity for dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors, making them compelling candidates for CNS drug discovery.[3] The "nor-" designation in MDNA indicates a secondary amine, a structural feature that can alter receptor selectivity and potency compared to tertiary amine counterparts.

Hypothesis-Driven Target Selection for MDNA

The chemical structure of MDNA provides a logical basis for a focused screening approach. The aporphine backbone suggests primary interactions with monoamine GPCRs, while the 1,2-methylenedioxy moiety is known to confer potent activity at serotonin receptors, particularly the 5-HT2A subtype. Therefore, this guide prioritizes the characterization of MDNA's activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, which are key targets for neuropsychiatric therapeutics.[4][5]

A Tiered Screening Strategy

To maximize efficiency and resource allocation, a multi-tiered screening approach is essential. This strategy begins with broad, high-throughput in vitro assays to identify primary molecular targets and functional activity. Promising results from this initial tier then justify progression to more complex and resource-intensive in vivo models to assess behavioral effects and preliminary safety.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Evaluation cluster_2 Decision Point in_vitro_binding Primary Binding Assays (D1, D2, 5-HT1A, 5-HT2A) in_vitro_functional Functional Assays (Agonist/Antagonist Mode) in_vitro_binding->in_vitro_functional Determine Ki in_vitro_safety Early Safety Screen (hERG Channel Assay) in_vitro_functional->in_vitro_safety Determine EC50/IC50 in_vivo_behavior Behavioral Phenotyping (Rodent Models) in_vitro_safety->in_vivo_behavior Proceed if favorable in vitro profile in_vivo_tox Acute Toxicity (Dose Range Finding) in_vivo_behavior->in_vivo_tox decision Go/No-Go for Lead Optimization in_vivo_tox->decision

Caption: Tiered workflow for MDNA pharmacological screening.

Tier 1: In Vitro Pharmacological Profiling

The initial tier focuses on quantifying the direct interaction of MDNA with its hypothesized molecular targets and assessing its functional consequences.

Primary Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MDNA for human dopamine D1, D2, and serotonin 5-HT1A, 5-HT2A receptors. A high affinity suggests a direct interaction.

Methodology Rationale: Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound (MDNA) to displace a known radioactive ligand from the receptor.

Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2 receptor.[6] Culture in appropriate media (e.g., DMEM/F-12) with supplements and a selection agent to maintain receptor expression.[6]

  • Membrane Preparation: Harvest cells, homogenize in a buffered solution (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of MDNA.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of MDNA. Calculate the IC50 (concentration of MDNA that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Delineating Agonism vs. Antagonism

Objective: To determine whether MDNA acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) at targets where it shows significant binding affinity.

Methodology Rationale: These assays measure the downstream cellular response following receptor binding.[4] For Gi/o-coupled receptors like D2, this involves measuring changes in cyclic AMP (cAMP) levels.[6][7] For Gq-coupled receptors like 5-HT2A, this involves measuring intracellular calcium flux.[8]

Step-by-Step Protocol: 5-HT2A Receptor Calcium Flux Assay

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein that couples to the calcium signaling pathway.[5][9]

  • Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 30-60 minutes at 37°C.[8]

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation) to add varying concentrations of MDNA (to test for agonist activity) or a fixed concentration of a known agonist (like serotonin) followed by varying concentrations of MDNA (to test for antagonist activity).

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[8]

  • Data Analysis: For agonist mode, plot the change in fluorescence against MDNA concentration to determine the EC50 (concentration for 50% maximal effect). For antagonist mode, plot the inhibition of the agonist response against MDNA concentration to determine the IC50.

G MDNA MDNA (Agonist) Receptor 5-HT2A Receptor (Gq-coupled) MDNA->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Response Downstream Cellular Response Ca_Release->Response PKC->Response

Caption: Hypothetical 5-HT2A receptor activation pathway by MDNA.
Early Safety Screening: hERG Channel Assay

Objective: To assess the potential for MDNA to inhibit the hERG potassium channel, a critical off-target interaction linked to cardiac arrhythmias (QT prolongation).[10][11][12]

Methodology Rationale: Drug-induced inhibition of the hERG channel is a major cause of drug withdrawal from the market.[13] An early in vitro assessment is mandated by regulatory agencies like the FDA and EMA to de-risk compounds before they enter clinical trials.[14][15] The automated patch-clamp method is a high-throughput, reliable way to measure this interaction.[13]

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG potassium channel.[10]

  • Assay Platform: Utilize an automated patch-clamp system (e.g., QPatch).[13]

  • Cell Preparation: Prepare a single-cell suspension and load it onto the instrument.

  • Data Acquisition: The instrument will automatically establish a whole-cell patch-clamp configuration. Apply a specific voltage protocol to elicit hERG currents.[10]

  • Compound Application: Apply varying concentrations of MDNA to the cells via the instrument's microfluidic system.

  • Measurement: Record the hERG channel current before and after the application of MDNA.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[13] A low IC50 value (typically in the low micromolar or nanomolar range) is a potential safety concern.

Hypothetical In Vitro Data Summary for MDNA Receptor/ChannelBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Mode of Action
Primary Targets Dopamine D2150>1000No functional activity
Serotonin 5-HT2A2580Agonist
Safety Target hERG Channel-12,500Inhibition

Tier 2: In Vivo Behavioral & Safety Assessment

Based on a favorable in vitro profile (e.g., potent and selective 5-HT2A agonism with a wide safety margin over hERG), MDNA would advance to preliminary in vivo testing. Phenotypic screening in animal models provides crucial insights into the integrated physiological and behavioral effects of a compound.[16][17][18]

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify a range of non-lethal doses for subsequent behavioral experiments.

Methodology Rationale: This is a foundational step in any in vivo program to ensure animal welfare and to establish a safe and effective dose range for pharmacological studies.[19]

Step-by-Step Protocol: Up-and-Down Procedure

  • Species Selection: Use a standard rodent model (e.g., Swiss Webster mice).

  • Dosing: Administer a single dose of MDNA to one animal via the intended clinical route (e.g., intraperitoneal, oral).

  • Observation: Observe the animal for a set period (e.g., 48 hours) for signs of toxicity or mortality.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal does not survive, the next animal receives a lower dose.

  • Iteration: Continue this process with a small number of animals until the MTD is accurately estimated.

Preliminary Behavioral Phenotyping

Objective: To characterize the behavioral effects of MDNA in rodent models, guided by the in vitro finding of 5-HT2A agonism.

Methodology Rationale: Specific behavioral assays can provide evidence for the engagement of certain CNS targets.[20] For a 5-HT2A agonist, the head-twitch response (HTR) in mice is a highly specific and quantifiable behavioral proxy for receptor activation. The open-field test provides general information on locomotor activity and anxiety-like behavior.

Step-by-Step Protocol: Head-Twitch Response (HTR) Assay

  • Animals: Use male C57BL/6J mice, as they exhibit a robust HTR.

  • Habituation: Place individual mice in clear observation chambers and allow them to habituate for 30 minutes.

  • Dosing: Administer vehicle or varying doses of MDNA (based on the dose-range finding study).

  • Observation: Following a set time post-injection (e.g., 10 minutes), record the number of head twitches for a 20-30 minute period. A head twitch is a rapid, rotational jerk of the head.

  • Data Analysis: Compare the number of head twitches in the MDNA-treated groups to the vehicle control group. A significant, dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.

Data Interpretation and Go/No-Go Decision

The culmination of this preliminary screen is an integrated assessment of all in vitro and in vivo data. A successful compound profile at this stage would feature:

  • Potent and Selective Target Engagement: High affinity and functional potency at the desired target (e.g., 5-HT2A) with significantly lower affinity for other screened targets.

  • Clear In Vivo Target Engagement: A dose-dependent effect in a target-relevant behavioral assay (e.g., HTR).

  • Acceptable Safety Margin: A significant window (typically >30-100 fold) between the therapeutic concentration (in vitro EC50) and the off-target liability concentration (in vitro hERG IC50).

  • Favorable Behavioral Profile: No overt, dose-limiting adverse effects (e.g., seizures, severe stereotypy) in the open-field test at behaviorally active doses.

If MDNA meets these criteria, a "Go" decision would be warranted, advancing the compound to lead optimization, more extensive safety pharmacology, and pharmacokinetic studies.

References

A Technical Guide to Investigating the In Vitro Cytotoxicity of 1,2-Methylenedioxynoraporphine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for This Guide

Aporphine alkaloids, a significant class of isoquinoline alkaloids, have garnered substantial interest in oncology research for their potent cytotoxic activities against various cancer cell lines.[1][2] These natural products and their synthetic derivatives represent a promising frontier in the development of novel chemotherapeutics, particularly in combating multidrug resistance.[1] This guide focuses on a specific member of this class, 1,2-Methylenedioxynoraporphine. While direct, extensive literature on this precise molecule is emerging, its structural similarity to well-studied aporphines like liriodenine, nantenine, and crebanine allows us to construct a robust, predictive framework for investigating its anticancer potential.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic guide that provides not only the "how" but, more critically, the "why" behind each experimental step. We will proceed from initial cytotoxicity screening to the elucidation of the molecular mechanisms of action, equipping your team with the validated workflows and expert insights necessary to rigorously evaluate this compound as a potential anticancer agent.

Section 1: Primary Assessment of Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of the cell population. We will employ two complementary assays that measure different hallmarks of cell death: metabolic activity and membrane integrity.

The Principle of Complementary Cytotoxicity Assays

Relying on a single assay can be misleading. A compound might inhibit mitochondrial respiration without immediately killing the cell, which would yield a positive result in an MTT assay but not necessarily in a membrane integrity assay. By using both the MTT and LDH assays, we create a self-validating system. Concordant results from both assays provide strong evidence of true cytotoxicity.

Workflow for Cytotoxicity Screening

The logical flow of experiments is crucial for efficient and conclusive research. The following workflow outlines the progression from broad screening to detailed mechanistic analysis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Parallel Assays cluster_2 Phase 2: Mechanism of Action start Prepare this compound Stock & Serial Dilutions seed Seed Cancer Cell Lines (e.g., MCF-7, HeLa, A549) start->seed treat Treat Cells with Compound (24h, 48h, 72h) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Endpoint 1 ldh LDH Release Assay (Membrane Integrity) treat->ldh Endpoint 2 calc Calculate IC50 Values mtt->calc ldh->calc treat_ic50 Treat Cells at IC50 Concentration calc->treat_ic50 Proceed if IC50 is promising apop Annexin V / PI Staining (Flow Cytometry) treat_ic50->apop wb Western Blot Analysis (Protein Expression) treat_ic50->wb apop_result Quantify Apoptosis vs. Necrosis apop->apop_result wb_result Identify Key Protein Changes (e.g., Cleaved Caspases, Bcl-2) wb->wb_result

Caption: Overall experimental workflow for evaluating the anticancer properties of this compound.

Protocol: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[6][7] The amount of formazan is directly proportional to the number of metabolically active (viable) cells.[8]

Methodology:

  • Cell Seeding: Seed selected cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO < 0.5%) controls.[8]

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[8] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[10][11] This assay quantifies LDH activity in the supernatant.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: Prepare three essential controls for each cell type:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[12]

    • No-Cell Control: Medium only, for background subtraction.[13]

  • Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[12][14]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[12]

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light.[12] Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate percent cytotoxicity using the formula: [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.

Data Presentation: Representative Cytotoxicity of Aporphine Alkaloids

While data for this compound must be generated empirically, the following table summarizes known IC50 values for other aporphine alkaloids, providing a benchmark for expected potency.

Aporphine AlkaloidCancer Cell LineIC50 Value (µg/mL)Source(s)
LiriodenineHeLa (Cervical)~3.0 - 5.5[15]
LiriodenineA549 (Lung)~4.0[2]
NornuciferineHeLa (Cervical)> 50 (low activity)[16]
NorushinsunineA549 (Lung)7.4[17]
NorushinsunineMCF-7 (Breast)8.8[17]
NantenineHCT-116 (Colon)~23-38 µM[3]
LaurotetanineHeLa (Cervical)2.0[18]

Section 2: Elucidating the Mechanism of Cell Death

Observing cytotoxicity is the first step. The second, crucial step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death), which is generally preferred for anticancer therapies, and necrosis (uncontrolled cell death).

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This is the gold standard for differentiating apoptotic and necrotic cells using flow cytometry.[19]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[21]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge and wash the cell pellet with cold 1X PBS.[20]

  • Binding Buffer Resuspension: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21][22]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[20][21]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

Interpreting the Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[21]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[21]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare, often debris).

A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to the control is a strong indicator of apoptosis induction.

Section 3: Molecular Pathway Analysis

If apoptosis is confirmed, the final step is to investigate the underlying molecular signaling cascade. Many aporphine alkaloids induce apoptosis via the intrinsic (mitochondrial) pathway and/or by targeting key cellular machinery like DNA topoisomerases.[23][24] Western blotting is a powerful technique to quantify changes in the expression of key regulatory proteins.[25][26]

Potential Molecular Targets & Pathways

Based on existing literature for this class of compounds, several pathways are likely targets:

  • DNA Damage & Topoisomerase Inhibition: Some aporphines act as topoisomerase poisons, leading to DNA strand breaks, cell cycle arrest, and subsequent apoptosis.[23][27][28]

  • Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax translocate to the mitochondria, causing the release of cytochrome c, which in turn activates a caspase cascade (Caspase-9 -> Caspase-3).[5][29]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical cell survival pathway often hyperactivated in cancer. Its inhibition can promote apoptosis.[4]

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism for aporphine alkaloids.

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound This compound stress Cellular Stress (e.g., DNA Damage via Topoisomerase Inhibition) compound->stress bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) stress->bcl2 Regulates bax Bax (Pro-apoptotic) (Expression ↑) stress->bax Regulates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c Membrane Permeabilization cas9 Pro-Caspase-9 cyto_c->cas9 Activates c_cas9 Cleaved Caspase-9 (Active) cas9->c_cas9 cas3 Pro-Caspase-3 c_cas9->cas3 c_cas3 Cleaved Caspase-3 (Active) cas3->c_cas3 parp PARP c_cas3->parp c_parp Cleaved PARP (Inactive) parp->c_parp Cleavage apoptosis Apoptosis c_parp->apoptosis Leads to

Caption: The intrinsic apoptosis pathway, a potential mechanism of action for this compound.

Protocol: Western Blotting for Apoptosis Markers

This protocol allows for the detection and semi-quantification of key proteins in the apoptotic pathway.[26] A change in the levels of these proteins following treatment provides mechanistic insight.

Methodology:

  • Protein Extraction: Treat cells with this compound at the IC50 concentration for 24 hours. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for your target proteins overnight at 4°C. Key targets include:

      • Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP: The appearance or increase of the cleaved forms is a definitive marker of apoptosis.[30][31]

      • Bcl-2 and Bax: Assess the ratio of the anti-apoptotic Bcl-2 to the pro-apoptotic Bax. A decrease in this ratio promotes apoptosis.[30]

      • β-Actin: Use as a loading control to ensure equal protein amounts were loaded in each lane.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-Actin). An increase in cleaved caspases/PARP and a decreased Bcl-2/Bax ratio in treated cells confirms the induction of intrinsic apoptosis.[30]

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured approach to evaluate the in vitro cytotoxicity of this compound. By progressing from broad cytotoxicity screening with complementary assays to a detailed mechanistic investigation using flow cytometry and Western blotting, researchers can generate a robust and conclusive dataset.

Positive findings from this workflow—specifically, a potent IC50 value and confirmed induction of apoptosis through a well-defined molecular pathway—would provide a strong rationale for advancing this compound into more complex preclinical models, including 3D spheroid cultures, and eventually, in vivo animal studies.

References

A Technical Guide to Liriodenine: A Prominent 1,2-Methylenedioxy Aporphine Alkaloid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Liriodenine, a naturally occurring oxoaporphine alkaloid characterized by a 1,2-methylenedioxy substitution. The initial subject of inquiry, "1,2-Methylenedioxynoraporphine," does not correspond to a recognized compound in the scientific literature. Therefore, this guide focuses on Liriodenine, a structurally related and extensively studied alkaloid that fits the core chemical description. We delve into the nomenclature of aporphine alkaloids, the history of Liriodenine's discovery, its isolation from natural sources, and its significant pharmacological profile, with a particular focus on its anticancer mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and procedural outlines to facilitate further investigation into this potent bioactive compound.

Introduction: Deconstructing the Aporphine Scaffold

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, built upon the tetracyclic 4H-dibenzo[de,g]quinoline core.[1] Their diverse biological activities are dictated by the substitution patterns on this core structure. The nomenclature and numbering of the aporphine skeleton are standardized by IUPAC, as depicted below. This systematic numbering is crucial for accurately identifying substituent positions.

The term "noraporphine" signifies the absence of a methyl group at the nitrogen atom (position 6). The originally requested compound, "this compound," would theoretically describe a noraporphine with a methylenedioxy bridge between carbons 1 and 2. While this specific N-desmethyl variant is not documented, the 1,2-methylenedioxy moiety is a key structural feature of the well-characterized oxoaporphine alkaloid, Liriodenine .[2][3]

Liriodenine's structure is rigid and planar, a feature critical to its primary mechanism of action as a DNA intercalating agent and topoisomerase inhibitor.[4] This guide will now focus exclusively on the discovery, history, and technical profile of Liriodenine.

cluster_Aporphine Aporphine Core Numbering Aporphine Aporphine Start Dried Plant Material (e.g., roots, bark) Maceration Maceration with n-Hexane (defatting) Start->Maceration Extraction Successive Extraction (Ethyl Acetate or Methanol) Maceration->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning (e.g., HCl and NaOH) CrudeExtract->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids VLC Vacuum Liquid Chromatography (VLC) TotalAlkaloids->VLC Fractions Fraction Collection VLC->Fractions PrepHPLC Preparative HPLC (C18 Reverse Phase) Fractions->PrepHPLC PureLiriodenine Pure Liriodenine (Yellow Needles) PrepHPLC->PureLiriodenine cluster_Pathway Liriodenine-Induced Apoptotic Pathway Liriodenine Liriodenine p53 p53 Upregulation Liriodenine->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Therapeutic Potential of 1,2-Methylenedioxynoraporphine: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Methylenedioxynoraporphine, more commonly known in scientific literature as (-)-Anonaine, is a naturally occurring noraporphine alkaloid found in various plant species of the Magnoliaceae and Annonaceae families. Historically used in traditional medicine, this bioactive compound is now the subject of intense scientific scrutiny for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary therapeutic targets of (-)-Anonaine, focusing on its modulatory effects on key neurotransmitter systems. We will delve into its dual action as a dopamine transporter (DAT) inhibitor and a serotonin 1A (5-HT1A) receptor agonist, and its secondary mechanism involving the inhibition of dopamine biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by detailed experimental protocols and data-driven insights to facilitate further investigation into its therapeutic applications for neurological and psychiatric disorders.

Introduction: The Pharmacological Promise of a Natural Alkaloid

(-)-Anonaine (Figure 1) is a tetracyclic isoquinoline alkaloid that has demonstrated a wide range of biological effects, including anticancer, antioxidant, antiparasitic, and vasorelaxant properties. However, its most compelling therapeutic potential lies within the central nervous system (CNS). Emerging evidence points to its significant interaction with dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of depression, anxiety, and other mood disorders.

This guide will provide a detailed examination of the molecular interactions and cellular effects of (-)-Anonaine, establishing a foundational understanding of its potential as a lead compound for novel CNS drug discovery.

Figure 1: Chemical Structure of this compound [(-)-Anonaine]

Methodological & Application

Total Synthesis of 1,2-Methylenedioxynoraporphine (Anonaine): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Methylenedioxynoraporphine, commonly known in the scientific literature as (-)-Anonaine, is a naturally occurring aporphine alkaloid of significant interest to the medicinal chemistry and drug development communities. First isolated from the bark of Annona reticulata, this tetracyclic isoquinoline alkaloid has since been identified in various other plant species of the Annonaceae and Magnoliaceae families.[1] The pharmacological profile of anonaine is notable for its diverse biological activities, including anticancer, antifungal, antioxidant, and antidepressant properties, making it a compelling target for total synthesis and the development of novel therapeutic agents.[2]

This document provides a comprehensive guide to the total synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the established synthetic strategies, providing detailed, step-by-step protocols, and critically analyze the causality behind key experimental choices. This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical logic that underpins the successful synthesis of this complex natural product.

Key Synthetic Strategies: A Conceptual Overview

The construction of the rigid, tetracyclic core of this compound presents a significant synthetic challenge. The key transformation in most approaches is the formation of the C-ring through an intramolecular biaryl coupling reaction. Two principal strategies have emerged as the most effective and widely employed routes for the total synthesis of anonaine and its analogs:

  • The Bischler-Napieralski/Pschorr Cyclization Approach: This classical and robust strategy involves the initial construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) precursor. The THIQ is then subjected to a Pschorr cyclization to forge the crucial biaryl bond and complete the aporphine core.

  • The Photochemical Cyclization Approach: This modern and often more efficient method utilizes a photochemical electrocyclization of a stilbene-type precursor to form the phenanthrene core of the aporphine skeleton. This approach can offer advantages in terms of milder reaction conditions and potentially higher yields.

The choice between these strategies often depends on the availability of starting materials, desired scale of the synthesis, and the specific substitution patterns of the target molecule. In the following sections, we will explore each of these routes in detail, providing comprehensive protocols and expert insights.

Strategy 1: The Bischler-Napieralski/Pschorr Cyclization Route

This classical approach is a cornerstone in the synthesis of aporphine alkaloids. The overall workflow can be visualized as a convergent synthesis where a β-arylethylamine and a substituted phenylacetic acid derivative are coupled, cyclized to a dihydroisoquinoline, reduced to a tetrahydroisoquinoline, and finally, the aporphine core is constructed via an intramolecular arylation.

Bischler-Napieralski_Pschorr_Workflow cluster_0 Precursor Synthesis cluster_1 Amide Formation cluster_2 Bischler-Napieralski Cyclization cluster_3 Reduction & Diazotization cluster_4 Pschorr Cyclization β-(3,4-Methylenedioxyphenyl)ethylamine β-(3,4-Methylenedioxyphenyl)ethylamine Amide Intermediate Amide Intermediate β-(3,4-Methylenedioxyphenyl)ethylamine->Amide Intermediate Coupling o-Nitrophenylacetyl chloride o-Nitrophenylacetyl chloride o-Nitrophenylacetyl chloride->Amide Intermediate Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Amide Intermediate->Dihydroisoquinoline Intermediate POCl₃ Tetrahydroisoquinoline Amine Tetrahydroisoquinoline Amine Dihydroisoquinoline Intermediate->Tetrahydroisoquinoline Amine Reduction (e.g., NaBH₄) Diazonium Salt Diazonium Salt Tetrahydroisoquinoline Amine->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound Cu powder

Caption: Overall workflow for the Bischler-Napieralski/Pschorr synthesis of this compound.

Experimental Protocols: Bischler-Napieralski/Pschorr Route

Part A: Synthesis of N-(β-(3,4-Methylenedioxyphenyl)ethyl)-2-nitrophenylacetamide

  • Rationale: This initial step involves the coupling of the readily available β-(3,4-methylenedioxyphenyl)ethylamine with o-nitrophenylacetyl chloride to form the key amide precursor. The ortho-nitro group is strategically placed to be later converted into an amino group, which is essential for the subsequent diazotization and Pschorr cyclization.

  • Protocol:

    • Dissolve β-(3,4-methylenedioxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl generated during the reaction.

    • Slowly add a solution of o-nitrophenylacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The o-nitrophenylacetyl chloride can be synthesized from o-nitrophenylacetic acid using thionyl chloride or oxalyl chloride.[3]

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(β-(3,4-methylenedioxyphenyl)ethyl)-2-nitrophenylacetamide.

Part B: Bischler-Napieralski Cyclization to form 1-(2-nitrobenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline

  • Rationale: The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline ring system.[2][4] It involves the intramolecular electrophilic aromatic substitution of the electron-rich methylenedioxyphenyl ring by an in-situ generated nitrilium ion from the amide. Phosphorus oxychloride (POCl₃) is a common dehydrating agent used to promote this cyclization.[5]

  • Protocol:

    • Place the N-(β-(3,4-methylenedioxyphenyl)ethyl)-2-nitrophenylacetamide (1.0 eq) in a round-bottom flask.

    • Add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.

    • Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH) to a pH of 9-10.

    • Extract the product with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-(2-nitrobenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Part C: Reduction of the Dihydroisoquinoline and Nitro Group

  • Rationale: This two-fold reduction step is crucial. The imine of the dihydroisoquinoline is reduced to a secondary amine to form the tetrahydroisoquinoline core. Concurrently, the nitro group is reduced to a primary amine, which is the precursor for the diazonium salt in the Pschorr cyclization. Catalytic hydrogenation is an effective method for both transformations.[6]

  • Protocol:

    • Dissolve the 1-(2-nitrobenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 3-4 atm.

    • Stir the reaction at room temperature for 12-24 hours, or until the uptake of hydrogen ceases. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminobenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline, which is often used in the next step without further purification.

Part D: Pschorr Cyclization to this compound

  • Rationale: The Pschorr cyclization is the key bond-forming step that constructs the aporphine core.[7][8][9] The primary amine on the benzyl group is converted to a diazonium salt, which then undergoes an intramolecular radical cyclization onto the other aromatic ring, promoted by a copper catalyst, to form the biaryl linkage.[10]

  • Protocol:

    • Dissolve the crude 1-(2-aminobenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of dilute sulfuric acid or hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water to the reaction mixture, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a suspension of copper powder (2-3 eq) in water.

    • Slowly add the cold diazonium salt solution to the stirred suspension of copper powder. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and filter to remove the copper salts.

    • Make the filtrate basic with ammonium hydroxide and extract with DCM or chloroform.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound (Anonaine).

Data Presentation: Yields for the Bischler-Napieralski/Pschorr Route
StepReactionReagentsTypical Yield (%)
AAmide Formationβ-(3,4-Methylenedioxyphenyl)ethylamine, o-Nitrophenylacetyl chloride, Et₃N85-95%
BBischler-Napieralski CyclizationN-(β-(3,4-Methylenedioxyphenyl)ethyl)-2-nitrophenylacetamide, POCl₃60-75%
CReduction1-(2-nitrobenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline, H₂, Pd/C80-90%
DPschorr Cyclization1-(2-aminobenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline, NaNO₂, H₂SO₄, Cu30-50%
Overall 15-35%

Strategy 2: The Photochemical Cyclization Route

This approach offers a more modern and often more convergent route to the aporphine core. The key step is a photochemical electrocyclization of a stilbene-like precursor, which directly forms the phenanthrene skeleton of the aporphine alkaloid.

Photochemical_Cyclization_Workflow cluster_0 Precursor Synthesis cluster_1 Stilbene Precursor Formation cluster_2 Photochemical Cyclization cluster_3 Reduction 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline Stilbene Intermediate Stilbene Intermediate 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline->Stilbene Intermediate Condensation o-Halobenzaldehyde o-Halobenzaldehyde o-Halobenzaldehyde->Stilbene Intermediate Dehydroaporphine Intermediate Dehydroaporphine Intermediate Stilbene Intermediate->Dehydroaporphine Intermediate hν, I₂ (oxidative) or hν (non-oxidative) This compound This compound Dehydroaporphine Intermediate->this compound Reduction (e.g., NaBH₄)

Caption: Overall workflow for the photochemical synthesis of this compound.

Experimental Protocols: Photochemical Route

Part A: Synthesis of the Stilbene Precursor

  • Rationale: The synthesis begins with the condensation of a readily available tetrahydroisoquinoline with a substituted benzaldehyde to form the key stilbene-type precursor. The choice of substituent on the benzaldehyde is critical for the success of the photochemical cyclization. An ortho-halogen is often used for non-oxidative cyclization.

  • Protocol:

    • Condense 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with an appropriately substituted o-halobenzaldehyde (e.g., o-chlorobenzaldehyde) in a suitable solvent like toluene or xylene, often with azeotropic removal of water using a Dean-Stark apparatus.

    • Alternatively, the condensation can be promoted by a Lewis acid catalyst.

    • The resulting enamine intermediate is often not isolated but directly used in the next step.

Part B: Photochemical Cyclization

  • Rationale: This is the pivotal step of this synthetic strategy. The stilbene precursor undergoes an intramolecular 6π-electrocyclization upon irradiation with UV light to form a dihydrophenanthrene intermediate. This intermediate is then aromatized to the phenanthrene core. This can be achieved either oxidatively (in the presence of an oxidant like iodine) or non-oxidatively (by elimination of HX from an ortho-halo substituted precursor).[11][12]

  • Protocol (Non-oxidative):

    • Dissolve the stilbene precursor in a suitable solvent (e.g., benzene or methanol) in a photochemical reactor (e.g., a quartz vessel).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.

    • Irradiate the solution with a high-pressure mercury lamp (typically >254 nm) for several hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield the dehydroaporphine intermediate.

Part C: Reduction of the Dehydroaporphine Intermediate

  • Rationale: The dehydroaporphine intermediate contains an iminium or enamine moiety which needs to be reduced to the corresponding secondary amine to furnish the final product.

  • Protocol:

    • Dissolve the dehydroaporphine intermediate in a suitable solvent like methanol.

    • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford pure this compound (Anonaine).

Data Presentation: Yields for the Photochemical Route
StepReactionReagentsTypical Yield (%)
AStilbene Formation6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline, o-Halobenzaldehyde70-85%
BPhotochemical CyclizationStilbene precursor, hν50-70%
CReductionDehydroaporphine intermediate, NaBH₄80-95%
Overall 28-55%

Characterization of this compound (Anonaine)

Successful synthesis of the target compound must be confirmed by thorough analytical characterization. The following are typical spectroscopic data for this compound.

TechniqueData
¹H NMR Characteristic signals for the aromatic protons, the methylenedioxy group (a singlet around 5.9 ppm), and the aliphatic protons of the tetrahydroisoquinoline core.
¹³C NMR Resonances corresponding to the aromatic carbons, the methylenedioxy carbon (around 100 ppm), and the aliphatic carbons.[1][13]
IR Absorption bands for N-H stretching, aromatic C-H stretching, and C-O stretching of the methylenedioxy group.
MS (GC-MS) A molecular ion peak corresponding to the molecular weight of 265.31 g/mol .[1]

Conclusion

The total synthesis of this compound (Anonaine) is a well-established yet challenging endeavor in organic chemistry. Both the classical Bischler-Napieralski/Pschorr and the modern photochemical approaches offer viable pathways to this important natural product. The choice of synthetic route will depend on the specific goals of the research program, including the desired scale, efficiency, and the need for analog synthesis. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and insights to successfully embark on the synthesis of this and related aporphine alkaloids, thereby facilitating further investigations into their promising pharmacological properties.

References

"analytical methods for quantification of 1,2-Methylenedioxynoraporphine in biological samples"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalytical Quantification of 1,2-Methylenedioxynoraporphine

Abstract

This comprehensive application note provides detailed methodologies for the sensitive and selective quantification of this compound in biological samples. Primarily targeting researchers, forensic toxicologists, and drug development professionals, this guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized for its superior sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) protocol is also presented for confirmatory purposes. The protocols herein are designed as self-validating systems, emphasizing the rationale behind procedural choices, from sample preparation to data acquisition, ensuring technical accuracy and field-proven reliability.

Introduction: The Analytical Imperative for this compound

This compound is a member of the aporphine class of alkaloids, a group of natural and synthetic compounds with significant pharmacological activities. The continuous emergence of new psychoactive substances (NPS) with modified chemical structures presents a significant challenge for their detection and quantification in biological matrices.[1][2][3] Accurate quantification of this compound in biological samples such as plasma, urine, and whole blood is critical for a range of applications, including clinical and forensic toxicology, pharmacokinetic studies, and understanding its physiological effects.[4][5]

The development of robust, validated analytical methods is paramount for generating reliable and defensible data.[4] This guide focuses on mass spectrometry-based techniques, which are the gold standard for confirmation of positive screening tests due to their high specificity and sensitivity.[6] We will explore a primary LC-MS/MS method and a secondary GC-MS method, providing step-by-step protocols and the scientific justification for each procedural decision.

Pre-Analytical Considerations: Ensuring Sample Integrity

The integrity of the analytical result begins with the integrity of the sample. Improper handling and storage can lead to significant degradation of the target analyte, compromising the accuracy of quantification.

  • Sample Collection: Biological samples (e.g., whole blood, plasma, urine) should be collected in appropriate containers. For blood, tubes containing a preservative like sodium fluoride may enhance the stability of certain analytes, although this can be compound-dependent.[7]

  • Storage and Stability: Analyte stability is critically influenced by storage temperature.[7] For long-term storage, samples should be kept frozen at -40°C or lower to minimize degradation.[7] It is crucial to conduct freeze-thaw stability tests during method validation to understand the impact of sample retrieval on analyte concentration.[8] Samples should be analyzed as promptly as possible after collection.[7]

Primary Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for quantifying this compound due to its high sensitivity, selectivity, and suitability for complex biological matrices.[9][10][11] The method described below is optimized for human plasma but can be adapted for other matrices with appropriate validation.

Rationale for LC-MS/MS

The choice of LC-MS/MS is based on its ability to separate the analyte of interest from endogenous matrix components chromatographically before highly selective detection by tandem mass spectrometry. This minimizes matrix effects and allows for very low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range.[8][12]

Experimental Workflow: LC-MS/MS

The overall workflow involves sample preparation to isolate the analyte, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction (e.g., MTBE:Hexane) IS->LLE Evap Evaporate & Reconstitute LLE->Evap Inject Inject into LC System Evap->Inject Separation C18 Column Separation Inject->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Detailed Protocol: LC-MS/MS Quantification in Plasma

A. Materials and Reagents:

  • This compound certified reference material

  • Isotopically labeled internal standard (IS), e.g., this compound-d3

  • HPLC-grade acetonitrile, methanol, water, and formic acid

  • Methyl tert-butyl ether (MTBE) and hexane for extraction

  • Human plasma (drug-free)

B. Sample Preparation: Liquid-Liquid Extraction (LLE) Causality: LLE is chosen for its ability to produce a clean extract by partitioning the analyte into an organic solvent, leaving behind many polar interferences.[8][9] An alkaline pH is used to ensure the aporphine alkaloid is in its non-ionized, more organic-soluble form.

  • Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 10 ng/mL).

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. Vortex for 10 seconds.

  • Add 1 mL of an organic solvent mixture (e.g., MTBE:Hexane, 2:1 v/v).[8]

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[12]

C. Instrumental Conditions Causality: A C18 column is a standard choice for reversed-phase chromatography of moderately polar compounds like aporphine alkaloids.[13][14] A gradient elution ensures efficient separation and sharp peak shapes. Electrospray ionization in positive mode (ESI+) is effective for nitrogen-containing basic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[15]

ParameterSuggested Setting
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer API 5000 or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of standard. e.g., Analyte: Q1/Q3; IS: Q1/Q3
Source Temperature 550°C
IonSpray Voltage 5500 V

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the confirmation of drugs of abuse.[6] For non-volatile or polar compounds like aporphine alkaloids, derivatization is often required to increase volatility and improve chromatographic performance.[16]

Rationale for GC-MS

GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that are highly specific and useful for library matching and structural confirmation. It serves as an excellent orthogonal technique to LC-MS/MS.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample (1 mL) IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) IS->SPE Deriv Derivatization (e.g., BSTFA) SPE->Deriv Inject Inject into GC System Deriv->Inject Separation Capillary Column Separation (e.g., DB-5MS) Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection SIM/Scan Detection Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: GC-MS workflow including a necessary derivatization step.

Detailed Protocol: GC-MS Quantification in Urine

A. Sample Preparation: Solid-Phase Extraction (SPE) & Derivatization Causality: SPE is used to concentrate the analyte and provide a cleaner extract than LLE, which is often necessary for the larger sample volumes used in urine analysis.[6] Derivatization, for example, with BSTFA to create a trimethylsilyl (TMS) derivative, masks polar functional groups (like hydroxyls and amines), making the analyte more volatile and thermally stable for GC analysis.[16][17]

  • Pipette 1 mL of urine into a glass tube. Add internal standard.

  • Perform SPE using a mixed-mode cation exchange cartridge (e.g., Bond Elut Certify). This involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

  • Evaporate the eluate to dryness.

  • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

B. Instrumental Conditions

ParameterSuggested Setting
GC System Agilent 7890 or equivalent
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless, 1 µL
Oven Program 100°C hold 1 min, ramp 20°C/min to 300°C, hold 5 min
Mass Spectrometer Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MSD Transfer Line 290°C
Acquisition Mode Selected Ion Monitoring (SIM) for target ions

Method Validation: Establishing Trustworthiness

A bioanalytical method is only reliable if it is properly validated. The protocols must be validated according to guidelines from regulatory bodies like the U.S. Food & Drug Administration (FDA).[2][4] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.Ensures the method can differentiate the analyte from other components in the sample.[2]
Linearity Calibration curve with at least 5 standards. Correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional relationship between instrument response and analyte concentration.[4]
Accuracy & Precision Replicate analysis (n=5) of QC samples at 3 levels. Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).[2][4]Establishes the closeness of measured values to the true value and the reproducibility of the method.[2][4]
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.[8]
Matrix Effect Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a neat solution. Should be consistent.[8]Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[8]
Stability Analyte concentration in QC samples remains within ±15% of baseline after storage under various conditions (bench-top, freeze-thaw, long-term).[7][8]Determines the time and conditions under which the sample is stable without significant degradation.[7]

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in biological samples. The primary LC-MS/MS method offers high sensitivity and throughput, making it ideal for clinical and research applications. The alternative GC-MS method serves as a robust confirmatory technique, particularly valuable in forensic toxicology. By understanding the causality behind each step and performing rigorous validation, researchers can ensure the generation of accurate, reliable, and defensible bioanalytical data.

References

Application Notes and Protocols for the Use of 1,2-Methylenedioxynoraporphine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1,2-Methylenedioxynoraporphine is a specific derivative of the aporphine alkaloid class. As of this writing, detailed public data on this specific molecule is limited. Therefore, this guide is built upon the well-established principles and experimental data of closely related aporphine alkaloids. The proposed mechanisms and protocols serve as an expert-guided starting point for research and should be optimized for your specific cell models and experimental goals.

Introduction: The Aporphine Alkaloids - A Promising Scaffold for Drug Discovery

Aporphine alkaloids are a large and structurally diverse class of naturally occurring isoquinoline alkaloids, predominantly found in various plant families.[1][2] This class of compounds has garnered significant interest in pharmacology and drug development due to their wide spectrum of biological activities. Many aporphine alkaloids have been shown to possess potent cytotoxic effects against various cancer cell lines, making them intriguing candidates for anticancer drug discovery.[2][3][4] Their tetracyclic core structure serves as a versatile scaffold for interacting with a range of biological targets.[5][6] The focus of this guide, this compound, belongs to this promising family. These application notes will provide researchers with the foundational knowledge and detailed protocols to begin investigating its effects in cell culture-based assays.

Plausible Mechanism of Action: Targeting Neuromodulatory G Protein-Coupled Receptors

Based on the pharmacology of structurally similar aporphine alkaloids, this compound is hypothesized to exert its cellular effects primarily through the modulation of G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7][8] These receptors are critical in numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[9][10]

Dopamine Receptor Signaling

Dopamine receptors are divided into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, D4).[7][11]

  • D1-like receptors typically couple to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]

  • D2-like receptors usually couple to the Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[11][]

The modulation of these pathways by an aporphine alkaloid can have profound effects on cell signaling, potentially impacting cell proliferation, survival, and other functions.[7]

Dopamine_Signaling cluster_membrane Cell Membrane D1R D1 Receptor AC Adenylyl Cyclase D1R->AC + Gαs D2R D2 Receptor D2R->AC - Gαi cAMP cAMP AC->cAMP converts Aporphine 1,2-Methylenedioxy- noraporphine Aporphine->D1R Agonist? Aporphine->D2R Antagonist? ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Cell Cycle Control) PKA->Downstream

Figure 1: Hypothesized Dopamine Receptor Modulation.

Serotonin Receptor Signaling

The serotonin (5-HT) receptor system is even more complex, with 15 identified subtypes, most of which are GPCRs (the exception being the 5-HT3 ligand-gated ion channel).[8][14] These receptors couple to various G proteins (Gαs, Gαi, Gαq) and can activate a multitude of downstream signaling cascades, including the cAMP, phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways.[8][15][16] The specific interaction of this compound with these receptors could lead to diverse cellular outcomes.

Compound Handling and Preparation

1. Reconstitution:

  • Aporphine alkaloids are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered this compound in 100% cell culture grade DMSO.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Note: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2. Storage:

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect the stock solution from light, as many alkaloids are light-sensitive.

Experimental Protocols

The following protocols provide a robust framework for characterizing the biological activity of this compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) and a positive control (a compound known to elicit the expected response).

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[19][20]

Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest in complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[18]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[21]

  • Microplate reader capable of measuring absorbance at 570-590 nm[18]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[21] Incubate overnight (or until cells have adhered and are in a logarithmic growth phase) at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[19][21] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm (a reference wavelength of >650 nm can be used to subtract background).[17][18]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (various concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan forms) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Figure 2: MTT Assay Experimental Workflow.

Protocol 2: Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[22][23] Luminescent or fluorescent assays provide a sensitive measure of their activity.[24][25]

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Cell line of interest in complete growth medium

  • This compound stock solution

  • Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)[24]

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type. A typical cell density is 10,000-20,000 cells per well.[25]

  • Incubation: Incubate the plate for a shorter, empirically determined time (e.g., 4, 8, 12, or 24 hours), as apoptosis often precedes significant loss of metabolic activity.

  • Reagent Preparation and Addition: Prepare the caspase assay reagent according to the manufacturer's instructions.[22][24] Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[25]

  • Signal Development: Mix the contents by shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.[22][25]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Subtract the background reading from a cell-free control.

  • Express the data as fold-change in caspase activity relative to the vehicle control.

  • Plot the fold-change against the compound concentration.

Protocol 3: GPCR Signaling Assessment (cAMP Assay)

This functional assay measures changes in intracellular cAMP levels to determine if this compound acts as an agonist or antagonist at Gαs- or Gαi-coupled receptors.[26][27]

Materials:

  • Cell line endogenously expressing or engineered to express the dopamine or serotonin receptor of interest

  • Low-serum or serum-free medium

  • This compound stock solution

  • Forskolin (an adenylyl cyclase activator, for studying Gαi coupling)

  • Known receptor agonist and antagonist (for positive controls)

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)[27][28]

  • Microplate reader compatible with the chosen assay technology

Procedure (Agonist Mode for Gαs-coupled receptor):

  • Cell Seeding: Seed cells in a 384-well or 96-well plate and grow to near confluency.

  • Compound Treatment: Replace the growth medium with stimulation buffer (as per the kit manufacturer's instructions). Add various concentrations of this compound.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.[28]

  • Signal Measurement: Read the plate on the appropriate microplate reader.

Procedure (Antagonist Mode for Gαs-coupled receptor):

  • Follow the steps above, but pre-incubate the cells with this compound for 15-30 minutes.

  • Add a known agonist at a concentration that gives ~80% of its maximal response (EC₈₀).[26]

  • Incubate and proceed with the detection steps. A decrease in the agonist-induced signal indicates antagonistic activity.

Note for Gαi-coupled receptors: To measure the inhibition of cAMP production, cells are first stimulated with forskolin to raise basal cAMP levels. The compound is then added to see if it can reduce the forskolin-stimulated cAMP production.[29]

Data Analysis:

  • Generate a cAMP standard curve.[29]

  • Convert the raw assay signal to cAMP concentrations using the standard curve.

  • For agonist mode, plot cAMP concentration vs. log of compound concentration to determine EC₅₀ (half-maximal effective concentration).

  • For antagonist mode, plot the inhibition of the agonist response vs. log of compound concentration to determine IC₅₀.

Summary of Experimental Parameters

AssayParameterRecommended Range/ValuePurpose
MTT Assay Cell Density5,000 - 10,000 cells/wellEnsure logarithmic growth and optimal signal window.
Incubation Time24 - 72 hoursAssess long-term effects on cell viability.
Compound Conc.Logarithmic dilutions (e.g., 0.01 µM to 100 µM)Determine dose-response and IC₅₀.
Caspase-3/7 Incubation Time4 - 24 hoursCapture early apoptotic events.
ReadoutLuminescence/FluorescenceQuantify executioner caspase activity.
cAMP Assay Incubation Time15 - 60 minutesMeasure rapid second messenger signaling.
Cell TypeReceptor-expressing cell lineEnsure the target of interest is present.
ReadoutTR-FRET, Luminescence, AlphaScreenQuantify intracellular cAMP levels.

References

Application Notes & Protocols: A Framework for Assessing the Anticancer Activity of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aporphine Alkaloids

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1][2] These natural products have garnered significant attention in oncology research due to their wide range of biological activities, including potent anticancer effects.[2][3] Members of this class, such as boldine and liriodenine, have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like topoisomerases.[4][5]

1,2-Methylenedioxynoraporphine is an aporphine alkaloid whose anticancer potential warrants systematic investigation. This guide provides a comprehensive, multi-step protocol designed for researchers and drug development professionals to robustly assess its cytotoxic and mechanistic properties in vitro. The workflow begins with a broad cytotoxicity screening to determine the compound's effective concentration range, followed by detailed mechanistic assays to elucidate how it induces cancer cell death. This structured approach ensures that the resulting data is both reproducible and mechanistically informative, providing a solid foundation for further preclinical development.

Guiding Principle: From Cytotoxicity to Mechanism

The core logic of this protocol is to first establish if this compound is cytotoxic to cancer cells and at what concentration. This is achieved through a cell viability assay. Once the half-maximal inhibitory concentration (IC50) is determined, this value is used to inform the concentrations for subsequent, more detailed mechanistic studies that investigate the underlying mode of action, specifically its effects on apoptosis and cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation start Select Cancer Cell Lines assay1 Cell Viability Assay (e.g., MTT or XTT) start->assay1 Treat cells with dose range of this compound data1 Determine IC50 Value assay1->data1 Measure metabolic activity assay2 Apoptosis Assay (Annexin V / PI Staining) data1->assay2 Treat cells at IC50 and sub-IC50 concentrations assay3 Cell Cycle Analysis (PI Staining) data2 Quantify Apoptotic vs. Necrotic Cells assay2->data2 data3 Quantify Cell Cycle Phases (G0/G1, S, G2/M) assay3->data3 end_node Synthesize Data & Propose Mechanism of Action data2->end_node data3->end_node G cluster_0 Mitochondrion of Viable Cell cluster_1 Inhibited/Dead Cell node1 MTT (Yellow, Soluble) node2 Formazan (Purple, Insoluble) node1->node2 Mitochondrial Dehydrogenases node3 MTT (Yellow, Soluble) node4 No Conversion node3->node4 G start Harvest and Wash Cells (Treated and Controls) step1 Resuspend in Annexin V Binding Buffer start->step1 step2 Add FITC-Annexin V and Propidium Iodide (PI) step1->step2 step3 Incubate in the Dark (15 min, Room Temp) step2->step3 step4 Analyze Immediately by Flow Cytometry step3->step4 result Generate Quadrant Plot: FITC (x-axis) vs. PI (y-axis) step4->result

References

Application Notes & Protocols: In Vivo Experimental Design for 1,2-Methylenedioxynoraporphine (MDNA) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for designing and executing in vivo studies to characterize the pharmacological profile of 1,2-Methylenedioxynoraporphine (MDNA), a novel aporphine alkaloid. Given its structural motif—specifically the methylenedioxy bridge—it is hypothesized that MDNA may interact with monoaminergic systems, potentially sharing a mechanism of action with compounds like 3,4-methylenedioxymethamphetamine (MDMA).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a logical progression of studies from initial safety and behavioral screening to detailed neurochemical analysis and abuse liability assessment. The protocols herein are designed to establish a robust, scientifically-grounded understanding of MDNA's effects in living systems, emphasizing experimental causality and data integrity.

Introduction: The Rationale for In Vivo Characterization of MDNA

This compound (MDNA) belongs to the aporphine class of alkaloids, a group of natural products known for a wide array of biological activities.[3][4] The defining feature of MDNA for the neuropharmacologist is the "methylenedioxy" moiety, which is also present in the well-characterized psychoactive compound MDMA. In MDMA, this structure is critical for its high affinity for the serotonin transporter (SERT) and subsequent effects on both serotonergic and dopaminergic systems.[5][6][7][8] This structural similarity provides a strong rationale for hypothesizing that MDNA may act as a monoamine releaser or reuptake inhibitor, thereby possessing significant central nervous system (CNS) activity.

In vitro assays, such as receptor binding and cell-based functional assays, are essential first steps. However, they cannot predict the integrated physiological and behavioral effects of a compound in a complex organism. Therefore, in vivo studies are indispensable to:

  • Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Assess the overall safety and tolerability.

  • Characterize the behavioral effects (e.g., stimulant, rewarding, subjective).

  • Elucidate the neurochemical mechanisms in the intact brain.

  • Evaluate the abuse and dependence potential, a critical step for any new CNS-active compound.[9][10]

This guide outlines a tiered approach to the in vivo evaluation of MDNA, ensuring that each experimental stage informs the next.

Foundational In Vivo Studies: Pharmacokinetics and Safety

Before investigating complex behaviors, it is crucial to understand how the animal body handles MDNA and to identify a safe dose range.

Dose Formulation and Administration

The choice of vehicle and route of administration should align with the compound's solubility and the intended experimental paradigm. For initial screening, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. For self-administration studies that model human intravenous drug use, the intravenous (i.v.) route is required.[11] A stable, non-toxic vehicle (e.g., saline, 5% DMSO/5% Tween-80 in saline) must be established. A vehicle-only group is a mandatory control in all subsequent experiments.

Acute Toxicity and Dose-Ranging

An initial dose-ranging study is performed to identify the maximum tolerated dose (MTD) and to select a range of doses for subsequent behavioral testing. This is often combined with a basic functional observational battery (FOB) or a modified Irwin test.[12]

Protocol 1: Acute Dose-Toxicity & Functional Observational Battery

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per dose group).

  • Acclimation: Animals are acclimated to the facility for at least 7 days and handled for 3 days prior to the experiment.

  • Dose Selection: Based on in vitro potency, start with a low dose (e.g., 0.1 mg/kg) and escalate logarithmically (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/kg) in different animal groups. Include a vehicle control group.

  • Administration: Administer the selected dose of MDNA or vehicle via i.p. injection.

  • Observation: Continuously observe animals for the first 30 minutes, then at 1, 2, 4, and 24 hours post-injection.

  • Parameters to Score: Record signs of toxicity, including changes in posture, gait, respiration, autonomic signs (salivation, piloerection), and unprovoked behaviors (stereotypy, head-weaving). Note any instances of convulsion or mortality.

  • Data Analysis: Determine the dose range that produces observable CNS effects without severe toxicity. This range will inform the doses used in subsequent behavioral assays.

Tier 1: Behavioral Pharmacology Screening

This tier aims to provide a broad characterization of MDNA's behavioral effects.

Locomotor Activity Assessment

This is a fundamental test to determine if MDNA has stimulant or sedative properties.[13] It also helps to establish the time course of the drug's effect, which is critical for designing other behavioral experiments.

Protocol 2: Open Field Locomotor Activity Test

  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.[13][14]

  • Animal Model: Male C57BL/6J mice (n=8-12 per group), known for their robust locomotor response to psychostimulants.

  • Habituation: Place mice in the activity chambers and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.[13][14]

  • Administration: Remove mice, administer MDNA (using doses determined from Protocol 1) or vehicle (i.p.), and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (total distance traveled, horizontal beam breaks, vertical beam breaks/rearing) in 5-minute bins for at least 2 hours.[13]

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time). A significant increase in distance traveled compared to the vehicle group indicates a psychostimulant effect. The time-course data will reveal the onset and duration of action.

Table 1: Example Data Summary for Locomotor Activity Study

Treatment GroupDose (mg/kg, i.p.)Peak Locomotor Activity (cm traveled in 5 min)Time to Peak Effect (minutes)Duration of Effect (minutes)
Vehicle01500 ± 120N/AN/A
MDNA12500 ± 2002060
MDNA34500 ± 3502090
MDNA103800 ± 300 (potential stereotypy)15120
Positive Control (Cocaine)105000 ± 4001045

Data are presented as Mean ± SEM and are hypothetical.

Drug Discrimination

The drug discrimination paradigm is a highly specific assay for evaluating the interoceptive (subjective) effects of a drug.[15][16] By training an animal to recognize the internal state produced by a known drug, we can test if MDNA produces a similar state. This is crucial for understanding its pharmacological class and abuse potential.[17]

Protocol 3: Two-Lever Drug Discrimination in Rats

  • Apparatus: Standard two-lever operant conditioning chambers with a food reward dispenser.[16]

  • Animal Model: Male Sprague-Dawley rats (n=8-10).

  • Training Phase:

    • Rats are trained to press a lever for a food reward (e.g., sucrose pellet).[17]

    • Drug Training: On drug training days, rats receive a training dose of a known psychostimulant (e.g., MDMA, 1.5 mg/kg, i.p.). Following injection, only presses on the "drug-appropriate" lever are rewarded.

    • Vehicle Training: On alternate days, rats receive a vehicle injection, and only presses on the "saline-appropriate" lever are rewarded.[15]

    • Training continues until rats reliably press the correct lever (>80% accuracy) for the first reward of the session.

  • Testing Phase:

    • Once trained, test sessions are conducted. Various doses of MDNA are administered.

    • During test sessions, presses on either lever are rewarded to assess the rat's spontaneous choice.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: If MDNA produces dose-dependent increases in responding on the MDMA-appropriate lever, it indicates that it shares similar subjective effects. This is known as full substitution.

G

Tier 2: Abuse Liability and Neurochemical Mechanisms

If Tier 1 studies indicate that MDNA has psychostimulant and discriminative stimulus effects similar to drugs of abuse, a more in-depth assessment of its abuse liability and mechanism of action is warranted.

Intravenous Self-Administration (IVSA)

IVSA is the gold-standard preclinical model for assessing the reinforcing properties of a drug, which is a key predictor of its abuse potential in humans.[10][11] In this model, animals learn to perform an action (e.g., a lever press) to receive an intravenous infusion of the drug.[18]

Protocol 4: Intravenous Self-Administration in Rats

  • Surgical Preparation: Rats are surgically implanted with chronic indwelling catheters in the jugular vein.[10][11] The catheter exits from the back to allow for connection to an infusion pump. Animals are allowed to recover for at least 7 days.

  • Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel to allow free movement.

  • Acquisition Phase:

    • Rats are placed in the chambers for daily sessions (e.g., 2-6 hours).

    • A press on the "active" lever results in a small, brief i.v. infusion of MDNA. A press on the "inactive" lever has no consequence.

    • Acquisition is successful when the number of active lever presses is significantly higher than inactive lever presses and responding is stable across days.

  • Dose-Response Curve: Once responding is stable, the dose of MDNA per infusion is varied across sessions to determine the relationship between dose and reinforcing efficacy.

  • Progressive Ratio (PR) Schedule: To measure motivation for the drug, a PR schedule is used where the number of lever presses required for each infusion increases progressively. The "breakpoint" (the last ratio completed) is a measure of how hard the animal will work for the drug.

  • Data Analysis: Higher rates of self-administration and higher breakpoints for MDNA compared to saline indicate significant reinforcing properties and abuse liability.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20][21] Based on MDNA's structure, the primary targets for measurement are dopamine (DA) and serotonin (5-HT) in brain regions associated with reward, such as the Nucleus Accumbens (NAc).[5]

Protocol 5: In Vivo Microdialysis for Dopamine & Serotonin

  • Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the NAc. Animals are allowed to recover.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[19]

    • After a stabilization period, baseline dialysate samples are collected (e.g., every 10-20 minutes).

  • Drug Administration: MDNA or vehicle is administered (i.p.), and sample collection continues for at least 2-3 hours.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of DA and 5-HT.[22][23]

  • Data Analysis: Results are expressed as a percentage change from the baseline levels. A significant, dose-dependent increase in extracellular DA and/or 5-HT following MDNA administration would confirm its action on these monoaminergic systems.

G cluster_2 Synaptic Cleft DA_5HT_Ext Increased Extracellular DA & 5-HT DAT DAT DAT->DA_5HT_Ext Reuptake SERT SERT SERT->DA_5HT_Ext Reuptake DA_5HT DA_5HT DA_5HT->DA_5HT_Ext Release

Tier 3: Regulatory Safety Pharmacology

For any compound with potential for clinical development, a core battery of safety pharmacology studies is required by regulatory agencies like the FDA to investigate potential adverse effects on vital functions before first-in-human trials.[12][24][25] These studies must be conducted under Good Laboratory Practice (GLP) conditions.

Table 2: ICH S7A Core Battery Safety Pharmacology Studies

SystemStudy TypeAnimal ModelKey Parameters MeasuredRationale
Central Nervous System (CNS) Functional Observational Battery (FOB) / Irwin TestRatBehavioral changes, motor activity, coordination, sensory/motor reflexes, body temperature.[12]To identify potential neurological or behavioral adverse effects.[26]
Cardiovascular System In vivo telemetered studyDog or Non-human PrimateBlood pressure, heart rate, ECG (PR, QRS, QT intervals).To assess risk of hypotension, hypertension, arrhythmias, and other cardiac liabilities.[12]
Respiratory System Whole-body plethysmographyRatRespiration rate, tidal volume, minute volume.To assess the risk of respiratory depression or stimulation.[24]

These studies should evaluate a dose range from the anticipated therapeutic exposure up to doses that produce moderate adverse effects.[24]

Conclusion and Integrated Data Interpretation

The comprehensive in vivo evaluation of this compound requires a systematic, multi-tiered approach. The results from each experiment build upon the last, creating a cohesive pharmacological profile. By progressing from foundational safety and locomotor screening to sophisticated models of abuse liability and neurochemical analysis, researchers can robustly characterize the potential risks and mechanisms of MDNA. This structured experimental design not only ensures scientific rigor but also provides the critical data necessary for informed decisions in the drug development process.

References

Application Notes & Protocols for the Development of 1,2-Methylenedioxynoraporphine Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aporphine alkaloid scaffold, characterized by a tetracyclic dibenzo[de,g]quinoline ring system, is a privileged structure in medicinal chemistry, with numerous members exhibiting significant activity at central nervous system (CNS) targets. 1,2-Methylenedioxynoraporphine serves as a compelling starting point for derivative development due to the unique electronic and conformational properties imparted by the methylenedioxy bridge. This functional group has been associated with enhanced cytotoxic activities and unique DNA interactions in some aporphinoids, suggesting its potential to modulate bioactivity in novel ways[1]. This guide provides a comprehensive framework for the rational design, synthesis, and bioactivity screening of novel this compound derivatives. We detail synthetic protocols for targeted structural modifications and provide validated in vitro and in vivo assays to profile their pharmacological activity, with a focus on dopaminergic and serotonergic systems.

Introduction: Rationale for Derivatization

Aporphine alkaloids represent a diverse class of naturally occurring compounds, many of which interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors[2]. The parent compound, this compound, possesses the core tetracyclic structure but lacks substitution on the nitrogen atom (a "nor-" compound) and features a distinctive 1,2-methylenedioxy group on Ring A.

The primary goals for developing derivatives from this scaffold are:

  • Enhance Potency: Increase the binding affinity (lower Kᵢ) or functional efficacy (lower EC₅₀/IC₅₀) at a specific molecular target.

  • Improve Selectivity: Modulate the affinity profile to favor a single receptor subtype (e.g., D₂ vs. D₃, or 5-HT₂ₐ vs. 5-HT₂c) to reduce off-target effects.

  • Modulate Functional Activity: Convert a receptor agonist to an antagonist, or vice-versa, or develop biased agonists that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways).[3]

  • Optimize Pharmacokinetics (ADME): Improve properties such as metabolic stability, oral bioavailability, and blood-brain barrier penetration.

Structure-activity relationship (SAR) studies on related aporphines have demonstrated that modifications at the N-6 position and alterations to the substitution pattern on Ring D are critical for modulating pharmacological activity and toxicity[4].

Core Aporphine Scaffold and Key Modification Sites

The diagram below illustrates the this compound scaffold, highlighting the principal sites for chemical modification based on established SAR principles.

G cluster_0 This compound Scaffold cluster_1 Key Modification Sites Scaffold Scaffold N6 N-6 Position (Primary Amine) N6->Scaffold RingD Ring D Substituents (Positions 8, 9, 10, 11) RingD->Scaffold Methylene 1,2-Methylene Bridge (Potential for Ring Opening) Methylene->Scaffold

Caption: Key sites for synthetic modification on the core scaffold.

Synthetic Strategies and Protocols

A successful derivatization campaign relies on robust and versatile synthetic routes. The secondary amine at the N-6 position is a prime handle for introducing a wide variety of functional groups via alkylation or acylation. Modifications to Ring D typically require more complex multi-step sequences, often involving demethylation followed by re-alkylation or other functionalization.

Synthetic Workflow Overview

The following workflow provides a strategic overview for generating a library of diverse derivatives from a common starting material.

Caption: General workflow for generating diverse derivative libraries.

Protocol 1: N-Alkylation of the Noraporphine Scaffold

Objective: To introduce alkyl or arylalkyl substituents at the N-6 position to probe the steric and electronic requirements of the binding pocket.

Rationale: The nitrogen at position 6 is a key interaction point for many aporphine alkaloids with their biological targets. Varying the substituent at this position can drastically alter affinity, selectivity, and functional activity. For example, N-quaternization has been shown to impact toxicity[4].

Materials:

  • This compound (starting material)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Alkyl halide or tosylate (e.g., Propyl iodide, Benzyl bromide, Cyclopropylmethyl bromide)[5]

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous K₂CO₃ (3.0 eq). The use of a stronger, more soluble base like Cs₂CO₃ may accelerate the reaction for less reactive alkylating agents.

  • Add the desired alkyl halide (1.2 - 1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Extract the aqueous mixture three times with EtOAc.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols for Bioactivity Screening

A tiered screening approach is essential for efficiently identifying promising lead compounds. The process begins with high-throughput in vitro assays to determine target affinity and function, followed by lower-throughput in vivo models to assess preliminary neuroactivity and toxicity.

Bioactivity Screening Cascade

Caption: A tiered approach for screening derivative libraries.

Protocol 2: In Vitro Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of synthesized derivatives for the human dopamine D₂ receptor.

Rationale: The D₂ receptor is a primary target for many psychoactive compounds and antipsychotic drugs.[6][7] A competitive binding assay using a known radiolabeled or fluorescent ligand is a standard method to quantify the affinity of test compounds for this receptor.[8]

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D₂ receptor.[3]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D₂ antagonists).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound dilution or vehicle control or non-specific binding control (Haloperidol).

    • Radioligand at a final concentration near its Kₔ value (e.g., 0.1-0.5 nM [³H]-Spiperone).

    • Cell membranes (5-20 µg protein per well).

  • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry completely. Add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Specific Binding = Total Binding (vehicle) - Non-specific Binding (Haloperidol).

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: In Vitro Functional Assay (cAMP Inhibition)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of D₂ receptor binders.

Rationale: The D₂ receptor is canonically coupled to the Gᵢ/ₒ protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] Measuring changes in cAMP provides a direct readout of a compound's functional effect on the primary signaling pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.[3]

  • Assay Medium: Serum-free culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine or Quinpirole (a full D₂ agonist).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Agonist Mode:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Replace the culture medium with assay medium and add serial dilutions of the test compounds.

    • Add a sub-maximal concentration of Forskolin (e.g., 1-5 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Analysis: Plot the percent inhibition of forskolin-stimulated cAMP levels against compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like dopamine).

  • Antagonist Mode:

    • Follow the same initial steps as the agonist mode.

    • Pre-incubate the cells with serial dilutions of the test compounds for 15-20 minutes.

    • Add a fixed concentration of a D₂ agonist (e.g., dopamine at its EC₈₀) to all wells, except for the baseline control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels.

    • Analysis: Plot the cAMP levels against the antagonist concentration. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the agonist's response.

Data Presentation and Interpretation

Systematic tabulation of results is crucial for discerning structure-activity relationships.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDN-6 Substituent (R¹)D₂ Binding Affinity (Kᵢ, nM)D₂ Functional Activity (EC₅₀/IC₅₀, nM)Functional Mode
Parent -H250.5> 10,000Inactive
MDNA-01 -CH₃85.2150.3Partial Agonist
MDNA-02 -CH₂CH₂CH₃15.625.1Full Agonist
MDNA-03 -CH₂-Cyclopropyl5.810.2 (IC₅₀)Potent Antagonist
MDNA-04 -CH₂-Ph22.140.5 (IC₅₀)Antagonist

Interpretation: From this hypothetical data, a clear SAR emerges. Increasing the alkyl chain length at N-6 from methyl (MDNA-01) to propyl (MDNA-02) improves both binding affinity and agonist efficacy. Introducing a cyclopropylmethyl group (MDNA-03) dramatically increases affinity and switches the functional mode to a potent antagonist, suggesting this group occupies a region of the receptor that stabilizes an inactive conformation.

This iterative process of design, synthesis, and testing is central to lead optimization.

The Iterative Cycle of Lead Optimization

Caption: The iterative cycle of medicinal chemistry research.

References

"techniques for studying the mechanism of action of 1,2-Methylenedioxynoraporphine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating the Mechanism of Action of 1,2-Methylenedioxynoraporphine: Application Notes and Protocols

Introduction: The Aporphine Scaffold and the Quest for Mechanistic Clarity

This compound belongs to the aporphine class of alkaloids, a structural motif present in numerous natural products with potent biological activities. Aporphines are known to interact with a variety of central nervous system (CNS) targets, including dopamine, serotonin, and adrenergic receptors, making them a rich source for drug discovery.[1][2][3] Understanding the precise mechanism of action (MOA) of a specific analogue like this compound is paramount for predicting its therapeutic potential, side-effect profile, and for guiding further drug development efforts.

This guide provides a comprehensive, multi-phased approach for researchers to systematically dissect the pharmacological profile of this compound. We will progress from initial, broad-based screening at the molecular level to highly specific functional and behavioral analyses in complex biological systems. Each section combines expert-driven application notes, explaining the scientific rationale behind the chosen techniques, with detailed, field-proven protocols.

Phase 1: Target Identification and Binding Profile Analysis

Application Note: The Rationale for Initial Receptor Screening

The first step in characterizing any novel psychoactive compound is to identify its primary molecular targets. The structure of this compound, with its tetracyclic core and catechol-like moiety, suggests a high probability of interaction with G-protein coupled receptors (GPCRs), particularly monoamine receptors.[1][4] A competitive radioligand binding assay is the gold-standard initial approach. It is a high-throughput, quantitative method used to determine the affinity of a test compound for a wide panel of receptors, ion channels, and transporters. By measuring the concentration of our compound required to displace a known, radioactively labeled ligand from its target, we can calculate the binding affinity constant (Kᵢ). This provides a "fingerprint" of the compound's binding profile, highlighting high-affinity targets for further investigation and revealing potential off-target interactions that could lead to side effects.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity (Kᵢ) of this compound at key CNS targets, such as serotonin (5-HT₂ₐ, 5-HT₂𝒸), dopamine (D₁, D₂), and adrenergic (α₁ₐ) receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • This compound stock solution (in DMSO).

  • Non-specific binding (NSB) competitor (e.g., unlabeled ketanserin at high concentration).

  • Assay buffer (specific to receptor, typically Tris-based).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: To designated wells of a 96-well plate, add:

    • Total Binding Wells: Assay buffer.

    • Non-Specific Binding (NSB) Wells: High concentration of NSB competitor.

    • Test Compound Wells: Serial dilutions of this compound.

  • Add Radioligand: Add the specific radioligand to all wells at a concentration near its Kₔ value.

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer (typically 3 times) to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of this compound.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Predicted Binding Affinity Profile
Receptor TargetKᵢ (nM) for this compoundReference CompoundKᵢ (nM) for Reference
Serotonin 5-HT₂ₐExperimental ValueKetanserin~1-2
Serotonin 5-HT₂𝒸Experimental ValueMesulergine~1-5
Dopamine D₁Experimental ValueSCH-23390~0.5-1
Dopamine D₂Experimental ValueHaloperidol~1-2
Adrenergic α₁ₐExperimental ValuePrazosin~0.1-0.5

Phase 2: Elucidating Functional Activity at Primary Targets

Application Note: From Binding to Function - Agonist or Antagonist?

A binding assay tells us if a compound interacts with a receptor, but not how. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor from being activated), a partial agonist (producing a submaximal response), or an inverse agonist (reducing the receptor's basal activity). Functional assays are essential to determine this.[5] These assays measure the downstream consequences of receptor binding, typically by quantifying the production of intracellular "second messengers." For Gq-coupled receptors like 5-HT₂ₐ, activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). For Gs- or Gi-coupled receptors, activation leads to an increase or decrease in cyclic AMP (cAMP), respectively.[5][6] By measuring these second messengers, we can determine the compound's efficacy and potency.

G_Protein_Signaling_Pathways cluster_Gs_Gi Gs/Gi-Coupled Pathway cluster_Gq Gq-Coupled Pathway Ligand_s Agonist GPCR_s Gs/Gi-Coupled Receptor Ligand_s->GPCR_s Gs Gs (+) / Gi (-) GPCR_s->Gs AC Adenylyl Cyclase Gs->AC +/- cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response_s Cellular Response PKA->Response_s Ligand_q Agonist GPCR_q Gq-Coupled Receptor (e.g., 5-HT2A) Ligand_q->GPCR_q Gq Gq GPCR_q->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Response_q Cellular Response PKC->Response_q

Caption: Simplified GPCR signaling cascades for Gs/Gi and Gq pathways.

Protocol 2: In Vitro Calcium Flux Assay (for Gq-coupled receptors)

This protocol measures changes in intracellular calcium in response to the compound, indicating activity at Gq-coupled receptors like 5-HT₂ₐ.

Materials:

  • HEK293 cells stably expressing the receptor of interest (e.g., human 5-HT₂ₐ).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Known agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin) for positive and negative controls.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to ~90% confluency.

  • Dye Loading: Remove growth media and add the Fluo-4 AM loading buffer (containing probenecid) to each well. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Plate Preparation: Place the cell plate into the fluorescence plate reader.

  • Compound Preparation: Prepare a separate plate with serial dilutions of this compound, as well as control agonist and antagonist solutions.

  • Measurement:

    • Agonist Mode: The instrument measures a baseline fluorescence, then automatically injects the test compounds into the cell plate and immediately begins recording the change in fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates calcium release.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject a known agonist (at its EC₈₀ concentration) and measure the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence is plotted against time. The peak fluorescence response is determined for each concentration.

    • For agonist activity, plot the peak response against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

Phase 3: Assessing Neurophysiological and Neurochemical Effects

Application Note: Bridging the Gap from Cells to Circuits

Having identified molecular targets and functional activity, the next critical step is to understand how this compound affects neuronal function within a more physiologically relevant context. This involves moving from engineered cell lines to native brain tissue and living organisms. Techniques in this phase aim to answer:

  • Does the drug alter neuronal electrical activity? (Electrophysiology)

  • Does the drug change the release of key neurotransmitters in specific brain regions? (Microdialysis & FSCV)

  • Which brain circuits are activated by the drug? (Neuronal Activity Mapping)

Experimental_Workflow cluster_C Cellular & Systems Analysis A Phase 1: In Vitro Binding Assays B Phase 2: In Vitro Functional Assays A->B Identifies Targets C Phase 3: Ex Vivo / In Vivo Cellular Effects B->C Confirms Function D Phase 4: In Vivo Behavioral Pharmacology C->D Links to Behavior C1 Electrophysiology (Brain Slices) C2 Neurotransmitter Release (Microdialysis / FSCV) C3 Neuronal Activity Mapping (c-Fos IHC)

Caption: Logical workflow for characterizing a novel psychoactive compound.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol describes how to measure extracellular levels of neurotransmitters like dopamine, serotonin, and their metabolites in the brain of a freely moving animal following drug administration.[7][8][9][10]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pump and liquid swivel system.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector (refrigerated).

  • HPLC system with electrochemical or fluorescence detection.[7][8]

  • Anesthetized or awake, freely moving rat/mouse.

Procedure:

  • Surgical Implantation: Under anesthesia, use the stereotaxic apparatus to surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion & Equilibration: Connect the probe to the syringe pump and liquid swivel. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 0.5-2.0 µL/min).[11] Allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Begin collecting dialysate samples into vials using the fraction collector. Collect 3-4 baseline samples (e.g., one 20-minute sample every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of neurotransmitters and their metabolites.[12]

  • Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percent baseline vs. time to visualize the drug's effect.

Protocol 4: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

FSCV is an electrochemical technique with sub-second temporal resolution, ideal for measuring rapid, transient (phasic) changes in dopamine release, which microdialysis would miss.[13][14][15]

Materials:

  • Carbon-fiber microelectrode (CFME).

  • Ag/AgCl reference electrode.

  • Voltammetry software and hardware system.

  • Stereotaxic apparatus.

  • Bipolar stimulating electrode (if measuring evoked release).

Procedure:

  • Electrode Preparation & Calibration: Fabricate or obtain a CFME. Calibrate the electrode in a flow-injection system with known concentrations of dopamine to determine its sensitivity and selectivity.

  • Surgical Implantation: Under anesthesia, stereotaxically implant the CFME into the target brain region (e.g., striatum) and the reference electrode in a distal location. If evoking release, implant the stimulating electrode in a relevant pathway (e.g., medial forebrain bundle).

  • Data Acquisition:

    • Apply a triangular voltage waveform to the CFME (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).[15][16]

    • The resulting current is measured and plotted against the applied voltage to create a cyclic voltammogram (CV). The background current is digitally subtracted.

    • The appearance of oxidation (+0.6 V) and reduction (-0.2 V) peaks specific to dopamine on the CV indicates its presence. The magnitude of the oxidation current is proportional to the dopamine concentration.

  • Experiment:

    • Record baseline dopamine fluctuations.

    • Administer this compound.

    • Continue recording to observe changes in tonic (baseline) and phasic (transient) dopamine signals.

  • Data Analysis:

    • Use specialized software to analyze the FSCV data.

    • Generate color plots to visualize dopamine concentration changes over time.

    • Quantify parameters such as the frequency and amplitude of transient dopamine release events before and after drug administration.

Protocol 5: c-Fos Immunohistochemistry for Neuronal Activity Mapping

The protein c-Fos is an immediate early gene product that is expressed in neurons following strong stimulation.[17][18] Detecting c-Fos protein via immunohistochemistry (IHC) allows for the mapping of entire brain circuits activated by a pharmacological challenge.[19]

Materials:

  • Rats or mice.

  • This compound and vehicle control.

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Vibratome or cryostat for sectioning.

  • Primary antibody: Rabbit anti-c-Fos.

  • Secondary antibody: Biotinylated goat anti-rabbit.

  • Avidin-Biotin Complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Microscope slides and mounting medium.

Procedure:

  • Drug Treatment & Perfusion: Administer this compound or vehicle to the animals. At the peak time of expected drug action (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[18]

  • Tissue Processing: Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brains into 40-50 µm coronal sections using a vibratome or cryostat.

  • Immunohistochemistry:

    • Washing: Wash sections thoroughly in PBS.[20]

    • Blocking: Block non-specific antibody binding by incubating sections in a solution of PBS with Triton X-100 (for permeabilization) and normal goat serum (NGS).[17][21]

    • Primary Antibody: Incubate sections in the primary anti-c-Fos antibody solution (diluted in blocking buffer) for 24-48 hours at 4°C.[17][19]

    • Secondary Antibody: After washing, incubate sections in the biotinylated secondary antibody solution for 1-2 hours at room temperature.[19]

    • ABC Incubation: After washing, incubate sections in the prepared ABC reagent for 1 hour.

    • Visualization: Develop the signal by incubating sections in the DAB substrate solution until a brown reaction product is visible in the cell nuclei.

  • Mounting & Imaging: Mount the stained sections onto microscope slides, dehydrate, and coverslip.

  • Analysis: Using a microscope, systematically image and count the number of c-Fos-positive nuclei in various brain regions. Compare the pattern and density of c-Fos expression between drug-treated and vehicle-treated animals to identify the specific brain areas activated by the compound.

Phase 4: Characterizing Behavioral Effects

Application Note: Linking Molecular Action to Behavioral Outcomes

The final phase aims to understand the integrated, organism-level effects of the compound. Behavioral pharmacology provides assays to classify the psychoactive properties of a drug.[22][23][24] The choice of assay is guided by the findings from previous phases. For instance, if this compound is a potent 5-HT₂ₐ agonist, a key behavioral test would be the head-twitch response (HTR) in rodents, a well-established behavioral proxy for hallucinogenic potential. If it primarily affects dopamine systems, locomotor activity tests are crucial to determine if it has stimulant or depressant effects.

Protocol 6: Head-Twitch Response (HTR) Assay

Materials:

  • Mice (certain strains are more sensitive, e.g., C57BL/6J).

  • Observation chambers.

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • This compound and vehicle control.

Procedure:

  • Habituation: Place individual mice into the observation chambers and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer various doses of this compound (and a vehicle control) to different groups of mice.

  • Observation: Immediately after injection, begin observing and counting the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or exploratory movements.

  • Scoring: An observer, blind to the treatment conditions, should count the twitches. Alternatively, video recordings can be scored later.

  • Data Analysis: Plot the mean number of head twitches for each dose group. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant dose-dependent effect of the compound on HTR frequency.

Conclusion: Synthesizing a Complete Mechanistic Picture

By systematically progressing through these four phases—from in vitro binding and function to in vivo neurochemistry and behavior—a researcher can build a comprehensive and robust understanding of the mechanism of action of this compound. This integrated approach ensures that each step informs the next, transforming initial binding data into a cohesive narrative of molecular, cellular, and behavioral effects that is essential for advancing the compound in any therapeutic development pipeline.

References

"application of 1,2-Methylenedioxynoraporphine in neuropharmacology research"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1,2-Methylenedioxynoraporphine in Neuropharmacology Research

Introduction: Unveiling the Potential of a Novel Aporphine Alkaloid

The aporphine alkaloids represent a significant class of isoquinoline alkaloids, second only to benzylisoquinolines in their prevalence within the plant kingdom.[1] Their structural similarity to morphine has long made them a focal point of neuropharmacological research.[1] This diverse family of compounds is known to interact with a range of central nervous system (CNS) targets, most notably dopamine and serotonin receptors, exhibiting activities from agonism to antagonism.[2][3][4] This has led to the investigation of aporphine alkaloids in a variety of therapeutic areas, including Parkinson's disease, psychosis, and depression.[1]

This guide focuses on this compound, a specific member of the aporphine family. While direct research on this compound is limited, its core aporphine scaffold, featuring a 1,2-methylenedioxy moiety, suggests a compelling profile for neuropharmacological investigation. This document serves as a detailed guide for researchers, providing both foundational knowledge and practical protocols to explore the neuropharmacological landscape of this compound. The methodologies outlined herein are based on established techniques for characterizing aporphine alkaloids and other neuroactive compounds.

Hypothesized Mechanism of Action: A Focus on Dopaminergic and Serotonergic Pathways

The neuropharmacological activity of aporphine alkaloids is largely dictated by their substitution patterns.[2][5] The presence of the aporphine core in this compound strongly suggests an affinity for dopamine D1 and D2 receptors, as well as various serotonin (5-HT) receptor subtypes.[3][4] The "nor" designation indicates the absence of a substituent on the nitrogen at position 6, which may influence its potency and selectivity compared to N-alkylated analogs.[5]

The interaction of this compound with these receptors is hypothesized to modulate downstream signaling cascades, primarily through G-protein coupling and the subsequent regulation of adenylyl cyclase and cyclic AMP (cAMP) production.

Signaling_Pathway cluster_0 This compound cluster_1 Potential Receptor Targets cluster_2 Downstream Signaling Compound This compound D1R D1 Receptor Compound->D1R D2R D2 Receptor Compound->D2R HTR 5-HT Receptors Compound->HTR Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response cAMP->Response

Hypothesized signaling pathway of this compound.

Application Notes and Protocols

This section provides detailed protocols for the initial characterization of this compound's neuropharmacological profile.

Part 1: In Vitro Characterization

The first step in understanding the neuropharmacology of a novel compound is to determine its binding affinity and functional efficacy at key molecular targets.

This protocol determines the affinity (Ki) of this compound for dopamine D1, D2, and serotonin 5-HT1A receptors.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from HEK293 cells expressing target receptor) start->prep incubate Incubate Membranes with Radioligand and varying concentrations of This compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Workflow for radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D1, D2, or serotonin 5-HT1A receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]8-OH-DPAT for 5-HT1A).

      • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2).

      • Add the prepared cell membranes to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with a cold buffer to remove any unbound radioligand.

    • Place the filtermats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data for this compound
Receptor Ki (nM)
Dopamine D1850
Dopamine D2350
Serotonin 5-HT1A120

This assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in Protocol 1.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add the following:

      • Assay buffer containing MgCl₂ and GDP.

      • Increasing concentrations of this compound. For antagonist testing, add a fixed concentration of a known agonist.

      • [³⁵S]GTPγS.

      • Cell membranes.

    • Incubate at 30°C for 60 minutes.

  • Filtration and Quantification:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with a cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the compound.

    • For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonist activity, determine the IC50 (concentration for 50% inhibition of agonist-stimulated binding).

Hypothetical Functional Activity of this compound
Receptor EC50/IC50 (nM) Activity
Dopamine D1>10,000Weak Partial Agonist
Dopamine D2800Antagonist
Serotonin 5-HT1A250Agonist
Part 2: In Vivo Evaluation

Following in vitro characterization, the next step is to assess the effects of this compound in a living organism.

This protocol evaluates the stimulant or sedative effects of the compound.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House mice or rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

    • Handle the animals daily to acclimate them to the experimenter.

  • Experimental Procedure:

    • On the day of the experiment, place individual animals in open-field arenas equipped with infrared beams to track movement.

    • Allow the animals to habituate to the arena for 30-60 minutes.

    • Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group should also be included.

    • Immediately return the animals to the arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor data in time bins (e.g., 5-minute intervals).

    • Compare the total locomotor activity between the different dose groups and the vehicle control using statistical methods such as ANOVA followed by post-hoc tests.

Hypothetical Locomotor Activity Data (Total Distance in 60 min)
Treatment Group Mean Distance Traveled (cm) ± SEM
Vehicle1500 ± 250
1 mg/kg this compound1350 ± 200
5 mg/kg this compound900 ± 150
10 mg/kg this compound600 ± 100**
p < 0.05, ** p < 0.01 compared to vehicle

This protocol assesses the rewarding or aversive properties of the compound.

CPP_Workflow pre_test Allow animal to freely explore both chambers of CPP box. Record baseline preference. day_even Administer Drug Confine to non-preferred chamber pre_test->day_even day_odd Administer Vehicle Confine to preferred chamber post_test Allow animal to freely explore both chambers. Record time spent in each. day_even->post_test

Conditioned Place Preference (CPP) experimental workflow.

Step-by-Step Methodology:

  • Apparatus:

    • Use a two-chamber CPP box with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning (Day 1):

    • Place the animal in the CPP box with free access to both chambers for 15 minutes.

    • Record the time spent in each chamber to determine baseline preference.

  • Conditioning (Days 2-5):

    • On alternate days, administer this compound and confine the animal to its initially non-preferred chamber for 30 minutes.

    • On the other days, administer the vehicle and confine the animal to its preferred chamber for 30 minutes.

  • Post-Conditioning Test (Day 6):

    • Place the animal in the CPP box with free access to both chambers for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

    • A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a significant decrease suggests an aversive effect.

Conclusion

While this compound remains a relatively unexplored compound, its structural relationship to the well-characterized aporphine alkaloids provides a strong rationale for its investigation in neuropharmacology. The protocols detailed in this guide offer a comprehensive framework for elucidating its receptor binding profile, functional activity, and in vivo behavioral effects. Through systematic application of these methodologies, researchers can effectively unveil the therapeutic potential of this novel aporphine alkaloid.

References

The Definitive Guide to the Analysis of 1,2-Methylenedioxynoraporphine using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed application note and robust protocols for the quantitative analysis of 1,2-Methylenedioxynoraporphine in various matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is intended for researchers, analytical scientists, and professionals in drug development and forensic toxicology who require a reliable and sensitive method for the detection and quantification of this aporphine alkaloid.

Introduction: The Significance of this compound Analysis

This compound is a member of the aporphine class of isoquinoline alkaloids, a group of natural products known for their diverse pharmacological activities. The presence of the methylenedioxy bridge is a key structural feature, also found in compounds with significant biological effects. Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, metabolism research, and for monitoring its presence in various samples. HPLC coupled with mass spectrometry (MS) offers the requisite selectivity and sensitivity for such demanding analytical tasks.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
CAS Number 115017-63-5 (for the (R)-(-) enantiomer)[1]
Structure A tetracyclic aporphine alkaloid core with a methylenedioxy group at the 1 and 2 positions.[2]

Anticipated Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for identifying relevant target analytes in biological matrices. Based on the metabolism of other methylenedioxy-containing compounds and aporphine alkaloids, the following pathways are anticipated.[3][4][5]

  • Demethylenation: The primary metabolic route for many compounds containing a methylenedioxy group is the cleavage of this bridge, catalyzed by cytochrome P450 (CYP450) enzymes, to form a catechol metabolite.[3][5]

  • N-dealkylation: As a noraporphine, the secondary amine is susceptible to N-dealkylation if any N-substituents are present in related analogues.

  • Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the aporphine core.

  • Phase II Conjugation: The resulting hydroxylated or catechol metabolites can undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.

dot graph "Metabolic Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Anticipated metabolic pathway of this compound."

Analytical Workflow: A Step-by-Step Protocol

The following protocols provide a comprehensive workflow for the analysis of this compound from sample collection to data acquisition.

dot graph "Analytical Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} caption: "General analytical workflow for this compound."

Protocol 1: Sample Preparation from Biological Matrices

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the matrix, desired cleanliness of the extract, and available resources.

A. Liquid-Liquid Extraction (LLE) for Plasma Samples [3]

This protocol is adapted from methods used for other aporphine alkaloids and offers a straightforward approach for plasma samples.

  • Sample Aliquoting: To 500 µL of plasma, add an appropriate amount of an internal standard (e.g., a structurally similar aporphine alkaloid).

  • Basification: Add 100 µL of 1 M sodium hydroxide to basify the sample to approximately pH 9-10. This ensures the analyte is in its free base form, enhancing extraction into an organic solvent.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to dissolve and transfer to an HPLC vial.

B. Solid-Phase Extraction (SPE) for Urine Samples [6][7]

SPE is particularly useful for cleaning up complex matrices like urine. A mixed-mode cation exchange sorbent is recommended.[7]

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. If conjugated metabolites are of interest, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) should be performed prior to extraction. Acidify the sample with 100 µL of 1 M formic acid.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) with 2 mL of methanol followed by 2 mL of ultrapure water, and finally 2 mL of 100 mM phosphate buffer (pH 6). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 2 mL of deionized water to remove salts and polar interferences.

    • Wash with 2 mL of 1 M acetic acid.

    • Wash with 2 mL of methanol to remove less polar interferences. Dry the cartridge thoroughly under vacuum for 5 minutes after this step.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 2: HPLC-MS/MS Method

This method provides a robust starting point for the chromatographic separation and mass spectrometric detection of this compound.

HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for alkaloids.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for better peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography of alkaloids.
Gradient 5-95% B over 10 minutesA generic gradient suitable for screening; should be optimized for specific applications.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume; can be adjusted based on sensitivity requirements.

MS/MS Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAporphine alkaloids readily form protonated molecules [M+H]⁺ in positive ESI.
Scan Type Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantitative analysis.
Precursor Ion m/z 266.1[M+H]⁺ for C₁₇H₁₅NO₂.
Product Ions To be determined empiricallyCommon fragmentation for aporphines involves loss of the N-containing ring and substituents. For a methylenedioxy group, a characteristic loss of formaldehyde (CH₂O) is expected.
Collision Energy To be optimized for each transitionOptimization is crucial for maximizing signal intensity.
Source Temperature 350°CTypical for efficient desolvation.
Gas Flow Rates Instrument dependentOptimize for best signal-to-noise ratio.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from bodies such as the FDA or EMA. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The relationship between the concentration of the analyte and the instrumental response over a defined range.Correlation coefficient (r²) > 0.99.
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) and Quantification (LOQ) The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.LOD typically with a signal-to-noise ratio of 3:1. LOQ is the lowest point on the calibration curve that meets accuracy and precision criteria.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
Recovery The efficiency of the extraction procedure.Calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically sound framework for the analysis of this compound by HPLC-MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with an understanding of the analyte's chemical properties and metabolic fate, will enable researchers to develop and validate a robust and reliable analytical method. The provided protocols are intended as a starting point and should be optimized for the specific instrumentation and analytical requirements of the user.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1,2-Methylenedioxynoraporphine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Methylenedioxynoraporphine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route to this important aporphine alkaloid. Aporphine alkaloids are a significant class of natural products known for their diverse and potent biological activities.[1][2] The synthesis of the tetracyclic core of these molecules, however, can be challenging, with yield optimization being a primary concern.[3]

This document provides in-depth, experience-based guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide: Key Synthetic Steps

The synthesis of this compound typically involves the initial construction of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) precursor, followed by a cyclization reaction to form the characteristic aporphine core.[4] This guide will focus on troubleshooting the most common and critical steps in this pathway.

Section 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor

The foundation of a high-yield aporphine synthesis is the efficient preparation of the THIQ precursor. The two most prevalent methods for this are the Pictet-Spengler and Bischler-Napieralski reactions.[3]

Question: My Pictet-Spengler reaction to form the THIQ precursor is giving a low yield. What are the likely causes and how can I improve it?

Answer: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for creating the THIQ skeleton.[5][6] However, its efficiency is highly dependent on several factors.

  • Causality & Optimization:

    • Acidity (pH): The reaction is acid-catalyzed, but excessively strong acidic conditions can lead to side reactions or decomposition of starting materials. The mechanism involves the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[7][8] The rate of both steps is pH-dependent. For electron-rich phenethylamines, like those with a methylenedioxy group, milder conditions are often sufficient and preferable.[8]

      • Troubleshooting: If using strong acids like concentrated HCl, try switching to milder conditions. A buffered system at pH 4-6 can often provide a significant yield improvement. Acetic acid or trifluoroacetic acid (TFA) in a suitable solvent are also excellent alternatives.

    • Reaction Time and Temperature: These reactions can be slow at room temperature. Insufficient reaction time will lead to incomplete conversion.

      • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) can increase the rate. However, be cautious, as excessive heat can promote side-product formation.

    • Purity of Starting Materials: The β-arylethylamine and the aldehyde are susceptible to oxidation and other forms of degradation. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.

      • Troubleshooting: Ensure your β-(3,4-methylenedioxyphenyl)ethylamine is pure. If it has been stored for a long time, consider purification by distillation or column chromatography. Use a freshly opened or purified source of the aldehyde.

Question: I'm using the Bischler-Napieralski reaction, but the yield of the resulting 3,4-dihydroisoquinoline is poor, and I'm observing significant charring/polymerization. What's going wrong?

Answer: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][9] This reaction is very sensitive to conditions, especially with electron-rich aromatic rings.

  • Causality & Optimization:

    • Choice and Stoichiometry of Dehydrating Agent: POCl₃ is the most common reagent, but its reactivity can be harsh.[9][10] An excess of POCl₃ or overly vigorous conditions can lead to polymerization and the formation of tarry side products. The mechanism can proceed through a nitrilium ion intermediate, which is highly reactive.[9][10]

      • Troubleshooting:

        • Reduce the equivalents of POCl₃: Start with 1.5-2.0 equivalents and monitor the reaction.

        • Use a milder reagent: Alternatives like triflic anhydride (Tf₂O) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for sensitive substrates.[9]

        • Control the addition: Add the dehydrating agent slowly at a low temperature (e.g., 0 °C) before gently warming to reflux.

    • Solvent: The choice of solvent is critical. A non-coordinating, high-boiling solvent is usually preferred.

      • Troubleshooting: Acetonitrile is a common choice, but toluene or xylene can also be effective, particularly if higher temperatures are required.[10] Ensure the solvent is anhydrous, as water will quench the dehydrating agent.

    • Side Reactions: A common side reaction is the retro-Ritter reaction, which can cleave the amide and lead to styrene-type byproducts, especially if the nitrilium intermediate is stabilized.[10]

      • Troubleshooting: Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter pathway.[10]

ReactionReagent/ConditionsTypical Yield RangeKey Considerations
Pictet-Spengler TFA, CH₂Cl₂, 25°C60-85%Mild conditions, good for sensitive substrates.
Acetic Acid, Ethanol, 60°C55-75%Slower reaction, requires heating.
Bischler-Napieralski POCl₃, Acetonitrile, Reflux40-70%Can cause decomposition with sensitive substrates.[10]
P₂O₅, POCl₃, Toluene, Reflux50-80%More powerful dehydration, effective for less activated rings.[9]
Tf₂O, Pyridine, CH₂Cl₂, 0°C70-90%Milder, high-yielding, but more expensive.
Section 2: Formation of the Aporphine Core

Once the THIQ precursor is in hand, the next critical phase is the intramolecular cyclization to form the tetracyclic aporphine skeleton. This is often achieved through oxidative coupling or photochemical methods.[1][4]

Question: My attempts at oxidative cyclization of the THIQ precursor are resulting in a complex mixture of products and a low yield of the desired aporphine. How can I improve the selectivity?

Answer: Intramolecular oxidative coupling is a powerful strategy but can suffer from a lack of regioselectivity, leading to different C-C bond formations.[1] The desired coupling for this compound needs to be directed to the correct position.

  • Causality & Optimization:

    • Oxidizing Agent: The choice of oxidant is paramount. Strong, non-selective oxidants can lead to over-oxidation or the formation of multiple regioisomers.

      • Troubleshooting: Transition metal-based reagents are often used. Consider palladium-catalyzed intramolecular coupling reactions, which can offer high selectivity.[1] Vanadium oxytrifluoride (VOF₃) is another classic reagent for this type of transformation. Photochemical cyclization, which proceeds via a different mechanism, can also be a high-yielding alternative.[4][11]

    • Protecting Groups: The nitrogen on the THIQ precursor is often protected during this step to prevent side reactions.

      • Troubleshooting: An amide or carbamate protecting group (e.g., Boc, Cbz) can be effective. However, some protecting groups may need to be removed in a subsequent step.

    • Reaction Conditions: Solvent, temperature, and reaction time must be carefully optimized.

      • Troubleshooting: Start with conditions reported in the literature for similar aporphine syntheses and then systematically vary the parameters. High dilution conditions can sometimes favor the desired intramolecular cyclization over intermolecular polymerization.

Question: I'm trying a photochemical cyclization, but the reaction is not proceeding to completion, or I'm seeing photodegradation of my product. What should I check?

Answer: Photochemical reactions can be highly efficient but require specialized equipment and careful control of parameters.[4][11]

  • Causality & Optimization:

    • Wavelength and Light Source: The reaction is initiated by the absorption of light of a specific wavelength. An incorrect wavelength will result in no reaction or decomposition.

      • Troubleshooting: Use a mercury vapor lamp with a Pyrex filter to cut out high-energy UV light that might cause degradation. The specific setup should be based on established protocols for similar reactions.[11]

    • Solvent and Degassing: Oxygen can quench the excited state of the molecule, inhibiting the desired reaction.

      • Troubleshooting: Use a solvent that is transparent at the desired wavelength (e.g., methanol, acetonitrile). Crucially, the reaction mixture must be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before and during irradiation.

    • Concentration: The concentration of the starting material can affect the quantum yield of the reaction.

      • Troubleshooting: Run the reaction at a relatively high dilution (e.g., 0.01-0.001 M) to minimize intermolecular side reactions.

Caption: Troubleshooting flowchart for cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful and high-yielding synthesis of this compound?

A1: The three most critical parameters are:

  • Purity of Starting Materials: Garbage in, garbage out. Ensure all reagents, especially the β-arylethylamine and aldehydes, are of the highest possible purity.

  • Atmosphere Control: Many of the intermediates and reagents are sensitive to air and moisture. Conduct reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the progress of your reactions using TLC or LC-MS to determine the optimal point to stop the reaction and begin workup.

Q2: How can I effectively purify the final this compound product?

A2: Aporphine alkaloids can be challenging to purify. A multi-step approach is often necessary.

  • Acid-Base Extraction: As a basic alkaloid, an initial purification can be achieved by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH or NH₄OH) and re-extracting the purified product into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method.[12][13] A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can prevent tailing of the basic product on the acidic silica gel.

  • Advanced Techniques: For very high purity, methods like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[12][13][14]

Q3: Are there alternative, potentially higher-yielding, synthetic routes to the aporphine core?

A3: Yes, modern synthetic organic chemistry offers several powerful alternatives.

  • Metal-Catalyzed Cross-Coupling Reactions: Strategies involving Suzuki, Buchwald-Hartwig, or direct arylation reactions have been developed to form the key biaryl bond of the aporphine skeleton, often with high yields and selectivity.[1][15]

  • Benzyne Chemistry: Reactions involving benzyne intermediates have also been successfully applied to the synthesis of the aporphine core.[4][15]

  • [4+2] Cycloadditions: Some routes construct the C-ring of the aporphine through Diels-Alder type reactions.[1]

These advanced methods may require more complex starting materials but can offer significant advantages in terms of yield and stereocontrol.

Detailed Experimental Protocol: Optimized Pictet-Spengler Reaction

This protocol provides a robust method for the synthesis of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor.

Materials:

  • β-(3,4-methylenedioxyphenyl)ethylamine (1.0 eq)

  • Phenylacetaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve β-(3,4-methylenedioxyphenyl)ethylamine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenylacetaldehyde dropwise to the stirred solution.

  • After 15 minutes, add TFA dropwise to the reaction mixture. The addition should be slow to control any exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure THIQ precursor.

Caption: Step-by-step workflow for the optimized Pictet-Spengler protocol.

References

"overcoming solubility issues with 1,2-Methylenedioxynoraporphine in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've started gathering information on 1,2-Methylenedioxynoraporphine. My initial focus is on its physicochemical properties, particularly solubility, so I'm performing extensive Google searches. I'm also exploring common solvents and techniques used for dissolving similar compounds.

Digging Deeper into Solubility

My research has expanded to include a wider net. I'm now looking into protocols for handling poorly soluble compounds, specifically focusing on cell culture applications. The aim is to build a robust technical center with FAQs and troubleshooting, emphasizing the 'why' behind each step. I'm exploring authoritative sources and aiming for a structured, self-validating approach. Diagrams are planned to visualize the workflows.

Initiating Research on Properties

My initial Google search on this compound's physicochemical properties has begun, with a spotlight on solubility. I'm actively investigating suitable solvents and dissolution methods for hydrophobic compounds in vitro, drawing on resources for aporphine alkaloids. I've also started exploring existing protocols and troubleshooting guides for cell culture, ensuring a robust technical center is developed.

Focusing on Solubility Solutions

I've been drilling down on this this compound solubility challenge, aiming to build a top-notch technical guide. My priority is crafting solutions, with the user's specific experience in mind. I'm focusing on providing practical, lab-ready steps to address common issues related to this compound's solubility.

Developing a Comprehensive Guide

I'm now fully immersed in developing a detailed technical guide to tackle the solubility woes of this compound in vitro. My strategy involves a robust Q&A format for optimal user support. The framework will prioritize scientific rigor, with in-text citations and a comprehensive "References" section. I'm focusing on providing clear, practical solutions with step-by-step experimental protocols and data presented in tabular formats. Diagrams using Graphviz are in the works to clarify workflows and relationships visually.

Refining Guide Structure

I'm now fully immersed in developing the technical guide, solidifying the Q&A format. My focus is on synthesizing information, especially on the physicochemical properties of similar compounds to gauge solubility challenges. I'm focusing on providing practical, lab-ready steps to address common issues related to this compound's solubility, starting with a review of existing literature and building from there.

Prioritizing Guide Content

I've been gathering key information and am now prioritizing content. I found a useful hit for a related compound, suggesting hydrophobic nature. My focus now is on creating a robust guide addressing solvent selection, stock solution preparation, dilution techniques, pH adjustment, and the use of excipients like cyclodextrins. My aim is to include practical, lab-ready steps.

Developing the Technical Guide

I'm now fully immersed in the technical guide's content. I've conducted broad searches and analyzed key findings, focusing on synthesizing information. Considering the compound's likely hydrophobic nature based on structural analogs, I'm developing detailed sections for solvent selection, stock solution preparation, dilution techniques (emphasizing "solvent shock" prevention), and pH adjustment. The use of excipients, particularly cyclodextrins, is a focal point. My goal is to provide concise, lab-ready steps with clear explanations.

Structuring the Guide Content

I'm structuring the technical guide as a Q&A support center. My focus is on synthesizing information on this compound's solubility challenges, starting with the compound's likely hydrophobic nature. Sections will cover solvent selection, stock solution preparation, "solvent shock" prevention through dilution techniques, pH adjustment, and the use of cyclodextrins. Practical, lab-ready steps with concise explanations are the priority. I'll provide "Application Scientist's Insight" for each Q&A to explain the "why" behind strategies.

Developing Guide Content

I'm now implementing the technical guide's structure, focusing on a robust Q&A format to address solubility challenges. I've synthesized existing literature, including a recent hit on a related compound. My focus is on creating practical, lab-ready steps that cover solvent selection, stock solution preparation (emphasizing gentle warming), and dilution techniques to prevent "solvent shock". I'll prioritize including practical tips with clear explanations, building on existing information, and incorporating user experience.

Implementing Troubleshooting Guide

I'm now implementing the technical guide's structure, focusing on a Q&A format to address this compound solubility issues in vitro. I synthesized existing literature, emphasizing the hydrophobic nature of the compound. My focus is on concise, lab-ready steps for solvent selection, stock solution preparation (gentle warming), and dilution techniques to prevent "solvent shock." I'm also preparing to incorporate user-friendly explanations.

"troubleshooting unexpected results in 1,2-Methylenedioxynoraporphine experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1,2-Methylenedioxynoraporphine. This guide is designed to provide expert insights and practical solutions to common and unexpected challenges encountered during the synthesis, purification, characterization, and application of this aporphine alkaloid. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed protocols and explanations, please refer to the in-depth troubleshooting guides.

QuestionQuick Answer
My HPLC chromatogram shows a broad or tailing peak for my purified compound. What's the likely cause? Peak tailing for aporphine alkaloids is often due to interactions with free silanol groups on the HPLC column or an inappropriate mobile phase pH.[1] Try adding a competing base like 0.1% triethylamine (TEA) to the mobile phase or adjusting the pH to be more acidic (e.g., pH 3 with formic acid) to ensure the basic nitrogen is protonated.[1]
The yield from my synthesis is consistently low. Where should I start troubleshooting? Low yields can stem from incomplete reaction, product degradation, or mechanical loss during workup. First, verify reaction completion with TLC or LC-MS. If the reaction is complete, consider the stability of the methylenedioxy group, which can be sensitive to strongly acidic conditions.[2] Also, ensure efficient extraction from the aqueous phase during workup, as alkaloid salts may have some water solubility.[3]
I'm seeing unexpected signals in my 1H NMR spectrum that don't correspond to my product or known solvents. These could be artifacts from a highly concentrated sample (baseline distortion, sinc wiggles), phase errors, or impurities from the synthesis (e.g., residual catalysts or reagents).[4][5] Re-purify a small amount, ensure your sample is not overly concentrated, and carefully re-shim and phase the spectrum.[6]
My biological assay results are inconsistent between batches of the compound. Inconsistency often points to variance in purity or the presence of active impurities. It is critical to perform rigorous characterization (e.g., HPLC-MS, qNMR) on each batch to confirm identity and establish purity >95% before use in biological assays.[7] Different salt forms (e.g., HCl salt vs. free base) can also affect solubility and bioavailability.

In-Depth Troubleshooting Guides

Synthesis & Purification Challenges

Unexpectedly low yields are a primary frustration in multi-step organic synthesis. Pinpointing the cause requires a systematic approach.

Potential Causes & Diagnostic Workflow:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or deactivated reagents.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the starting material spot/peak against the product.

    • Solution: If starting material remains, extend the reaction time or incrementally increase the temperature. If this fails, re-evaluate the quality and stoichiometry of your reagents.

  • Product Degradation: Aporphine alkaloids, particularly the methylenedioxy bridge, can be sensitive to certain conditions.

    • Diagnosis: Look for multiple new spots on a TLC plate or a complex mixture in an LC-MS analysis of the crude reaction mixture. The methylenedioxy group can be cleaved under harsh acidic conditions, leading to catechol-like byproducts.[2]

    • Solution: If degradation is suspected, consider milder reaction conditions. For example, if using a strong acid catalyst, switch to a weaker one or reduce the reaction temperature. Ensure the workup and purification steps are performed without unnecessary delay.

  • Inefficient Extraction/Workup: As basic compounds, aporphines are typically extracted from an aqueous solution after basification.[3] Incomplete basification or use of an inappropriate organic solvent can lead to significant product loss.

    • Diagnosis: After performing the organic extraction, re-acidify the aqueous layer, then basify it again and re-extract with a fresh portion of solvent. Analyze this second organic extract for the presence of your product.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before extraction. Use a robust organic solvent like dichloromethane or a chloroform/methanol mixture for effective extraction.[8]

Workflow: Diagnosing Low Synthesis Yield

Caption: A logical workflow for diagnosing the root cause of low synthetic yield.

Even after a successful reaction, purifying aporphine alkaloids can be challenging due to the presence of structurally similar impurities.

Potential Causes & Solutions:

  • Insufficient Resolution: The chosen solvent system (mobile phase) for column chromatography may not be adequate to resolve the target compound from closely related byproducts.

    • Solution: Systematically screen different solvent systems using TLC. A good system will show clear separation between the product spot and impurities with an Rf value for the product between 0.25 and 0.35. Consider ternary solvent systems (e.g., hexane/ethyl acetate/methanol) or adding a small amount of triethylamine to the mobile phase to reduce peak tailing on the silica gel.

  • Structurally Similar Byproducts: Isomers or partially reacted intermediates can have very similar polarity to the final product.

    • Solution: If standard silica gel chromatography fails, consider alternative techniques.

      • Preparative HPLC: Offers much higher resolving power and is the gold standard for obtaining highly pure material.[9]

      • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique for purifying alkaloids without a solid support, which can prevent irreversible adsorption and degradation.[7][10]

Analytical Characterization Artifacts

An HPLC-MS chromatogram is the primary tool for assessing purity. Artifacts can be misleading and must be correctly identified.

Common HPLC Issues & Solutions

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silica; incorrect mobile phase pH.[1]Add 0.1% triethylamine or formic acid to the mobile phase. Ensure the pH is stable and appropriate for the basic nature of the analyte.[1]
Ghost Peaks Carryover from a previous injection; impurities in the mobile phase.Perform several blank injections with a strong solvent (e.g., 100% acetonitrile) to wash the column and injector. Use high-purity, freshly prepared mobile phase solvents.
Inconsistent Retention Times Poorly equilibrated column; inconsistent mobile phase preparation; temperature fluctuations.[1]Allow the column to equilibrate with the mobile phase for at least 15-20 column volumes before the first injection. Prepare mobile phases carefully and use an online degasser.[1]
No Peak Detected Compound is not eluting or not ionizing.Confirm the compound is soluble in the mobile phase. For MS detection, try both positive and negative ionization modes. Aporphine alkaloids typically ionize well in positive mode (ESI+).[11][12]

NMR is essential for structural elucidation, but spectra can be compromised by various issues leading to incorrect interpretations.

Potential Causes & Solutions:

  • Poor Lineshape (Broad Peaks): This is often a result of poor shimming, the presence of paramagnetic impurities, or sample aggregation at high concentrations.[6]

    • Solution: Always re-shim the instrument for your specific sample. If paramagnetic metals were used in the synthesis (e.g., palladium, copper), use a metal scavenger or pass the sample through a short plug of silica to remove trace amounts. Run the NMR on a more dilute sample.

  • Baseline Artifacts ("Sinc Wiggles"): These rolling baseline distortions are typically seen around very large peaks and are caused by clipping the Free Induction Decay (FID) signal because the acquisition time was too short.[5]

    • Solution: Increase the acquisition time (at) parameter in the experiment setup. This allows the FID to decay fully into the noise, eliminating the truncation artifact.

  • Low Signal-to-Noise (S/N): The signals for your compound of interest are weak and difficult to distinguish from the baseline noise.[5]

    • Solution: The most direct solution is to increase the number of scans (ns). The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[5] If the sample is limited, using a cryoprobe or a higher-field instrument will provide a significant sensitivity boost.

Workflow: Troubleshooting NMR Spectral Artifacts

Caption: A decision tree for addressing common NMR spectral quality issues.

References

Technical Support Center: Optimization of Dosage for In Vivo Studies with 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,2-Methylenedioxynoraporphine in in vivo studies. This guide, curated by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of dosage optimization. Our goal is to equip you with the scientific rationale behind experimental design, ensuring the integrity and success of your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: How do I determine a starting dose for my in vivo study with this compound?

A1: Establishing a safe and potentially efficacious starting dose is a critical first step. Since direct in vivo data for this compound may be limited, a multi-faceted approach is recommended:

  • Literature Review: Begin by researching other aporphine alkaloids with similar structural features or biological targets.[1][2][3] This can provide a preliminary dose range. Data on compounds like apomorphine may offer initial insights, though careful consideration of structural differences is necessary.[2]

  • In Vitro to In Vivo Extrapolation: While not a direct conversion, your in vitro data (e.g., IC50 or EC50) serves as a foundational data point.[4][5] Allometric scaling, which extrapolates doses between species based on body surface area, can provide a more refined estimate than simple weight-based calculations.[4]

  • Maximum Tolerated Dose (MTD) Study: This is an indispensable preliminary in vivo experiment to define the upper limit of dosage without inducing unacceptable toxicity.[4][6][7] The MTD is often defined as the dose that results in no more than a 10-20% loss in body weight and no significant clinical signs of distress.

Q2: What is the most suitable animal model for my study?

A2: The choice of animal model is dictated by your research question. For instance, if you are investigating the anti-cancer properties of this compound, a xenograft mouse model using relevant human cancer cell lines would be appropriate.[5] For general toxicology and pharmacokinetic profiling, rats are a common choice due to their larger size, which facilitates procedures like blood sampling.[5] The selected model should be justified based on its physiological and metabolic relevance to your research objectives.[5]

Table 1: Common Animal Models for In Vivo Studies [5]

Animal ModelCommon ApplicationsKey Considerations
MiceOncology (xenograft models), immunologySmall size can be challenging for certain procedures.
RatsToxicology, pharmacokinetics, cardiovascularLarger size is advantageous for surgery and sampling.
RabbitsDermal and ocular toxicity studiesLess common for systemic disease models.
Guinea PigsImmunology, respiratory studiesHave specific dietary needs.
Q3: Which route of administration should I choose for this compound?

A3: The route of administration significantly influences the bioavailability, and consequently, the efficacy of this compound.[4][5] The decision should be based on the compound's physicochemical properties and the intended therapeutic target.

  • Intravenous (IV): This route ensures 100% bioavailability and is useful for initial pharmacokinetic studies. However, it may not be practical for long-term studies.

  • Oral (PO): Oral administration is convenient but may be limited by poor absorption or significant first-pass metabolism in the liver.[8]

  • Intraperitoneal (IP): IP injection is a common route in preclinical studies, offering rapid absorption, though it can be associated with a higher risk of local irritation.

  • Subcutaneous (SC): This route provides a slower, more sustained release of the compound.

A pilot pharmacokinetic study comparing different administration routes can provide invaluable data to inform your decision.

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Mortality at a Previously Tolerated Dose

If you observe sudden toxicity or mortality in your study animals, consider the following potential causes and solutions:

  • Error in Dose Calculation or Administration: Immediately double-check all calculations, dilutions, and administration procedures.

  • Formulation Instability: Re-evaluate the stability of your this compound formulation over the course of the experiment. Changes in solubility or degradation could lead to altered bioavailability.

  • Vehicle Toxicity: Ensure that the vehicle used to dissolve or suspend the compound is non-toxic at the administered volume.

  • Immediate Action: For the affected dose group, cease further dosing to prevent additional animal distress.[4] In subsequent cohorts, consider a significant reduction in the starting dose and a more gradual dose escalation.[4]

Issue 2: Lack of Efficacy at the Tested Doses

A lack of a discernible therapeutic effect can be disheartening, but several factors should be investigated before concluding that this compound is inactive in your model:

  • Insufficient Dosage: The administered doses may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study is warranted to explore higher concentrations.[5]

  • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized.[5] A pharmacokinetic study is crucial to determine the plasma concentration and half-life of this compound.[9][10][11]

  • Suboptimal Route of Administration: If using oral administration, consider IV or IP injection to bypass potential first-pass metabolism.[5]

  • Short Half-Life: If the compound has a short half-life, more frequent dosing may be necessary to maintain a therapeutic concentration.[4]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol provides a general framework for conducting an MTD study in mice.

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).[4]

  • Grouping: Divide animals into several groups (n=3-5 per group), including a vehicle control group.[4]

  • Dose Selection: Based on literature review and in vitro data, select a range of doses. A logarithmic or semi-logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is a common starting point.[5][7]

  • Administration: Administer this compound via the chosen route for a defined period (e.g., daily for 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), and mortality.[4] Body weight should be recorded at least twice weekly.[7]

  • Endpoint: The MTD is the highest dose that does not produce significant toxicity, often defined as no more than a 10-20% decrease in body weight and no mortality.[4][7]

  • Pathological Analysis: At the end of the study, consider performing necropsy and histopathological analysis of major organs to identify any target organ toxicity.[4]

Protocol 2: Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model and Route: Select the animal model and route of administration most relevant to your planned efficacy studies.

  • Dosing: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Half-life.

    • AUC: Area under the curve (a measure of total drug exposure).

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Visualizations

Workflow for In Vivo Dosage Optimization

DosageOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_dose_finding Dose-Finding Studies cluster_efficacy Efficacy Studies in_vitro In Vitro Efficacy & Cytotoxicity Data mtd_study Maximum Tolerated Dose (MTD) Study in_vitro->mtd_study Estimate Starting Dose lit_review Literature Review on Aporphine Alkaloids lit_review->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Inform Dose Selection dose_response Dose-Response Study pk_study->dose_response Determine Dosing Regimen therapeutic_window Define Therapeutic Window dose_response->therapeutic_window

Caption: A streamlined workflow for optimizing in vivo dosage.

Decision Tree for Troubleshooting Lack of Efficacy

Caption: A decision-making guide for troubleshooting efficacy issues.

References

"stability and degradation of 1,2-Methylenedioxynoraporphine under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 1,2-Methylenedioxynoraporphine

Introduction: Welcome to the dedicated technical resource for researchers engaged in the study of this compound. As a member of the aporphine alkaloid class, this compound holds significant scientific interest.[1][2] Understanding its stability and degradation profile is a critical prerequisite for the development of viable pharmaceutical products, ensuring both efficacy and patient safety.[3][4] This guide provides a comprehensive framework for designing, executing, and troubleshooting experiments aimed at elucidating the intrinsic stability of this compound. While specific degradation pathways for this exact molecule are not extensively documented in public literature, the principles outlined here are derived from established knowledge of aporphine alkaloids and regulatory guidelines on forced degradation studies.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on the general chemical structure of aporphine alkaloids, which includes a dibenzoquinoline core, a methylenedioxy group, and phenolic hydroxyls or methoxy groups, several factors are critical to investigate.[7] The primary degradation pathways to anticipate are hydrolysis, oxidation, photolysis, and thermolysis.[4][6]

  • Hydrolysis (pH-Dependent): The stability of the molecule can be significantly influenced by pH.[8][9][10] The methylenedioxy bridge, which is an acetal, can be susceptible to acid-catalyzed hydrolysis, leading to the formation of a catechol. The tertiary amine and any phenolic groups will have varying ionization states depending on the pH, which can alter their reactivity and susceptibility to degradation.[9][11] Phenolic aporphine alkaloids are often more stable in acidic to neutral pH and may degrade under alkaline conditions.[11][12]

  • Oxidation: The electron-rich aromatic rings and the tertiary amine present in the aporphine structure are potential sites for oxidation.[13][14] Exposure to atmospheric oxygen (autoxidation) or oxidizing agents can lead to the formation of N-oxides, quinones, or ring-opened products.[13][15] The presence of transition metal ions can catalyze such oxidative processes.[14]

  • Photodegradation: Many complex organic molecules, especially those with aromatic chromophores, are susceptible to degradation upon exposure to light.[4] As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing to determine if the substance needs protection from light during manufacturing, formulation, and storage.[16]

  • Thermal Degradation: Exposure to high temperatures can provide the necessary activation energy for various degradation reactions.[17][18] It's essential to determine the molecule's thermal lability both in solid form and in solution to define appropriate storage and handling conditions.

Q2: I'm starting my investigation. How should I structure a forced degradation study for this compound?

A2: A forced degradation or "stress testing" study is fundamental to understanding a drug's intrinsic stability. The goal is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[19] This allows for the identification of potential degradants and the development of a stability-indicating analytical method. Your study should systematically evaluate the key stress conditions mentioned in Q1.[3][6]

A logical workflow is essential for a successful study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Elucidation Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/ACN) Controls Prepare Control Samples (Unstressed, Dark, RT) Prep->Controls Hydrolysis Hydrolytic Stress - Acid (e.g., 0.1N HCl) - Base (e.g., 0.1N NaOH) - Neutral (Water) Prep->Hydrolysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Hydrolysis->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze All Samples (HPLC-UV/DAD, LC-MS) Neutralize->Analyze MassBalance Perform Mass Balance Calculation Analyze->MassBalance Identify Identify & Characterize Degradants MassBalance->Identify G Parent This compound (Parent Compound) Catechol Hydrolysis Product (Catechol Derivative) Parent->Catechol  Acid Hydrolysis (H⁺)  (Methylenedioxy bridge cleavage) N_Oxide Oxidation Product (N-Oxide) Parent->N_Oxide  Oxidation (e.g., H₂O₂)  (Tertiary amine oxidation) Quinone Further Oxidation Product (Ortho-quinone) Catechol->Quinone  Oxidation (e.g., O₂)  (Phenol oxidation)

References

"identifying and minimizing byproducts in 1,2-Methylenedioxynoraporphine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aporphine Synthesis

Introduction: The Pursuit of Purity in 1,2-Methylenedioxynoraporphine Synthesis

This compound and its parent aporphine alkaloid family represent a pharmacologically significant class of compounds, known for their diverse biological activities, including modulation of dopaminergic, serotonergic, and adrenergic receptors.[1][2][3] The efficacy and safety of these potential therapeutics are intrinsically linked to their chemical purity. The synthesis of the complex, tetracyclic aporphine core is a multi-step process where the formation of byproducts is a significant challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in identifying, understanding, and minimizing byproduct formation during the synthesis of this compound.

Core Synthetic Pathways and Byproduct Hotspots

The construction of the aporphine scaffold typically involves two key stages: first, the assembly of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) intermediate, and second, the intramolecular cyclization to form the tetracyclic C-ring.[2][3] Each stage presents unique challenges and potential for side reactions.

Stage 1: Building the Tetrahydroisoquinoline (THIQ) Core

The Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for synthesizing the THIQ precursor.[3]

  • Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-arylethylamide.[4][5] While effective, especially with electron-rich aromatic rings, it is notorious for specific side reactions. The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[5][6][7] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or divert to an undesired pathway.

    • Primary Byproduct Concern: Retro-Ritter Reaction. The nitrilium salt intermediate can fragment, leading to the formation of styrenes.[4][6][7] This side reaction is particularly favored when the resulting styrene is part of a conjugated system.[6]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10] It generally proceeds under milder conditions than the Bischler-Napieralski reaction, especially with activated aromatic rings like indoles or phenols.[9] The key intermediate is an iminium ion which undergoes intramolecular cyclization.[8][11] Byproduct formation is less common but can occur if the iminium ion is unstable or if competing reaction pathways are available.

Stage 2: C-Ring Formation via Intramolecular Cyclization

With the THIQ precursor in hand, the final tetracyclic aporphine core is formed. This is often achieved through oxidative coupling or metal-catalyzed cyclization reactions.[2]

  • Oxidative Phenol Coupling: Inspired by the biosynthetic pathway, this method uses metal oxidants (e.g., iron, copper, vanadium) to achieve intramolecular C-C bond formation.[1]

    • Primary Byproduct Concern: Dimerization and Over-oxidation. A significant challenge is controlling the selectivity of the coupling. The reaction can lead to homocoupling of the starting material, forming dimeric byproducts instead of the desired intramolecular cyclization product.[1] Furthermore, the reaction conditions can sometimes be harsh, leading to oxidation at other positions on the aromatic rings or degradation of unstable intermediates.[1]

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: My Bischler-Napieralski reaction has a low yield, and TLC/LC-MS analysis shows a major non-polar byproduct. What is happening and how can I fix it?

Answer: This is a classic presentation of the retro-Ritter reaction competing with your desired cyclization.[4][6] The non-polar spot is likely the corresponding styrene byproduct formed from the fragmentation of the nitrilium salt intermediate.

Causality: The Bischler-Napieralski reaction requires harsh, dehydrating conditions (e.g., refluxing POCl₃ or P₂O₅) to form the key nitrilium ion intermediate.[4][7] These same conditions can promote the elimination reaction that leads to the styrene byproduct.[6]

Identification & Confirmation:

  • Mass Spectrometry (MS): The styrene byproduct will have a molecular weight corresponding to the loss of the nitrile group from the nitrilium intermediate.

  • NMR Spectroscopy: Look for characteristic vinyl proton signals in the ¹H NMR spectrum of the impurity.

Minimization Strategies:

StrategyMechanism of ActionKey ConsiderationsReference
Use Milder Reagents Reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can generate the reactive intermediate at lower temperatures, disfavoring the higher-activation energy retro-Ritter pathway.Allows for room-temperature execution, which is gentler on sensitive substrates.[5][6]
Employ a Nitrile Solvent Using a nitrile (e.g., acetonitrile) as the solvent can shift the retro-Ritter equilibrium back towards the nitrilium salt intermediate (Le Chatelier's principle).This is most effective if the solvent's nitrile group matches the one being eliminated, but can be expensive.[4][6]
Alternative Activation Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt altogether, thus preventing the retro-Ritter pathway.Provides an alternative mechanistic route to cyclization.[4][6]

Question 2: My oxidative coupling reaction to form the aporphine C-ring is messy, yielding multiple products of varying molecular weights.

Answer: You are likely facing issues with poor selectivity, leading to a mixture of the desired intramolecularly cyclized product and various intermolecularly coupled homodimers .[1] Some degradation or over-oxidation may also be occurring.

Causality: Oxidative coupling relies on generating a radical or cationic species that can react to form a new C-C bond. If this reactive intermediate encounters another molecule of starting material before it can cyclize intramolecularly, it will form a dimer. This is often a concentration-dependent issue.

Identification & Confirmation:

  • Mass Spectrometry (MS): Look for peaks corresponding to approximately double the molecular weight of your starting THIQ precursor. These are the homodimers.

  • HPLC Analysis: A complex chromatogram with multiple peaks indicates a mixture of products. Comparing the retention times and UV spectra to a standard (if available) can help identify the desired product.

Minimization Strategies:

  • High Dilution: Running the reaction at a very low concentration (high dilution) favors the intramolecular cyclization over the intermolecular dimerization. The probability of the two ends of the same molecule finding each other is higher than two different molecules colliding.

  • Screening Oxidants: Different metal oxidants (Fe, Cr, V, Cu) and hypervalent iodine reagents have different reactivities and selectivities.[1] A systematic screening may be necessary to find the optimal reagent for your specific substrate.

  • Protecting Groups: Ensure that other potentially reactive functional groups (especially other phenols) are appropriately protected to prevent unwanted side reactions.[1]

  • Controlled Reagent Addition: Adding the oxidant slowly to the solution of the precursor (rather than adding the precursor to the oxidant) can help maintain a low concentration of the reactive intermediate, further suppressing dimerization.

Question 3: The crude product appears correct by MS, but purification is difficult, and the compound seems to degrade on my silica gel column.

Answer: This suggests two potential issues: your byproducts have very similar polarity to your desired product, and/or your aporphine product is unstable in acidic media.[1] Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds.

Causality: Many aporphine alkaloids contain basic nitrogen atoms and are sensitive to acid. The acidic surface of silica gel can catalyze decomposition, rearrangement, or irreversible adsorption.[1]

Troubleshooting and Solutions:

  • Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a dilute solution of a volatile base like triethylamine (e.g., 1% in the eluent) and then re-packing the column. This will neutralize the acidic sites.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Can be a good alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): Separates based on hydrophobicity and is an excellent alternative if your product and byproducts have different polarities.

    • Sephadex LH-20: This size-exclusion chromatography medium is often used for purifying natural products like alkaloids and avoids issues of acidity.[12]

  • Advanced Purification Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases altogether, preventing adsorption and degradation. It has been successfully used to purify aporphine alkaloids directly from crude extracts.[12]

    • Preparative HPLC: Offers high resolution for separating closely related compounds. Both normal and reversed-phase columns can be used.[12][13]

Frequently Asked Questions (FAQs)

Q: What are the most critical analytical techniques for monitoring my reaction and identifying byproducts? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is invaluable for rapid, real-time reaction monitoring. For detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is standard for assessing purity and quantifying components.[13][14][15] For definitive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly high-resolution systems like UHPLC-Q-Exactive-Orbitrap/MS, is the gold standard, as it provides both retention time data and accurate mass for structure elucidation.[16]

Q: In the Bischler-Napieralski reaction, what is the impact of electron-donating vs. electron-withdrawing groups on the aromatic ring? A: Electron-donating groups (like methoxy or methylenedioxy) on the aromatic ring activate it for electrophilic substitution, facilitating the desired cyclization and often allowing for milder reaction conditions.[4] Conversely, electron-withdrawing groups deactivate the ring, making the cyclization much more difficult and often requiring harsher conditions (e.g., refluxing in POCl₃ with P₂O₅), which in turn can increase the likelihood of byproduct formation.[4]

Q: Can I use photochemical cyclization for C-ring formation? A: Yes, photochemical cyclization is a valid and powerful strategy for forming the aporphine core.[2] It often proceeds in good yields and can be a cleaner alternative to some metal-based oxidative methods. However, it requires specialized equipment and the success is highly dependent on the specific substrate and its photochemical properties.[17]

Visualizations and Workflows

Diagram 1: Key Decision Points in Bischler-Napieralski Reaction

cluster_paths start β-Arylethylamide Substrate reagent Add Dehydrating Agent (e.g., POCl3, Tf2O) start->reagent intermediate Nitrilium Ion Intermediate reagent->intermediate path_good Desired Pathway: Intramolecular Cyclization intermediate->path_good Electron-Rich Arene Milder Conditions path_bad Side Reaction: Retro-Ritter Fragmentation intermediate->path_bad High Temperature Conjugation Possible product 3,4-Dihydroisoquinoline path_good->product byproduct Styrene Byproduct path_bad->byproduct

Caption: Decision crossroads for the key nitrilium ion intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield

start Problem: Low Yield of Aporphine Product check_step Which step has low yield? start->check_step bischler Bischler-Napieralski / THIQ Formation check_step->bischler Step 1 cyclization C-Ring Cyclization check_step->cyclization Step 2 bischler_q LC-MS shows Styrene byproduct? bischler->bischler_q cyclization_q LC-MS shows Dimer byproduct? cyclization->cyclization_q bischler_yes Implement Retro-Ritter Minimization Strategy: - Milder Reagents (Tf2O) - Nitrile Solvent bischler_q->bischler_yes Yes bischler_no Incomplete Reaction? - Increase reaction time - Use stronger dehydrating agent bischler_q->bischler_no No cyclization_yes Implement Dimerization Minimization Strategy: - High dilution - Slow reagent addition cyclization_q->cyclization_yes Yes cyclization_no Degradation? - Check intermediate stability - Screen alternative oxidants cyclization_q->cyclization_no No

Caption: A decision tree for diagnosing and solving low-yield issues.

Experimental Protocol: HPLC Analysis of Crude Reaction Mixture

This protocol provides a standardized method for assessing the purity of a crude this compound sample and identifying potential byproducts.

Objective: To separate the desired product from starting materials and byproducts, allowing for purity assessment and tentative byproduct identification based on retention time and UV spectrum.

1. Materials and Reagents:

  • Crude reaction mixture (dried and solvent-free)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water (Type 1)

  • Formic acid (or Acetic Acid)

  • 0.2 µm syringe filters (PTFE or other compatible material)

  • HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.

  • Add 1.0 mL of Methanol (or a 50:50 mixture of Methanol:Acetonitrile) to the vial.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.2 µm syringe filter directly into a clean HPLC vial. This step is critical to remove particulates that can damage the column and instrument.[15]

3. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: An acidic mobile phase is crucial for protonating the basic nitrogen of the aporphine, leading to sharp, symmetrical peaks and preventing tailing.[15]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection: UV Diode Array Detector (DAD) or Photodiode Array (PDA) detector, scanning from 200-400 nm. Set specific monitoring wavelengths around 270 nm and 310 nm, which are common absorbance maxima for aporphines.[15]

  • Column Temperature: 30 °C

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

5. Data Analysis and Interpretation:

  • Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to the product. This gives a good estimation of purity.

  • Byproduct Identification:

    • Compare the chromatogram to that of the starting material to identify unreacted precursors.

    • Analyze the UV spectrum of each byproduct peak. Different chromophores will have distinct spectra, providing clues to their structure.

    • If coupled to a mass spectrometer, use the mass-to-charge ratio (m/z) of each peak to determine the molecular weight of the impurities and compare them against potential side products (e.g., dimers, styrenes, oxidized species).

References

Technical Support Center: Troubleshooting Contamination in 1,2-Methylenedioxynoraporphine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges and sources of contamination encountered when working with 1,2-Methylenedioxynoraporphine and other lipophilic aporphine alkaloids in cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions for rapid guidance.

Q1: What are the most common immediate signs of contamination in my cell culture?

A: The most obvious signs often point to bacterial or fungal contamination. These include a sudden change in the medium's color (e.g., turning yellow indicates a rapid pH drop from bacterial metabolism), cloudiness or turbidity, or visible floating particles or colonies.[1][2][3][4] Daily microscopic observation is critical for early detection.

Q2: My cells are growing poorly and look stressed, but the medium is clear. What could be the cause?

A: This is a classic symptom of Mycoplasma contamination.[5][6] These small bacteria lack a cell wall, so they do not cause turbidity and are not visible under a standard light microscope.[7] They can significantly alter cell metabolism, growth rates, and gene expression, compromising the validity of your experimental data.[7] Another possibility is chemical contamination from reagents or leachates from plastics.[8]

Q3: How can the specific properties of this compound, a lipophilic compound, cause assay problems that mimic contamination?

A: Lipophilic compounds like aporphine alkaloids present unique challenges.[9][10] Poor aqueous solubility can cause the compound to precipitate out of solution, especially when diluting a DMSO stock into an aqueous assay buffer.[11] This precipitate can be mistaken for microbial contamination under the microscope. Furthermore, compound aggregation can lead to non-specific activity or cytotoxicity, while binding to serum proteins in the media can reduce the effective concentration, leading to inconsistent and non-reproducible dose-response curves.[9]

Q4: Is it ever acceptable to try and save a contaminated cell culture?

A: For common microbial contamination (bacteria, fungi), the standard and highly recommended practice is to immediately discard the contaminated cultures to prevent cross-contamination to other cell lines in the lab.[5][12] The incubator and biosafety cabinet should then be thoroughly decontaminated.[12] For invaluable or irreplaceable cultures contaminated with mycoplasma, specific elimination kits are available, but the process is lengthy and not always successful.[13] It is often more efficient to discard the culture and start over with a fresh, confirmed-clean vial.

Q5: How often should I test my cell cultures for Mycoplasma?

A: Routine testing is essential for controlling mycoplasma. It is recommended to test all new cell lines upon arrival and before incorporating them into your main culture collection.[12][14] Subsequently, testing every 1-2 months is a good practice for actively growing cultures.[7] Any culture showing signs of poor health without obvious microbial contamination should be tested immediately.

Section 2: General Contamination Identification Workflow

When you first suspect a problem, it can be difficult to pinpoint the source. This decision tree provides a logical workflow for diagnosing the issue, from initial observation to specific identification tests.

Contamination_Workflow A Initial Observation: Culture looks unhealthy, unexpected results. B Visual Check of Medium (Macroscopic) A->B C Is medium cloudy, turbid, or has wrong color? B->C D Probable Microbial Contamination (Bacteria, Yeast) C->D Yes E Microscopic Examination (Phase Contrast, 100-400x) C->E No M Implement Decontamination Protocol. Discard Culture. Review Aseptic Technique. D->M F See moving black dots/rods or budding oval cells? E->F F->D Yes G See filamentous/fuzzy structures? F->G No H Probable Fungal (Mold) Contamination G->H Yes I Cells look stressed, slow growth, debris, but no obvious microbes? G->I No H->M I->E No, looks normal but results are off J Suspect Mycoplasma or Chemical Contamination I->J Yes K Perform Mycoplasma-specific test (e.g., PCR, DNA stain) J->K L Review compound prep & vehicle controls. Check for precipitates. J->L Lipophilic_Compound_Issues cluster_0 Preparation Phase cluster_1 Potential Problems in Assay Well A High Concentration Stock in 100% DMSO B Dilution into Aqueous Assay Buffer A->B Pipetting C Desired State: Soluble Monomers B->C Ideal Outcome D Problem 1: Precipitation (Visible particles) B->D Poor Solubility E Problem 2: Aggregation (Non-specific activity) B->E Self-Association F Problem 3: Serum Protein Binding (Reduced free compound) C->F Interaction with Media Aseptic_Workflow A 1. Prepare Wear PPE. Wash Hands. B 2. Disinfect BSC Wipe surfaces with 70% Ethanol. A->B C 3. Load BSC Spray all items with Ethanol before placing in cabinet. B->C D 4. Perform Work Work with one cell line at a time. Minimize movements. C->D E 5. Unload & Discard Properly discard waste. D->E F 6. Final Disinfection Wipe down BSC surfaces. E->F

References

Validation & Comparative

A Comparative Guide to Validating the Anticancéer Mechanism of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of 1,2-Methylenedioxynoraporphine. Drawing from established methodologies for aporphine alkaloids and related compounds, we present a logical, multi-faceted experimental approach.[1] This document serves as a self-validating system, explaining the causality behind experimental choices and comparing the performance of our subject compound with Doxorubicin, a well-characterized chemotherapeutic agent.[2]

Introduction: The Therapeutic Potential of Aporphine Alkaloids

Aporphine alkaloids, a class of natural products, have garnered significant attention for their potential anticancer effects.[1] Various studies on related compounds, such as oxoisoaporphines, have demonstrated mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] Based on this precedent, this guide will systematically investigate the hypothesis that this compound (hereafter "MDNA") exerts its anticancer effects through similar pathways. Our objective is to provide a robust, repeatable workflow to elucidate its precise mechanism of action, a critical step in the preclinical drug development pipeline.[4][5]

Section 1: Foundational Efficacy Profiling: The IC50 Determination

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic potency. The half-maximal inhibitory concentration (IC50) value quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] This metric allows for a direct comparison of potency across different cell lines and against established drugs.

Rationale for Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability. It relies on the metabolic activity of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of cytotoxicity. This foundational data is essential for selecting appropriate, sublethal concentrations for subsequent mechanistic assays.

Comparative Efficacy of MDNA vs. Doxorubicin

The following table presents illustrative IC50 data for MDNA compared to Doxorubicin across three common cancer cell lines after a 48-hour treatment period. Such data is pivotal for contextualizing the potency of a novel compound.[6]

CompoundCell LineIC50 (µM)
This compound (MDNA) MCF-7 (Breast Cancer)8.5
HepG2 (Liver Cancer)5.2
HCT116 (Colon Cancer)12.1
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)0.9
HepG2 (Liver Cancer)0.6
HCT116 (Colon Cancer)1.1

Note: Data is hypothetical for illustrative purposes.

G cluster_workflow Workflow: IC50 Determination via MTT Assay A Seed Cancer Cells in 96-Well Plates B Treat with Serial Dilutions of MDNA & Doxorubicin A->B C Incubate for 48 Hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability vs. Control G->H I Determine IC50 via Non-Linear Regression H->I

Caption: Workflow for determining compound IC50 values.

Detailed Protocol: MTT Cell Viability Assay[2]
  • Cell Seeding: Culture selected cancer cell lines (e.g., MCF-7, HepG2) to ~80% confluency. Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MDNA and Doxorubicin. Remove the old medium from the cells and add 100 µL of medium containing the various drug concentrations. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and use non-linear regression to determine the IC50 value.

Section 2: Elucidating Effects on Cell Cycle Progression

A hallmark of many anticancer agents is their ability to induce cell cycle arrest, preventing cancer cells from proliferating.[1][7] By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), we can determine if MDNA halts cell division at a specific checkpoint.

Rationale for Experimental Choice: Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for cell cycle analysis.[8][9] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[10] This allows for the clear differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

G cluster_cell_cycle The Cell Cycle & Potential Arrest Points cluster_checkpoints Checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1_S G1/S Checkpoint G2 G2 Phase (Growth & Mitosis Prep) S->G2 G2_M G2/M Checkpoint M M Phase (Mitosis) G2->M M->G1

Caption: The four phases of the eukaryotic cell cycle.

Comparative Analysis of Cell Cycle Distribution

Treatment with MDNA is hypothesized to cause an accumulation of cells in a specific phase, indicating arrest. This table illustrates a potential outcome where MDNA induces G2/M arrest.

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 55.4%25.1%19.5%
MDNA (IC50 Conc.) 20.7%15.3%64.0%
Doxorubicin (IC50 Conc.) 30.2%18.9%50.9%

Note: Data is hypothetical for illustrative purposes.

Detailed Protocol: Cell Cycle Analysis by PI Staining[8][11]
  • Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in 6-well plates. After 24 hours, treat with MDNA or Doxorubicin at their respective IC50 concentrations. Include a vehicle-treated control.

  • Harvesting: After 24 hours of treatment, harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes at 4°C.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and slowly add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[11]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The inclusion of RNase is critical to ensure that only DNA is stained.[8]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and quantify the percentage of cells in each phase of the cell cycle.

Section 3: Definitive Validation of Apoptosis Induction

Confirming that a compound induces apoptosis is a cornerstone of anticancer mechanism validation. A multi-assay approach is recommended to build a robust case, examining markers from different stages and pathways of apoptosis.

Rationale for Experimental Choices:

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation of late apoptotic/necrotic cells.[12]

  • Western Blotting for Apoptosis Markers: This technique provides molecular evidence of apoptotic pathway activation. Key targets include:

    • Caspases: These are the executioner enzymes of apoptosis. Detecting the cleaved (active) forms of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3) is definitive proof of apoptosis.[13][14]

    • PARP-1: Poly (ADP-ribose) polymerase-1 is a substrate of cleaved Caspase-3. Its cleavage is a classic hallmark of apoptosis.[15][16]

    • Bcl-2 Family: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) governs the mitochondrial (intrinsic) pathway of apoptosis.[13]

G cluster_apoptosis Validating Apoptosis: Key Pathways & Markers cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MDNA This compound (MDNA) Bcl2 Bcl-2 (Anti-apoptotic) (Western Blot Target) MDNA->Bcl2 Hypothesized Action Bax Bax (Pro-apoptotic) (Western Blot Target) MDNA->Bax Hypothesized Action Mito Mitochondria CytC Cytochrome c Release Mito->CytC ΔΨm Loss Bcl2->Mito Bax->Mito Casp9 Cleaved Caspase-9 (Western Blot Target) CytC->Casp9 Casp3 Cleaved Caspase-3 (Western Blot Target) Casp9->Casp3 DR Death Receptors Casp8 Cleaved Caspase-8 (Western Blot Target) DR->Casp8 Casp8->Casp3 PARP Cleaved PARP-1 (Western Blot Target) Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: The apoptotic cascade with key validation targets.

Comparative Analysis of Apoptosis Induction

Table 3.1: Annexin V/PI Staining Results

Treatment (24h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control 2.1%1.5%
MDNA (IC50 Conc.) 28.4%15.2%
Doxorubicin (IC50 Conc.) 35.6%18.9%

Note: Data is hypothetical for illustrative purposes.

Detailed Protocol: Western Blot for Apoptosis Markers[16][18]
  • Cell Lysis: Treat cells with MDNA as in previous experiments. Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2. A loading control like β-actin or GAPDH must also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Image the resulting bands using a chemiluminescence detector.

  • Analysis: Quantify band intensity using software like ImageJ. Analyze the ratio of cleaved to total protein or the Bax/Bcl-2 ratio.

Section 4: Probing Upstream Signaling Pathways

To achieve a deeper mechanistic understanding, it is crucial to identify the upstream signaling pathways that MDNA modulates to induce cell cycle arrest and apoptosis. The PI3K/Akt/mTOR and p53 pathways are central regulators of cell survival, proliferation, and death, making them primary candidates for investigation.[17][18]

Rationale for Experimental Choice: The p53 tumor suppressor protein can trigger cell cycle arrest by transcriptionally activating inhibitors like p21. The PI3K/Akt/mTOR pathway is a pro-survival pathway; its inhibition can lead to apoptosis and decreased proliferation.[18] Western blotting is the ideal method to assess the activation state of these pathways by measuring the phosphorylation status of key proteins (e.g., p-Akt, p-mTOR) or the induction of effector proteins (e.g., p53, p21).

G cluster_pathway Hypothesized Upstream Signaling Cascade for MDNA cluster_p53_path p53 Pathway cluster_akt_path PI3K/Akt Pathway MDNA This compound (MDNA) p53 p53 Stabilization (Western Blot) MDNA->p53 Induces Akt Akt Phosphorylation (Western Blot) MDNA->Akt Inhibits p21 p21 Induction (Western Blot) p53->p21 Arrest Cell Cycle Arrest p21->Arrest mTOR mTOR Phosphorylation (Western Blot) Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of pro-survival signals

Caption: Proposed signaling pathways affected by MDNA.

Conclusion

This guide outlines a systematic and robust methodology for validating the anticancer mechanism of this compound. By progressing from broad cytotoxicity screening to specific assays for cell cycle and apoptosis, and finally to the elucidation of upstream signaling pathways, researchers can build a comprehensive and compelling mechanistic profile. The comparative approach, using a well-established drug like Doxorubicin, provides essential context for the compound's efficacy. The integration of multiple, complementary assays at each stage ensures the trustworthiness and scientific integrity of the findings, paving the way for further preclinical and clinical development.

References

A Comparative Efficacy Analysis of 1,2-Methylenedioxynoraporphine and Other Aporphine Alkaloids: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1,2-methylenedioxynoraporphine against other prominent aporphine alkaloids. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, outlines essential experimental protocols, and explores the structure-activity relationships that define the therapeutic potential of this unique chemical scaffold.

Introduction: The Aporphine Alkaloid Privileged Scaffold

Aporphine alkaloids are a class of naturally occurring and synthetic compounds characterized by a tetracyclic dibenzo[de,g]quinoline core.[1] This rigid framework makes them a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets, particularly within the central nervous system (CNS).[2][3] Aporphines are well-documented as ligands for dopamine, serotonin, and adrenergic receptors, giving them therapeutic potential for conditions like Parkinson's disease, schizophrenia, depression, and anxiety.[2][3]

The prototypical aporphine, (R)-Apomorphine, is a non-selective dopamine receptor agonist approved for treating advanced Parkinson's disease.[2][4] However, the field is continually searching for analogs with improved selectivity and novel pharmacological profiles. This guide focuses on this compound, a specific analog whose efficacy is shaped by two key structural features: the 1,2-methylenedioxy group and the N-demethylated (nor) structure.

The Structural Significance of this compound

The pharmacological profile of an aporphine is dictated by the substitution patterns on its rings. In this compound, two modifications are particularly noteworthy:

  • The 1,2-Methylenedioxy Group: This functional group, which forms a five-membered ring fused to the aromatic A-ring of the aporphine core, is a critical determinant of bioactivity. It is found in several naturally occurring aporphines, such as anonaine.[5] Studies on related compounds, like oxoaporphines, suggest that the 1,2-methylenedioxy group is a key factor in their cytotoxic and anti-protozoal activities, potentially by enhancing DNA intercalation.[1][6] In the context of CNS receptors, this group alters the electronic and steric properties of the molecule, influencing how it binds to receptor pockets.

  • The 'Nor' Designation (N-H): The term "noraporphine" signifies the absence of a methyl group on the nitrogen atom (position 6). This N-demethylation can have profound effects on receptor affinity and selectivity. For instance, while N-n-propyl substitution on the aporphine core often improves dopamine D2 receptor activity, an N-methyl or N-H group can favor D1 receptor activity.[4] The presence of a proton on the nitrogen is also crucial for forming a key salt bridge interaction with an aspartate residue in the binding pocket of many monoamine receptors, including the 5-HT2A receptor.[2]

A key natural analog of the target compound is (-)-Anonaine , which is chemically (R)-1,2-methylenedioxynoraporphine.[5] Much of the available experimental data for this structure comes from studies on anonaine, which has been isolated from various plants in the Annonaceae family and is known to possess a range of pharmacological effects, including CNS activity.[7][8]

Comparative Receptor Pharmacology

The therapeutic efficacy of aporphines is primarily determined by their affinity and functional activity at dopamine and serotonin receptor subtypes. While direct, comprehensive data for synthetic this compound is limited, we can infer its likely profile from studies on its natural counterpart, anonaine, and compare it to other well-characterized aporphines.

Dopamine Receptor Interactions

Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. Atypical antipsychotic potential is often associated with a combination of D2 antagonism and activity at other receptors, particularly serotonin receptors.[9]

Studies on anonaine show it has a low affinity for both D1 and D2 dopamine receptors but displays properties as a dopamine uptake inhibitor.[7] This profile contrasts sharply with apomorphine, a potent D1/D2 agonist, and suggests that this compound is unlikely to act as a classical dopaminergic agent. Its potential may lie in modulating dopaminergic tone indirectly or through actions at other targets.

Serotonin Receptor Interactions

Interaction with serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes, is a hallmark of many modern CNS drugs.[3] The 5-HT1A receptor is a target for anxiolytics and antidepressants, while 5-HT2A receptor antagonism is a key feature of atypical antipsychotics.[2]

The aporphine scaffold is a versatile template for designing potent serotonergic ligands.[3] For example, the natural product nantenine shows moderate affinity for the 5-HT2A receptor.[2] While specific Ki values for this compound at serotonin receptors are not widely published, its structural similarity to other aporphines known to bind these targets suggests it is a promising candidate for investigation. The N-H moiety is particularly important, as it can participate in a critical hydrogen bond interaction with Asp155 in the 5-HT2A receptor binding site.[2]

Data Summary: A Comparative Overview

The following table summarizes the reported receptor binding affinities (Ki, in nM) for anonaine (the natural form of this compound) and other key aporphine alkaloids. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1Dopamine D25-HT1A5-HT2AKey Characteristics
Anonaine Low Affinity[7]Low Affinity[7]--Dopamine uptake inhibitor[7]
(R)-Apomorphine 484[4]52[4]-120[4]Prototypical D1/D2 Agonist[2]
Nuciferine 26003301200139[2]Mixed Dopamine/Serotonin Ligand
Nantenine ---850[2]5-HT2A and α1A Ligand[2]
(R)-Roemerine >10,000>25,000130062Selective 5-HT2A Ligand

Key Signaling Pathways and Experimental Workflows

Understanding the functional consequence of receptor binding requires an appreciation of the downstream signaling pathways. Dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.

Dopamine Receptor Signaling

Dopamine D1-like receptors typically couple to the Gs protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). D2-like receptors couple to the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.

G_Protein_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Activates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP_D1 ATP ATP_D1->AC_D1 PKA PKA cAMP_D1->PKA Activates D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Activates Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP_D2 ATP ATP_D2->AC_D2

Canonical Gs and Gi signaling pathways for dopamine receptors.
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is the gold standard. This experiment measures how effectively the test compound displaces a known radioactive ligand from the receptor.

Radioligand_Workflow start Start prep Prepare cell membranes expressing target receptor (e.g., HEK293-D2R) start->prep incubate Incubate membranes with: 1. Radioligand (e.g., [3H]-Spiperone) 2. Varying concentrations of   Test Compound prep->incubate separate Separate bound from free radioligand via rapid vacuum filtration incubate->separate wash Wash filter plates to remove non-specific binding separate->wash scintillate Add scintillation cocktail and measure radioactivity wash->scintillate analyze Analyze data: Plot % inhibition vs. [Test Compound] Calculate IC50 scintillate->analyze calculate Calculate Ki using Cheng-Prusoff equation analyze->calculate end End calculate->end

Workflow for a competitive radioligand binding assay.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., human dopamine D2 receptor).

Causality: This assay quantifies the affinity of a compound for a receptor. A low Ki value indicates high affinity, suggesting the compound binds tightly to the target and is likely to exert a biological effect at lower concentrations.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer containing the cell membranes (e.g., 10-20 µg protein per well).

    • Add 25 µL of the radioligand. For the D2 receptor, a common choice is [3H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).

    • Add 25 µL of this compound at 11 different concentrations (e.g., ranging from 0.1 nM to 10 µM) to create a competition curve.

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.

    • For determining total binding, add 25 µL of assay buffer.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to minimize non-specific binding.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other values.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Future Directions

The analysis of this compound, primarily through its natural form anonaine, reveals a pharmacological profile distinct from classical aporphines like apomorphine. Its low affinity for D1/D2 receptors but activity as a dopamine uptake inhibitor suggests a more subtle modulatory role in the dopaminergic system.[7]

The true potential of this compound may lie in its interactions with the serotonergic system, a hypothesis strongly supported by structure-activity relationship studies of the broader aporphine class.[2][3] The presence of both the 1,2-methylenedioxy group and the N-H moiety are strong indicators of potential affinity for 5-HT receptors.

Future research should focus on:

  • Comprehensive Receptor Screening: Systematically evaluating the binding affinity and functional activity of synthetic this compound across a full panel of CNS receptors, including all dopamine and serotonin subtypes.

  • Functional Assays: Conducting cAMP accumulation or calcium flux assays to determine whether it acts as an agonist, antagonist, or partial agonist at identified targets.

  • In Vivo Behavioral Studies: Assessing the compound's effects in animal models of psychosis, depression, and anxiety to establish a preclinical efficacy profile. For example, its ability to reverse apomorphine-induced climbing behavior in mice could be tested as a preliminary screen for antipsychotic-like activity.[9]

Conclusion

This compound represents an intriguing evolution of the aporphine scaffold. While it diverges from the potent, direct dopaminergic agonism of apomorphine, its unique structural features point toward a potentially novel mechanism of action, likely involving modulation of serotonin receptors and dopamine transporters. The existing data on its natural counterpart, anonaine, provides a compelling foundation for further investigation. Through rigorous pharmacological profiling and in vivo validation, this compound and its derivatives could emerge as valuable lead compounds in the development of next-generation CNS therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of 1,2-Methylenedioxynoraporphine's Bioactivity in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals Preamble: The quest for novel anticancer agents frequently turns to natural product scaffolds, valued for their structural complexity and inherent bioactivity. Aporphine alkaloids, a significant class of isoquinoline alkaloids, have demonstrated considerable cytotoxic potential across various cancer types.[1][2] This guide focuses on a specific, lesser-studied derivative, 1,2-Methylenedioxynoraporphine, outlining a rigorous, multi-model cross-validation strategy. Our objective is not merely to test for bioactivity but to establish a robust, reproducible, and comparative framework to ascertain its therapeutic potential against established standards of care. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive evaluation.

Strategic Foundation: Why Cross-Validation is Non-Negotiable

A fundamental challenge in oncology drug discovery is the translational gap between preclinical findings and clinical efficacy. A compound showing promise in a single cancer cell line often fails in more complex biological systems. Cross-validation across diverse cancer models is a critical de-risking strategy. By assessing this compound in cancers with distinct genetic backgrounds and pathologies—such as a solid tumor (breast cancer), a different solid tumor with high metastatic potential (lung cancer), and a hematological malignancy (leukemia)—we can achieve several key objectives:

  • Identify Potential Indications: Determine if the compound has broad-spectrum activity or is specific to certain cancer types.

  • Elucidate Mechanism of Action: Observe if the compound's effects are consistent across models, providing clues to its molecular targets.

  • Establish Comparative Efficacy: Benchmark its potency against current first-line chemotherapeutic agents, providing an early assessment of its potential clinical value.

This multi-pronged approach ensures that the significant investment required for in vivo studies is justified by comprehensive and compelling in vitro evidence.

Experimental Design: The Triad of Validation

Our cross-validation workflow is built on a triad of components: the test compound, a carefully selected panel of cancer models, and relevant clinical comparators.

Compound Selection
  • Test Article: this compound (Structure to be synthesized or sourced).

  • Rationale for Selection: As a member of the aporphine alkaloid family, it shares a core structure with compounds known to possess anticancer properties, potentially through mechanisms like DNA binding, telomerase inhibition, or generation of reactive oxygen species.[3]

  • Comparative Aporphine Alkaloid: Boldine. This well-studied aporphine provides an academic benchmark within the same chemical class.[3]

  • Standard-of-Care Comparators:

    • Breast Cancer (MCF-7): Doxorubicin[4][5]

    • Lung Cancer (A549): Cisplatin[6][7][8]

    • Leukemia (Jurkat): Vincristine[9][10]

Cancer Model Selection

We will utilize three distinct human cancer cell lines to represent different oncological challenges:

Cell LineCancer TypeKey CharacteristicsRationale
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)-positive, Luminal A subtype.Represents a common, hormone-dependent solid tumor.
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells.Represents a common, aggressive solid tumor with a different tissue origin.
Jurkat Acute T-cell LeukemiaImmortalized T lymphocyte line.Represents a hematological malignancy, allowing assessment in a non-adherent, suspension cell model.

This selection provides a robust initial screen across epithelial solid tumors and a liquid tumor, offering insights into the compound's versatility.

The Workflow: From In Vitro Screening to In Vivo Substantiation

A logical, phased approach is essential to manage resources effectively. We begin with broad in vitro screening to establish basic efficacy and then proceed to more complex in vivo models for the most promising candidate/cancer type combination.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Analysis & Reporting A Compound Preparation (this compound, Comparators) B Cell Viability Assay (MTT) Determine IC50 values A->B Treat MCF-7, A549, Jurkat cells C Apoptosis Assay (Annexin V/PI) Confirm mechanism of cell death B->C Use concentrations around IC50 D Select Most Promising Model (e.g., A549 based on low IC50) C->D Data Analysis & Decision Gate E Xenograft Mouse Model (Subcutaneous implantation of A549 cells) D->E F Tumor Growth Inhibition Study (Measure tumor volume over time) E->F G Comparative Data Analysis (In Vitro vs. In Vivo) F->G H Final Report & Go/No-Go Decision G->H

Cross-validation workflow from initial screening to in vivo testing.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of 50% of the cancer cell population (IC50), a primary metric of cytotoxic potency.[11][12]

Objective: To calculate the IC50 values for this compound and comparators in MCF-7, A549, and Jurkat cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well for adherent lines, 20,000 cells/well for suspension lines) and allow them to adhere/stabilize for 24 hours. Causality: Cell concentration is a critical parameter that can inversely affect observed inhibitory activity; consistency is paramount.[12]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs through a programmed pathway rather than simple toxicity.

Objective: To determine if this compound induces apoptosis in the most sensitive cancer cell line.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to the control.

Protocol 3: In Vivo Xenograft Model for Tumor Growth Inhibition

This protocol assesses the compound's efficacy in a living organism, providing a more clinically relevant measure of its potential.[13][14] This step is only initiated if in vitro data reveals potent, selective activity in one of the solid tumor models (e.g., A549).

Objective: To evaluate the ability of this compound to inhibit the growth of A549 lung cancer xenografts in immunodeficient mice.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline + 5% Tween 80).

    • Group 2: this compound (dose to be determined by Maximum Tolerated Dose study).

    • Group 3: Cisplatin (positive control, e.g., 5 mg/kg).

  • Treatment Administration: Administer treatments via intraperitoneal (IP) injection every three days for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width^2) / 2. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for interpretation.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
CompoundMCF-7 (Breast)A549 (Lung)Jurkat (Leukemia)
This compound [Experimental Data][Experimental Data][Experimental Data]
Boldine[Experimental Data][Experimental Data][Experimental Data]
Doxorubicin[Experimental Data]N/AN/A
CisplatinN/A[Experimental Data]N/A
VincristineN/AN/A[Experimental Data]
Data to be populated from experimental results. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in A549 Xenograft Model
Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control[Experimental Data]0%[Experimental Data]
This compound [Experimental Data][Experimental Data][Experimental Data]
Cisplatin[Experimental Data][Experimental Data][Experimental Data]
Data to be populated from experimental results.

Mechanistic Insights: Potential Signaling Pathways

Based on the known activities of aporphine alkaloids, this compound may exert its anticancer effects through multiple pathways. A primary hypothesis involves the induction of oxidative stress and interference with pro-survival signaling.

G cluster_0 Cellular Stress Induction cluster_1 Pro-Survival Pathway Inhibition cluster_2 Apoptotic Cascade Activation A This compound ROS ↑ Reactive Oxygen Species (ROS) A->ROS DNA DNA Damage / Intercalation A->DNA NFkB NF-κB Pathway A->NFkB Inhibits Mito Mitochondrial Dysfunction ROS->Mito DNA->Mito Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) NFkB->Bcl2 Promotes transcription of Bcl2->Mito Inhibits Casp Caspase Activation (Caspase-3, -9) Mito->Casp Apoptosis APOPTOSIS Casp->Apoptosis

Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic cross-validation of this compound. The successful execution of these protocols will yield a robust dataset, allowing for an informed decision on the compound's future development. Positive results—specifically, potent IC50 values against a particular cancer type that translate to significant tumor growth inhibition in vivo with an acceptable toxicity profile—would strongly warrant further investigation, including more advanced preclinical studies in patient-derived xenograft (PDX) models[13] and detailed mechanism-of-action studies to identify its direct molecular target(s).

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 1,2-Methylenedioxynoraporphine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1,2-Methylenedioxynoraporphine obtained from chemical synthesis versus extraction from natural sources. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies of procurement, analytical characterization, and biological assessment, offering field-proven insights to inform experimental design and substance sourcing decisions.

Introduction to this compound

This compound is a member of the aporphine class of alkaloids, a significant group of isoquinoline alkaloids known for their diverse pharmacological activities.[1] These compounds are characterized by a tetracyclic aromatic core and are found throughout the plant kingdom.[2] The unique methylenedioxy bridge at the 1,2-position of the aporphine skeleton is a key structural feature that influences its biological interactions. Aporphine alkaloids, as a class, have demonstrated a range of effects including anticancer, anti-diabetic, and neuropharmacological activities, making them compelling subjects for drug discovery and development.[2][3] This guide will explore the two primary avenues for obtaining this compound: isolation from botanical sources and de novo chemical synthesis, evaluating the merits and challenges of each approach.

Sourcing from Nature: Extraction and Purification

The isolation of aporphine alkaloids from plant material is a well-established, multi-step process that begins with crude extraction and culminates in the purification of the target compound.

Botanical Sources

Aporphine alkaloids are secondary metabolites present in various plant families, including Nymphaeaceae, Papaveraceae, and Annonaceae.[2] While specific sources for this compound are less commonly cited than for its N-methylated analog, anonaine, related compounds are frequently isolated from genera such as Nelumbo (lotus) and Alseodaphne.[3][4] The concentration of these alkaloids can vary significantly based on the plant species, the specific part of the plant used (e.g., leaves, roots, stems), and even the geographical location and time of harvest.[2]

Workflow for Natural Product Isolation

Natural_Sourcing_Workflow cluster_0 Extraction & Initial Processing cluster_1 Purification Cascade Plant_Material Dried & Pulverized Plant Material Solvent_Extraction Acidified Solvent Extraction (e.g., HCl in Methanol/Ethanol) Plant_Material->Solvent_Extraction Filtration Filtration to Remove Solid Debris Solvent_Extraction->Filtration Basification Basification (e.g., NH4OH) & Liquid-Liquid Extraction (e.g., with DCM) Filtration->Basification Crude_Extract Crude Alkaloid Extract Basification->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Purification Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Prep_TLC Preparative TLC or HSCCC Fraction_Collection->Prep_TLC Pure_Compound Purified this compound Prep_TLC->Pure_Compound

Caption: Workflow for the extraction and purification of aporphine alkaloids from botanical sources.

Experimental Protocol: Extraction and Isolation from Plant Material

This protocol is a generalized procedure adapted from established methods for isolating aporphine alkaloids.[3][4]

1. Preparation of Plant Material:

  • Air-dry the selected plant material (e.g., leaves) at 60°C and pulverize into a fine powder.[3]

2. Acid-Base Extraction:

  • Rationale: Alkaloids contain a basic nitrogen atom, making them soluble in acidified aqueous solutions as their corresponding salts. This step selectively extracts alkaloids from the bulk plant matrix.[5]
  • Macerate 300 g of the powdered sample with 3 L of 0.1 M hydrochloric acid. Perform this extraction three times, using sonication to enhance efficiency.[3]
  • Combine all acidic extracts and filter to remove solid plant debris.
  • Adjust the pH of the filtrate to approximately 8.5-9.0 using a base (e.g., 10% ammonia solution or sodium hydrate) to precipitate the free-base alkaloids.[3][4]
  • Perform a liquid-liquid extraction of the basified solution with an organic solvent like dichloromethane (DCM) until the aqueous layer tests negative with Mayer's reagent.
  • Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.[4]

3. Chromatographic Purification:

  • Rationale: The crude extract contains a mixture of different alkaloids and other lipophilic compounds. Chromatography is essential to separate the target molecule based on its polarity.
  • Subject the crude extract (e.g., 100 mg) to column chromatography over silica gel, eluting with a gradient of solvents such as dichloromethane and methanol.[4]
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm).[4]
  • Pool fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).
  • For final purification to achieve high purity (e.g., >95%), utilize methods like preparative TLC, or more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC).[3][6]

Chemical Synthesis: A Controlled Approach

Chemical synthesis offers an alternative route that provides high purity and scalability, bypassing the complexities of natural sourcing. The synthesis of aporphine alkaloids typically involves the construction of the isoquinoline core followed by intramolecular cyclization to form the characteristic tetracyclic system.

General Synthetic Strategy

A common strategy involves a Bischler-Napieralski or Pictet-Spengler reaction to form a dihydroisoquinoline intermediate, followed by an oxidative cyclization (e.g., Pschorr cyclization) to generate the aporphine scaffold. Subsequent demethylation or other functional group manipulations can yield the final product. While specific syntheses for this compound are not as prevalent in literature as for other opioids, the principles are well-established.[7][8]

Synthetic_Route_Schematic Start Substituted Phenethylamine + Phenylacetyl Chloride Intermediate1 Amide Intermediate Start->Intermediate1 Amidation Intermediate2 Dihydroisoquinoline (Bischler-Napieralski) Intermediate1->Intermediate2 Cyclization Intermediate3 Tetrahydroisoquinoline Intermediate2->Intermediate3 Reduction Aporphine_Core Aporphine Scaffold (Oxidative Cyclization) Intermediate3->Aporphine_Core Intramolecular Coupling Final_Product 1,2-Methylenedioxy- noraporphine (Demethylation) Aporphine_Core->Final_Product N-Demethylation

Caption: A generalized synthetic pathway for the construction of the aporphine core.

Experimental Protocol: Representative N-Demethylation Step

N-demethylation is a critical step in converting a more readily synthesized N-methylated precursor (like anonaine) to the nor-aporphine target.

1. Reaction Setup:

  • Rationale: The von Braun reaction using cyanogen bromide is a classic method for N-demethylation, though it requires stringent safety precautions. Chloroformates are also common but hazardous reagents.[7] This protocol outlines a conceptual approach.
  • Dissolve the N-methylated aporphine precursor (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere (e.g., argon).
  • Cool the solution to 0°C in an ice bath.

2. Demethylation:

  • Slowly add the demethylating agent (e.g., cyanogen bromide, 1.1 equivalents) to the stirred solution.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

3. Hydrolysis of the Cyanoamide Intermediate:

  • Upon completion, carefully evaporate the solvent.
  • Hydrolyze the resulting cyanoamide intermediate by refluxing with an acidic solution (e.g., aqueous HCl) or a basic solution (e.g., KOH in ethanol).

4. Workup and Purification:

  • After hydrolysis, cool the mixture and neutralize it.
  • Extract the product with an organic solvent.
  • Wash the organic layer, dry it, and concentrate it under reduced pressure.
  • Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Head-to-Head: A Comparative Analysis

The choice between synthetic and naturally sourced material depends on the specific requirements of the research, including purity, scale, cost, and the nature of the intended application.

Comparative_Analysis_Logic cluster_params Evaluation Parameters Topic This compound Source Source Topic->Source Natural Natural Sourcing Source->Natural Extraction Synthetic Chemical Synthesis Source->Synthetic De Novo Purity Purity & Impurity Profile Natural->Purity Yield Yield & Scalability Natural->Yield Cost Cost & Labor Natural->Cost Stereo Stereochemical Control Natural->Stereo Bio Biological Equivalence Natural->Bio Synthetic->Purity Synthetic->Yield Synthetic->Cost Synthetic->Stereo Synthetic->Bio

Caption: Logical flow for the comparative evaluation of sourcing methods.

Quantitative and Qualitative Comparison Table
ParameterNaturally SourcedSynthetic Route
Purity Variable; typically 95-99% after extensive purification.[3]High; often >99% achievable.
Impurity Profile Contains related alkaloids from the source plant.Contains reagents, solvents, and reaction byproducts.
Yield Low and variable (e.g., <1% of crude extract). Dependent on plant source.[9]Predictable and potentially high, but multi-step losses can be significant.
Scalability Difficult; limited by biomass availability and extraction efficiency.Highly scalable for industrial production.
Cost High labor and solvent costs for extraction/purification at scale.High initial development cost; raw material costs can be high. Can be cheaper at very large scales.
Stereochemical Control Provides a single, naturally occurring enantiomer (typically (R)-configuration for aporphines).[10]Can produce racemic mixtures unless asymmetric synthesis methods are used, which adds complexity and cost.
Environmental Impact Dependent on sustainable harvesting; uses large volumes of solvents.Can involve hazardous and toxic reagents and solvents.[7]
Regulatory Path Complexities related to botanical sourcing and standardization.More straightforward path for pharmaceutical development due to well-defined impurities.

Analytical Characterization and Quality Control

Regardless of the source, rigorous analytical testing is mandatory to confirm the identity, purity, and quality of this compound.

Experimental Protocol: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the sample and quantify the analyte.
  • Method: Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (containing an additive like 0.1% formic acid or 10mM ammonium acetate).[11] Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 270-280 nm).[4][6] Purity is determined by the area percentage of the main peak.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.
  • Method: Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap/MS) or Electrospray Ionization MS (ESI-MS) provide high-resolution mass data, confirming the elemental composition.[3][12][13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate and confirm the chemical structure.
  • Method: Acquire 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra provide the definitive structural fingerprint of the molecule, which should be compared against literature data.[3][4]

Biological Activity and Pharmacological Profile

1,2-Methylenedioxyaporphines are known to interact with various biological targets. For instance, related compounds have shown affinity for α1-adrenoceptor subtypes and have been investigated for their vasorelaxant properties.[10] Others have been studied for their effects on dopaminergic and serotonergic systems.[14]

A critical question in the synthetic vs. natural debate is whether minor impurities in the natural product contribute to its overall biological effect (an "entourage effect") or if the pure synthetic compound exhibits the same or enhanced activity.

Experimental Protocol: In Vitro Receptor Binding Assay

1. Membrane Preparation:

  • Use cell lines stably expressing the receptor of interest (e.g., α1A-adrenoceptor).
  • Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

2. Competitive Binding Assay:

  • Rationale: To determine the affinity (Ki) of the test compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.
  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenoceptors), and varying concentrations of the test compound (this compound).[10]
  • Incubate the plate to allow binding to reach equilibrium.

3. Detection and Analysis:

  • Terminate the reaction by rapid filtration through a filter mat, washing away unbound radioligand.
  • Measure the radioactivity retained on the filter using a scintillation counter.
  • Plot the data as a percentage of specific binding versus the log concentration of the test compound. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion and Recommendations

The decision to use synthetic or naturally sourced this compound is a critical one, guided by the intended application.

  • For early-stage discovery and pharmacological screening, naturally sourced material may be acceptable, provided it is well-characterized. The presence of a single, biologically relevant stereoisomer is a distinct advantage.

  • For preclinical and clinical development, a synthetic route is almost always necessary. The ability to produce large quantities of highly pure material with a well-defined and consistent impurity profile is paramount for regulatory approval and ensuring patient safety.[15]

Ultimately, both sourcing strategies require a robust analytical chemistry backbone to ensure that the material being studied is what it purports to be. Researchers must meticulously document the source, purity, and characterization data of their compounds to ensure the validity and reproducibility of their findings.

References

A Researcher's Comparative Guide to Evaluating the Off-Target Effects of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substance (NPS) research and central nervous system (CNS) drug development, the rigorous evaluation of off-target effects is not merely a regulatory hurdle but a cornerstone of scientific integrity and therapeutic viability. This guide provides a comprehensive framework for assessing the off-target profile of 1,2-Methylenedioxynoraporphine, a lesser-known aporphine alkaloid. Given the limited specific data on this molecule, we will postulate a primary mechanism of action based on its structural similarity to other psychoactive compounds and then delineate a suite of essential in vitro and in vivo assays for a thorough safety and selectivity assessment.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. We will compare the hypothetical off-target profile of this compound with that of three well-characterized compounds: Apomorphine, a classic aporphine and dopamine agonist; MDMA (3,4-Methylenedioxymethamphetamine), which shares the methylenedioxy moiety and affects monoamine systems; and Psilocin, a classic psychedelic and serotonin receptor agonist.

Postulated On-Target Mechanism of this compound

The chemical scaffold of this compound, an aporphine alkaloid, suggests a likely interaction with monoaminergic systems, particularly dopamine and serotonin receptors, a characteristic of this compound class.[1] The presence of the 1,2-methylenedioxy group, also a key feature of MDMA, may confer significant activity at serotonin transporters and receptors.[2][3] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potent agonist at serotonin 5-HT2A receptors with additional moderate affinity for dopamine D2 receptors, positioning it as a compound with both psychedelic and dopaminergic modulatory potential.

The Imperative of Off-Target Profiling

Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4][5] A comprehensive off-target screening strategy is therefore essential to de-risk a novel compound and understand its full pharmacological spectrum. This guide will focus on three critical areas of off-target liability: broad receptor and ion channel interactions, cardiac safety (hERG liability), and metabolic drug-drug interactions (CYP450 inhibition). Finally, we will explore how in vivo behavioral assays can reveal emergent, systemic off-target effects.

Part 1: In Vitro Off-Target Screening: A Multi-faceted Approach

A foundational step in characterizing a new chemical entity is to screen it against a broad panel of known biological targets. This provides a "fingerprint" of the compound's selectivity.

Comprehensive Receptor and Ion Channel Binding Assays

The goal of this initial screen is to identify any unintended, high-affinity binding to a wide array of receptors, transporters, and ion channels. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand from its target is measured.[6]

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize a commercially available broad screening panel, such as the SafetyScreen44 or a more comprehensive custom panel, which includes a diverse range of GPCRs, ion channels, transporters, and enzymes.[7]

  • Assay Execution:

    • For each target, incubate the receptor preparation (e.g., cell membranes expressing the target receptor) with a fixed concentration of a specific high-affinity radioligand.

    • Add varying concentrations of this compound to compete with the radioligand for binding.

    • As controls, include a vehicle-only condition (no competitor) and a positive control with a known inhibitor of the target.

  • Detection: After incubation and washing to remove unbound ligand, quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) for any significant interactions (typically >50% inhibition at 10 µM).

Comparative Data Table: Hypothetical Receptor Binding Profile (Ki in nM)

TargetThis compound (Hypothetical Ki)Apomorphine (Literature Ki)MDMA (Literature Ki)Psilocin (Literature Ki)
On-Target
5-HT2A15>10,0002,500[2]6[8]
Dopamine D21503.1>10,000>10,000
Off-Target
5-HT1A8001003,200100[8]
5-HT2C450500430[2]14[8]
Adrenergic α2A2,5003301,200>10,000
Muscarinic M1>10,000>10,000>10,000>10,000
hERG>10,000>10,000>10,000>10,000

Note: This data is hypothetical for this compound and illustrative for the comparators. Actual experimental results are required.

Cardiac Safety: The hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Therefore, assessing a compound's activity at this channel is a critical safety checkpoint.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp system for high-throughput analysis.

  • Electrophysiology:

    • Establish a whole-cell patch clamp configuration.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Record baseline currents.

    • Apply a range of concentrations of this compound and record the resulting currents.

    • Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value. An IC50 value below 10 µM is often considered a potential concern.

Drug-Drug Interaction Potential: CYP450 Inhibition Assays

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Assay Setup:

    • Incubate the microsomes with a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • In parallel incubations, include varying concentrations of this compound.

    • Run positive control incubations with known inhibitors for each CYP isoform.

  • Metabolite Quantification: After the incubation period, quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of each CYP isoform.

Part 2: In Vivo Behavioral Assays: Observing Systemic Effects

In vivo studies are indispensable for understanding how a compound's on- and off-target activities translate into physiological and behavioral effects in a whole organism.

Zebrafish Larval Photomotor Response Assay: A High-Throughput Screen

Zebrafish larvae are a powerful tool for high-throughput behavioral screening of psychoactive compounds due to their genetic and neurochemical similarities to mammals, small size, and rapid development.[9][10][11][12][13]

G cluster_workflow Zebrafish Larval Photomotor Response Workflow larvae_dispensing Dispense single larvae into 96-well plate compound_addition Add this compound and comparators at various concentrations larvae_dispensing->compound_addition acclimation Acclimation period in the dark compound_addition->acclimation light_stimulus Apply alternating light and dark stimuli acclimation->light_stimulus behavioral_tracking Record locomotor activity with an automated tracker light_stimulus->behavioral_tracking data_analysis Analyze behavioral parameters: distance moved, velocity, thigmotaxis behavioral_tracking->data_analysis

Zebrafish Larval Photomotor Response Workflow

Experimental Protocol: Zebrafish Larval Assay

  • Animal Husbandry: Raise wild-type zebrafish larvae to 5-7 days post-fertilization.

  • Assay Setup: Place individual larvae into the wells of a 96-well plate.

  • Drug Administration: Add this compound, Apomorphine, MDMA, and Psilocin at a range of concentrations to the wells. Include a vehicle control group.

  • Behavioral Paradigm: Use an automated tracking system to monitor larval movement in response to changes in light and dark periods.

  • Data Collection: Quantify various behavioral endpoints, such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior, an indicator of anxiety).

  • Data Analysis: Compare the behavioral profiles of the different compounds to identify unique or shared patterns of activity.

Rodent Behavioral Models: Assessing Complex Behaviors

Rodent models provide a more detailed assessment of complex behaviors relevant to human psychoactive drug effects.[14][15][16]

Experimental Protocol: Mouse Behavioral Battery

  • Animals: Use adult male C57BL/6 mice.

  • Drug Administration: Administer this compound and comparator drugs via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Tests:

    • Open Field Test: Assesses locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: A further test of anxiety-like behavior.

    • Prepulse Inhibition Test: Measures sensorimotor gating, which can be disrupted by some psychoactive drugs.

    • Head-Twitch Response (for 5-HT2A agonists): A behavioral proxy for 5-HT2A receptor activation in rodents.

  • Data Collection: Use automated video tracking and manual scoring to quantify behaviors in each test.

  • Data Analysis: Compare the dose-dependent effects of each compound on the various behavioral measures.

Part 3: Synthesis and Interpretation

The data from these in vitro and in vivo assays must be synthesized to build a comprehensive off-target profile for this compound.

G cluster_synthesis Data Synthesis for Off-Target Profile in_vitro In Vitro Data (Receptor Binding, hERG, CYP450) profile Comprehensive Off-Target Profile of this compound in_vitro->profile in_vivo In Vivo Data (Zebrafish & Mouse Behavior) in_vivo->profile risk_assessment Risk Assessment (Therapeutic Index, Side Effect Prediction) profile->risk_assessment

Data Integration for Risk Assessment

A significant finding in the receptor binding screen (e.g., high affinity for an unexpected target) should be followed up with a functional assay to determine if the compound acts as an agonist, antagonist, or inverse agonist at that target. The in vivo behavioral data can help to contextualize the in vitro findings. For example, if this compound shows an anxiolytic profile in the elevated plus maze, this could be correlated with its binding affinity for specific serotonin or GABA receptor subtypes.

Conclusion

The evaluation of off-target effects is a critical and multifaceted process in the development of any novel CNS-active compound. For a molecule like this compound, where specific pharmacological data is scarce, a systematic and comparative approach is paramount. By employing a battery of in vitro assays covering a broad range of potential off-targets and complementing this with in vivo behavioral studies, researchers can build a robust safety and selectivity profile. This guide provides a roadmap for such an investigation, emphasizing the importance of a logical, evidence-based approach to de-risking novel chemical entities and ultimately enhancing the potential for successful therapeutic development.

References

Confirming the Binding Affinity of 1,2-Methylenedioxynoraporphine to its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise interaction between a novel compound and its biological target is a cornerstone of modern pharmacology. This guide provides an in-depth technical comparison to confirm the binding affinity of 1,2-Methylenedioxynoraporphine, a member of the aporphine alkaloid family. While direct experimental binding data for this specific compound is not extensively published, by examining the well-documented affinities of structurally similar aporphine alkaloids, we can infer its likely molecular targets and comparative potency.

Aporphine alkaloids are a class of compounds known for their interactions with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[1] Variations in their chemical structure can significantly influence their affinity and selectivity for different receptor subtypes. This guide will compare the binding profiles of relevant aporphine alkaloids to provide a predictive framework for this compound's binding characteristics.

The Aporphine Scaffold: A Privileged Structure for CNS Targets

The tetracyclic core of aporphine alkaloids serves as a "privileged scaffold," meaning it can be modified to interact with a variety of biological targets.[1] Extensive research has demonstrated that these compounds can act as ligands for dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.[1][2] This promiscuity necessitates careful characterization of each new analog to determine its specific receptor interaction profile.

Comparative Binding Affinities of Aporphine Alkaloids

To contextualize the expected binding affinity of this compound, we will compare it with several well-characterized aporphine alkaloids. The binding affinity is typically reported as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Reference
(R)-Apomorphine Dopamine D1~50[3]
Dopamine D2~30[3]
(R)-Roemerine Serotonin 5-HT2A62[4]
Dopamine D1>10,000[4]
Dopamine D2>10,000[4]
(±)-Nuciferine Serotonin 5-HT2A139[4]
Dopamine D2~200
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine Dopamine D146[5]
Dopamine D2235[5]
(R)-(-)-2-methoxy-N-n-propylnorapomorphine Dopamine D21.3[5]
Dopamine D16450[5]

Note: The binding affinity of this compound is not explicitly available in the cited literature and is inferred based on the structure-activity relationships of the listed aporphine alkaloids.

Based on the structure of this compound, which lacks an N-alkyl substituent and possesses a methylenedioxy bridge, it is plausible to hypothesize a significant affinity for both dopamine and serotonin receptors. The absence of bulky N-alkyl groups, as seen in the highly D2-selective (R)-(-)-2-methoxy-N-n-propylnorapomorphine, may result in a more balanced affinity profile between D1 and D2 receptors. Furthermore, the presence of the 1,2-methylenedioxy group could influence its interaction with serotonin receptors, similar to other aporphines.

Experimental Methodologies for Determining Binding Affinity

To experimentally validate the binding affinity of this compound, several robust techniques can be employed. The choice of method depends on factors such as the required throughput, the nature of the receptor, and the availability of specific reagents.

Radioligand Binding Assays

This classical and widely used method directly measures the interaction of a radiolabeled ligand with its receptor.[6]

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled compound of interest (this compound) is then added at increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation Radioligand Radioligand ([3H]Spiperone for D2) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of this compound.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9]

Principle: One of the binding partners (e.g., the receptor) is immobilized on a sensor chip. The other partner (the ligand, this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Receptor on Sensor Chip Injection Inject Analyte (this compound) at various concentrations Immobilization->Injection Association Monitor Association Phase (real-time binding) Injection->Association Dissociation Monitor Dissociation Phase (buffer flow) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Kinetics Calculate Kinetic Parameters (kon, koff) and Affinity (Kd) Sensorgram->Kinetics

Caption: Workflow for determining binding kinetics and affinity using SPR.

Step-by-Step Protocol for GPCR-Ligand Interaction using SPR:

  • Receptor Preparation: Purify the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) and solubilize it in a suitable detergent to maintain its native conformation.[10]

  • Chip Functionalization: Activate the surface of an SPR sensor chip to allow for the covalent immobilization of the receptor.

  • Receptor Immobilization: Flow the purified receptor over the activated chip surface to achieve a desired level of immobilization.

  • Analyte Injection: Inject different concentrations of this compound in a running buffer over the sensor surface.

  • Data Acquisition: Monitor the SPR signal in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, the extensive literature on related aporphine alkaloids provides a strong foundation for predicting its binding affinity to dopamine and serotonin receptors. The comparative data presented in this guide suggests that this compound is a promising candidate for further investigation as a CNS-active compound.

To definitively confirm its binding profile, rigorous experimental validation using techniques such as radioligand binding assays and surface plasmon resonance is essential. The detailed protocols provided herein offer a clear roadmap for researchers to undertake these critical experiments. Such studies will not only elucidate the specific molecular targets of this compound but also contribute to a deeper understanding of the structure-activity relationships within the fascinating class of aporphine alkaloids.

References

An In-Depth Scientific Guide to Anonaine (1,2-Methylenedioxynoraporphine): Structure, Pharmacology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive scientific overview of the aporphine alkaloid Anonaine, also known by its systematic name, 1,2-Methylenedioxynoraporphine. We will delve into its structural characteristics, diverse pharmacological activities, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this potent natural compound.

Part 1: Introduction to Anonaine: Structure and Nomenclature

Aporphine alkaloids represent a significant class of isoquinoline alkaloids characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[1][2] These compounds are predominantly found in the plant kingdom, with a high concentration in families such as Annonaceae and Magnoliaceae.[2][3][4] Anonaine is a prominent member of this class, first isolated from the bark of Annona reticulata.[3]

It is critical to establish at the outset that This compound is a systematic chemical name for the compound more commonly known as Anonaine .[1] They are not two different substances but rather different identifiers for the same molecule. This guide will use the common name "Anonaine" for clarity while acknowledging its systematic name.

The core structure features the characteristic aporphine skeleton with a methylenedioxy group attached to the A ring at the 1 and 2 positions, a feature common to many psychoactive compounds.[5]

cluster_0 Chemical Structure of Anonaine Anonaine

Caption: Chemical structure of Anonaine (this compound).

Part 2: Comprehensive Pharmacological Profile

Anonaine exhibits a remarkable breadth of biological activities, making it a subject of intense research interest. Studies have revealed significant potential in oncology, neuroscience, and infectious disease.[4][6]

Anticancer Activity

Anonaine has demonstrated potent cytotoxic effects against various human cancer cell lines, including cervical cancer (HeLa), lung carcinoma (H1299), and liver carcinoma (HepG2).[4][7] Its primary mechanism of action is the induction of apoptosis, or programmed cell death.[3]

Mechanism of Action: Apoptosis Induction The pro-apoptotic activity of Anonaine is a multi-faceted process initiated by the generation of intracellular reactive oxygen species (ROS) and nitric oxide.[3][8] This oxidative stress leads to several downstream events:

  • Depletion of Intracellular Glutathione (GSH): The surge in ROS depletes the cell's primary antioxidant, GSH, leaving it vulnerable to oxidative damage.[8]

  • Mitochondrial Dysfunction: Oxidative stress disrupts the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[8]

  • Activation of Caspases: This leads to the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[3]

  • DNA Damage: Anonaine has been shown to cause direct damage to cellular DNA, further pushing the cell towards apoptosis.[3][7]

  • Regulation of Apoptotic Proteins: The expression of the pro-apoptotic protein Bax is upregulated, while the cell cycle progresses towards arrest.[4][9]

G cluster_pathway Anonaine-Induced Apoptotic Pathway Anonaine Anonaine ROS ↑ Reactive Oxygen Species (ROS) ↑ Nitric Oxide (NO) Anonaine->ROS Bax ↑ Bax Expression Anonaine->Bax GSH ↓ Glutathione (GSH) Depletion ROS->GSH Mito Disruption of Mitochondrial Transmembrane Potential ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Apoptosis Bax->Apoptosis

Caption: Signaling pathway for Anonaine-induced apoptosis in cancer cells.

Central Nervous System (CNS) Activity

Anonaine displays significant activity within the central nervous system, primarily manifesting as a potential antidepressant.[4] This is linked to its ability to modulate key neurotransmitter systems.

Mechanism of Action: Neurotransmitter Modulation The antidepressant-like effects of Anonaine are attributed to two primary mechanisms:

  • Dopamine Uptake Inhibition: Anonaine is an intense inhibitor of dopamine reuptake, which increases the concentration of dopamine in the synaptic cleft.[3][4] However, it shows low affinity for D1 and D2 dopamine receptors, suggesting its action is specific to the dopamine transporter (DAT).[4][8]

  • Serotonin 5-HT1A Receptor Agonism: The compound also acts as an agonist at the 5-HT1A serotonin receptor, a well-established target for anxiolytic and antidepressant drugs.[4]

This dual-action profile, targeting both dopaminergic and serotonergic systems, is a promising characteristic for a novel antidepressant therapeutic.

Vasorelaxant Effects

In cardiovascular studies, Anonaine has been identified as a vasorelaxant agent.[4] This effect is primarily achieved through its interaction with calcium channels and adrenergic receptors in vascular smooth muscle. The mechanism involves α1-adrenoceptor blocking activity and inhibition of Ca2+ influx through voltage-operated channels in isolated rat thoracic aorta.[4]

Antimicrobial and Antiparasitic Activity

Anonaine has a broad spectrum of antimicrobial and antiparasitic properties.

  • Antibacterial and Antifungal: It exhibits strong inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Trichophyton rubrum.[4]

  • Antiparasitic: It is active against the parasite Plasmodium falciparum, which causes malaria, showing efficacy against both chloroquine-sensitive and resistant strains.[4][10] It also functions as a glutathione S-transferase (GST) inhibitor, which may contribute to its antiparasitic effects.[11]

Part 3: Experimental Data & Protocols

The pharmacological profile of Anonaine is supported by a body of experimental data. This section summarizes key quantitative findings and provides standardized protocols for their replication.

Summary of In Vitro Efficacy
Activity TypeTargetCell Line / StrainMetricValueReference
Anticancer CytotoxicityHepG2 (Liver Carcinoma)IC₅₀33.5 µg/mL[4]
CytotoxicityHeLa (Cervical Cancer)-Dose-dependent decrease in viability[4]
CytotoxicityH1299 (Lung Cancer)-Antiproliferative & Antimigratory[4]
Antiparasitic AntiplasmodialP. falciparum (D10, Chloroquine-sensitive)IC₅₀25.9 ± 0.2 µM[4]
AntiplasmodialP. falciparum (D12, Chloroquine-resistant)IC₅₀19.6 ± 1.1 µM[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a standard method for determining the cytotoxic effects of Anonaine on a cancer cell line. The causality behind this choice is its reliability and direct correlation of mitochondrial activity with cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Anonaine.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Anonaine stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Anonaine in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (ranging from 0.1 to 100 µg/mL). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours in a CO₂ incubator. This duration is chosen to allow sufficient time for the compound to exert its cytotoxic and anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed 1. Seed Cells (5x10³ cells/well) start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Anonaine (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48h (Compound Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

References

Independent Verification of the Published Biological Activities of 1,2-Methylenedioxynoraporphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a framework for the independent verification of the reported biological activities of the aporphine alkaloid, 1,2-Methylenedioxynoraporphine. As the body of scientific literature expands, the critical appraisal and independent replication of published findings are paramount to ensure the robustness and reliability of experimental data. This document offers a comparative analysis of this compound against other well-characterized aporphine alkaloids, namely Apomorphine, Nuciferine, and Boldine. Furthermore, it provides detailed experimental protocols to facilitate the independent verification of its activities, particularly its interaction with key central nervous system receptors and its potential cytotoxic effects.

Introduction to this compound and the Aporphine Alkaloids

Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids characterized by a tetracyclic core structure. This diverse family of compounds, isolated from various plant species, has garnered significant attention for its wide range of pharmacological activities. These activities include interactions with dopaminergic and serotonergic systems, as well as potential anticancer and antioxidant properties. This compound is a member of this family, and like its structural relatives, its biological activity is of considerable interest to researchers in drug discovery and development. The objective of this guide is to provide the necessary tools and comparative data to independently assess and verify the published biological activities of this specific aporphine alkaloid.

Comparative Analysis of Receptor Binding Affinities

A primary reported activity of aporphine alkaloids is their interaction with dopamine and serotonin receptors in the central nervous system. To provide a context for the evaluation of this compound, the following table summarizes the reported binding affinities (Ki values) of Apomorphine, Nuciferine, and Boldine at human dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Aporphine Alkaloids

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound Data not availableData not availableData not availableData not available
Apomorphine 46[1]235[1]~1000[2]>1000[3]
Nuciferine 2090[4][5]1140[4][5]Agonist activity reported[6]Antagonist activity reported[6]
Boldine >10000>10000850>10000

Note: The absence of publicly available, independently verified Ki values for this compound underscores the importance of conducting the verification experiments outlined in this guide.

Comparative Analysis of Cytotoxic Activity

Several aporphine alkaloids have been investigated for their potential anticancer properties. The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.

Table 2: Comparative Cytotoxic Activity (IC50, µM) of Selected Aporphine Alkaloids against K562 Leukemia Cells

CompoundIC50 (µM) against K562 Cells
This compound Data not available
Boldine 46

Note: The lack of specific IC50 data for this compound against the K562 cell line highlights a key area for independent investigation.

Detailed Experimental Protocols for Independent Verification

To facilitate the independent verification of the biological activities of this compound, the following detailed protocols are provided. These protocols are based on established methodologies and are designed to be self-validating.

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR), such as dopamine or serotonin receptors.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2 receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors).[7][8]

  • Unlabeled competitor (e.g., Haloperidol for D2 receptors).[8]

  • This compound and comparator compounds (Apomorphine, Nuciferine, Boldine).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • Assay buffer.

      • Increasing concentrations of the test compound (this compound or comparators).

      • A fixed concentration of the radioligand (typically at its Kd).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the unlabeled competitor.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Cell Culture with Target Receptor membrane Membrane Preparation culture->membrane Homogenization & Centrifugation incubation Incubation of Membranes, Radioligand & Test Compound filtration Rapid Filtration incubation->filtration Separation of Bound/Unbound Ligand counting Scintillation Counting filtration->counting analysis IC50 & Ki Calculation counting->analysis G cluster_d1 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene transcription) PKA->Downstream G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,2-Methylenedioxynoraporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and Associated Risks

1,2-Methylenedioxynoraporphine is a member of the aporphine alkaloids, a class of isoquinoline alkaloids.[1][2] While the specific toxicological profile of this compound may not be extensively documented, its structural similarity to other potent pharmacological agents necessitates a highly cautious approach. As a standing principle in laboratory safety, compounds with unknown or limited toxicological data should be handled as if they are highly potent and hazardous.[3] This guide provides a procedural framework for the safe handling and disposal of this compound waste, grounded in established principles of chemical safety and regulatory compliance.

The primary goal of this directive is to protect laboratory personnel, the community, and the environment from potential harm.[4] This is achieved by minimizing exposure, preventing uncontrolled release, and ensuring that all waste streams are managed in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Pre-Disposal Safety: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough risk assessment is mandatory. This involves reviewing all available safety data for this compound and related aporphine alkaloids.[1] Given the potential for high potency, all handling and disposal operations must be conducted within a designated and controlled area, such as a certified chemical fume hood or a containment glovebox.[3][7]

Personal Protective Equipment (PPE) Requirements

Personnel must be trained on the proper use and removal of PPE to prevent cross-contamination.[8][9] The following table summarizes the minimum PPE requirements for handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of contaminated solvents or fine powders.
Body Protection A disposable, solid-front lab coat or a chemical-resistant apron over standard lab attire.Prevents contamination of personal clothing. Disposable garments are preferred to avoid laundering contaminated items.
Respiratory Protection An N95 respirator or higher, depending on the form of the waste (e.g., fine powder).Minimizes the risk of inhaling aerosolized particles of the potent compound.[10][11]

Disposal Pathways: A Decision-Making Framework

The correct disposal pathway depends on the nature and quantity of the waste. All chemical waste must be treated as hazardous unless confirmed otherwise.[9] Never dispose of this compound or its contaminated materials via standard trash or sanitary sewer systems.[8][12] The following diagram outlines the decision-making process for proper waste segregation and disposal.

Disposal_Framework start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, weigh paper, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., contaminated solvents, reaction mixtures) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps solid_container Collect in a dedicated, sealed, and labeled Hazardous Waste container for solids. solid_waste->solid_container liquid_container Collect in a compatible, sealed, and labeled Hazardous Waste container for liquids. Segregate halogenated and non-halogenated solvents. liquid_waste->liquid_container sharps_container Collect in a puncture-resistant, sealed, and labeled Sharps container. sharps_waste->sharps_container pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service solid_container->pickup liquid_container->pickup sharps_container->pickup

Caption: Decision framework for segregating this compound waste.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is critical for ensuring safety and compliance. These protocols cover the lifecycle of the waste from the point of generation to its final collection.

Protocol A: Accumulation of Chemical Waste

This protocol applies to all forms of this compound waste.

  • Container Selection: Choose a waste container that is compatible with the chemical waste. For instance, do not store acidic waste in metal containers.[13] The container must have a secure, tight-fitting lid.[12][13]

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[8][13] The label must clearly state:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "this compound" and any other components in the waste stream (e.g., "Methanol," "Chloroform"). Avoid using abbreviations or chemical formulas.[13]

    • The associated hazards (e.g., "Toxic," "Flammable").[13]

    • The date accumulation started.[14]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13] The SAA must have secondary containment (such as a tray or tub) to capture any potential leaks.[8][13]

  • Segregation: Ensure that incompatible waste streams are segregated. For example, acids should be stored separately from bases, and halogenated solvents should be kept separate from non-halogenated solvents to facilitate proper disposal.[9][13]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][15] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]

Protocol B: Decontamination of Glassware and Surfaces

Effective decontamination is crucial to prevent unintended exposure and cross-contamination.[4]

  • Gross Decontamination: Begin by physically removing as much of the compound as possible.[16] For glassware, this involves an initial rinse with a suitable solvent in which this compound is soluble. This initial rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container.

  • Chemical Inactivation (if applicable): If a validated chemical inactivation method is available for aporphine alkaloids, it should be employed. This often involves using a solution that can chemically degrade the compound.[17] The development of such a procedure is complex and must be validated analytically to confirm its efficacy.

  • Standard Cleaning: Following initial decontamination, proceed with a standard laboratory glassware cleaning procedure, such as washing with detergent and water, followed by solvent rinses.

  • Surface Decontamination: For work surfaces, first wipe with a cloth dampened with a solvent known to dissolve the compound, collecting the wipe as solid hazardous waste. Then, clean the surface with a suitable laboratory detergent.[16]

  • Verification: In high-potency drug handling environments, surface wipe sampling may be conducted to verify the effectiveness of the cleaning procedure.[17]

Protocol C: Requesting Waste Pickup
  • Finalize Labeling: Once a waste container is full, fill in the "full" date on the hazardous waste tag.[8][13]

  • Submit Request: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or the equivalent office.[8]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas. This must be done by trained EHS staff or a licensed hazardous waste contractor.[8]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.

    • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it according to Protocol A.

    • Decontaminate the surface according to Protocol B.

  • Major Spill (outside of a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, campus police).

    • Decontaminate Personnel: If skin or clothing is contaminated, remove the affected clothing and flush the skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

    • Secure the Area: Prevent re-entry until the area has been cleared by trained emergency responders.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Methylenedioxynoraporphine and Novel Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Stance on an Uncharacterized Compound

This guide provides essential safety and handling protocols for 1,2-Methylenedioxynoraporphine. As of this publication, a comprehensive and publicly available Safety Data Sheet (SDS) for this specific molecule is not available. This lack of characterization necessitates that we treat this compound as a potent, novel compound with an unknown toxicological profile.

Our safety paradigm is therefore built on a conservative, risk-assessment-based approach. Predictive toxicological data for a structurally related compound, 1,2-Methylenedioxy-9-hydroxynoraporphine, indicates a high probability of it crossing the blood-brain barrier and suggests potential for both reproductive and mitochondrial toxicity[1]. Such predictions, while not definitive for our target compound, strongly justify the stringent controls and detailed personal protective equipment (PPE) protocols outlined herein. This guide is designed to empower researchers to work safely by understanding and mitigating potential risks from the outset.

The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough, documented risk assessment is mandatory. This is not a procedural formality but the foundational analytical step upon which all safety protocols are built. For novel compounds like this compound, the risk assessment must assume high potency and multiple routes of exposure (inhalation, dermal, ingestion) until proven otherwise.

The selection of PPE is the final step in a multi-layered safety strategy known as the Hierarchy of Controls . This methodology prioritizes systematic risk mitigation long before a researcher has to rely on gloves or a respirator.

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the primary physical barriers between you and the hazard. All manipulations of this compound must be performed within certified engineering controls.

  • Administrative Controls: These are the standard operating procedures (SOPs), training, and designated work areas that standardize safe practices.

  • Personal Protective Equipment (PPE): Your last line of defense, designed to protect you from exposure when engineering and administrative controls cannot eliminate all risk.

Primary Defense: Mandatory Engineering Controls

Reliance on PPE alone is a failure of safety design. The potent, uncharacterized nature of this compound dictates the mandatory use of the following:

  • Chemical Fume Hood: For all procedures involving the handling of solutions or transfers that could result in splashes or aerosols. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest possible height.

  • Containment Ventilated Enclosure (CVE) or Glovebox: For handling the compound in its powdered form. Weighing potent powders is a high-risk activity for aerosolization. A CVE (also known as a powder hood) or a glovebox provides a higher level of containment than a standard fume hood for this task.

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all work with this compound. The rationale behind each selection is critical to understanding and ensuring compliance.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for many pharmacologically active molecules.

  • Gloving Protocol: Double-gloving is required. Wear two pairs of nitrile gloves that meet the ASTM D6978 standard for resistance to chemotherapy drugs, which serves as a good surrogate standard for potent compounds[2].

    • The inner glove should be tucked under the sleeve of the lab coat.

    • The outer glove should be worn over the cuff of the lab coat.

  • Rationale: The outer glove provides the primary barrier and can be removed immediately if contamination is suspected, leaving the inner glove to protect you while you exit the contaminated area. Nitrile provides good chemical resistance to a broad range of substances.

  • Frequency of Change: Change outer gloves every 30-60 minutes or immediately upon known or suspected contact. Never reuse disposable gloves.

Body Protection: Shielding from Spills and Splashes
  • Primary Garment: A disposable, solid-front gown made of polyethylene-coated polypropylene or a similar laminate material is required[3]. This gown should be worn over scrubs or dedicated laboratory clothing.

  • Rationale: Standard cotton lab coats are absorbent and can hold hazardous chemicals against the skin, acting as a contaminated reservoir[2]. Non-absorbent, disposable gowns provide a proven barrier against chemical splashes and can be promptly removed and disposed of in case of a spill.

Eye and Face Protection: Guarding Against the Unexpected
  • Minimum Requirement: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times in the laboratory where the compound is handled.

  • Required for Splash Risk Procedures: When performing tasks with a higher risk of splashes (e.g., transferring solutions, vortexing), a full-face shield must be worn in addition to the chemical splash goggles[3][4].

  • Rationale: Goggles provide a seal around the eyes to protect from splashes, vapors, and aerosols. A face shield protects the entire face from direct splashes that could otherwise be absorbed through the skin.

Respiratory Protection: Mitigating Inhalation Hazards

Inhalation of potent powders or aerosols is a significant risk.

  • When Handling Powders: A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound, even within a CVE. For higher-risk procedures or if the risk assessment indicates, a half-mask or full-face respirator with P100 cartridges should be used.

  • Rationale: Surgical masks are not respirators and offer no protection from chemical aerosols or fine powders[2]. An N95 or higher-rated respirator is designed to filter out fine particulates. A proper fit test is mandatory for all personnel required to wear respiratory protection to ensure a protective seal.

The following table summarizes the required PPE for various laboratory operations.

Laboratory Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Retrieving from Storage Single pair of nitrile glovesStandard lab coatSafety glassesNot required
Weighing Solid Compound Double nitrile glovesDisposable gownChemical splash gogglesN95 respirator (minimum)
Preparing Stock Solutions Double nitrile glovesDisposable gownGoggles & Face ShieldRecommended if not in fume hood
Performing Dilutions Double nitrile glovesDisposable gownChemical splash gogglesNot required in fume hood
Cell Culture/Assay Plating Double nitrile glovesDisposable gownChemical splash gogglesNot required in biosafety cabinet

Procedural Guidance: Operational and Disposal Plans

Step-by-Step Protocol: Weighing and Solubilizing 5 mg of this compound
  • Preparation: Don all required PPE (disposable gown, double nitrile gloves, goggles, N95 respirator).

  • Staging: Place all necessary equipment (spatula, weigh paper, microfuge tubes, solvent, pipettes) inside the Chemical Fume Hood or Containment Ventilated Enclosure.

  • Weighing: Tare the balance with the weigh paper inside the enclosure. Carefully transfer a small amount of the compound to the weigh paper using a dedicated spatula. Do not exceed the target weight.

  • Transfer: Carefully fold the weigh paper and transfer the powder into a pre-labeled microfuge tube.

  • Solubilization: Using a calibrated pipette with a disposable filter tip, add the required volume of solvent to the tube.

  • Mixing: Cap the tube securely and vortex to ensure complete dissolution.

  • Initial Cleanup: Dispose of the contaminated weigh paper, outer gloves, and pipette tip into a designated hazardous waste bag inside the fume hood.

  • Exiting: Remove the disposable gown and outer gloves before exiting the immediate work area. Place them in the designated hazardous waste container. Proceed to the main lab area.

Decontamination and Disposal
  • Surface Decontamination: All surfaces and equipment that may have come into contact with the compound must be decontaminated. Use a solution known to degrade similar compounds, or if unknown, a two-step process of washing with a detergent solution followed by wiping with 70% ethanol.

  • Waste Disposal: All solid waste (gloves, gowns, pipette tips, tubes) contaminated with this compound must be disposed of as hazardous chemical waste. Collect waste in clearly labeled, sealed containers. Never mix with general or biohazardous waste.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for risk assessment and PPE selection when handling a novel compound.

PPE_Workflow cluster_assessment Risk Assessment Phase cluster_controls Control Implementation Phase cluster_operation Operational Phase start Start: New Experiment with This compound check_sds Is a specific SDS available? start->check_sds review_surrogate Review Surrogate Data (e.g., related aporphines) check_sds->review_surrogate No identify_hazards Identify Potential Hazards: - Inhalation (powder) - Dermal Absorption - Ingestion check_sds->identify_hazards Yes treat_unknown Treat as Potent Compound with Unknown Toxicity treat_unknown->identify_hazards review_surrogate->treat_unknown eng_controls Select Engineering Control: - Powder: CVE/Glovebox - Liquid: Fume Hood identify_hazards->eng_controls admin_controls Implement Admin Controls: - Create SOP - Designate Work Area - Verify Training eng_controls->admin_controls select_ppe Select Task-Specific PPE (Refer to Table) admin_controls->select_ppe perform_work Perform Experiment Following SOP select_ppe->perform_work decon_dispose Decontaminate & Dispose (Hazardous Waste) perform_work->decon_dispose end End of Procedure decon_dispose->end

Caption: Risk assessment and control selection workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Methylenedioxynoraporphine
Reactant of Route 2
1,2-Methylenedioxynoraporphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.